[3-(4-Fluorophenoxy)propyl]methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKGIPJSYFXVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629572 | |
| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883542-69-6 | |
| Record name | 3-(4-Fluorophenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of [3-(4-Fluorophenoxy)propyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating [3-(4-Fluorophenoxy)propyl]methylamine in Modern Chemistry
[3-4-Fluorophenoxy)propyl]methylamine is a member of the aryloxypropanamine class of compounds, a structural motif of significant interest in medicinal chemistry. This core scaffold is found in a variety of pharmacologically active agents, most notably as a key component of selective serotonin reuptake inhibitors (SSRIs) and beta-blockers. The presence of a fluorine atom on the phenoxy ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate and a subject of study in its own right.
This guide provides a comprehensive overview of the chemical properties of this compound, drawing upon established principles of organic chemistry and data from structurally analogous compounds to offer insights into its synthesis, reactivity, and analytical characterization. While specific experimental data for this exact molecule is not widely published, the principles outlined herein provide a robust framework for its handling and application in a research and development setting.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound consists of a 4-fluorophenoxy group linked via an ether bond to a propyl chain, which is in turn terminated by a methylamino group.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₄FNO | [1][2] |
| Molecular Weight | 183.22 g/mol | [1] |
| CAS Number | 883542-69-6 | [1] |
| Predicted Boiling Point | 268.6 ± 20.0 °C | Predicted value; experimental data not available. |
| Predicted Density | 1.041 ± 0.06 g/cm³ | Predicted value; experimental data not available. |
| Predicted pKa | 10.30 ± 0.10 | Predicted value; typical for a secondary amine. |
| Hydrochloride Salt CAS | 1171904-72-5 | [3] |
| Hydrochloride Salt Formula | C₁₀H₁₅ClFNO | [3] |
| Hydrochloride Salt M.Wt. | 219.68 g/mol | [3] |
The secondary amine group imparts basic properties to the molecule, allowing for the formation of stable salts, such as the hydrochloride salt, which often exhibit improved solubility in aqueous media and enhanced crystallinity, facilitating purification and handling.[3]
Synthesis Strategies: A Rationale-Driven Approach
The synthesis of this compound can be approached through several established routes for forming aryloxypropanamines. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. Two primary retrosynthetic disconnections are most logical: one at the ether linkage and the other at the amine.
Strategy 1: Williamson Ether Synthesis
This classical and widely employed method involves the formation of the ether bond through the reaction of a phenoxide with an alkyl halide.
Sources
An In-Depth Technical Guide to [3-(4-Fluorophenoxy)propyl]methylamine (CAS 883542-69-6): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [3-(4-Fluorophenoxy)propyl]methylamine (CAS 883542-69-6), a substituted aryloxypropylamine of interest in medicinal chemistry and drug discovery. While specific literature on this compound is sparse, this document consolidates foundational chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential areas of biological investigation. The guide includes a detailed, proposed synthetic protocol based on the Williamson ether synthesis, a thorough outline for analytical characterization, and an expert analysis of its potential pharmacological relevance based on structure-activity relationships within the broader class of phenoxypropylamine derivatives. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar molecules.
Introduction and Molecular Overview
This compound, also known as 3-(4-Fluorophenoxy)-N-methyl-1-propanamine, belongs to the aryloxypropylamine class of compounds. This structural motif is a well-established pharmacophore found in numerous biologically active agents, including antidepressants, beta-blockers, and antipsychotics. The core structure consists of a fluorinated aromatic ring linked via an ether oxygen to a propyl chain, which is terminated by a secondary methylamine. The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity by altering electronic properties and blocking potential sites of metabolism[1].
The structural similarity of this molecule to key pharmacophores suggests its potential for interaction with monoamine transporters or adrenoceptors, making it a compound of interest for investigators in neuroscience and cardiovascular research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 883542-69-6 | [2][3] |
| Molecular Formula | C₁₀H₁₄FNO | [2] |
| Molecular Weight | 183.22 g/mol | [2] |
| Predicted Boiling Point | 268.6 ± 20.0 °C | Chemical Supplier Data |
| Predicted Density | 1.041 ± 0.06 g/cm³ | Chemical Supplier Data |
| Predicted pKa | 10.30 ± 0.10 | Chemical Supplier Data |
| IUPAC Name | N-methyl-3-(4-fluorophenoxy)propan-1-amine | Generated |
Proposed Synthesis Pathway and Experimental Protocol
The proposed two-step synthesis involves the initial preparation of the key precursor, 3-(methylamino)propan-1-ol, followed by its etherification with 4-fluorophenol.
Sources
[3-(4-Fluorophenoxy)propyl]methylamine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of [3-(4-Fluorophenoxy)propyl]methylamine
Abstract
The rigorous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound, a secondary amine incorporating a fluorophenoxy moiety. Designed for researchers and drug development professionals, this document moves beyond rote procedural descriptions to explain the underlying scientific rationale for each analytical choice. We will detail an integrated workflow utilizing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC) to unambiguously verify the molecular identity. Each protocol is presented as a self-validating system, ensuring the trustworthiness and reproducibility of the results.
Introduction and Physicochemical Profile
This compound (CAS 883542-69-6) is a small organic molecule with features common to various pharmacologically active compounds. Its structure comprises a fluorinated aromatic ring, an ether linkage, a propyl chain, and a secondary amine. This combination of functional groups necessitates a multi-faceted analytical approach to ensure that isomeric possibilities are excluded and the precise connectivity is confirmed.
Before delving into spectroscopic analysis, a summary of the compound's fundamental properties provides a necessary foundation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FNO | [1] |
| Molecular Weight | 183.22 g/mol | [1] |
| Predicted Boiling Point | 268.6 ± 20.0 °C | [2] |
| Predicted Density | 1.041 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.30 ± 0.10 | [2] |
The Integrated Analytical Workflow
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first logical step. It provides the molecular weight, which is the single most critical piece of data. For this molecule, we leverage the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. This provides an immediate check for our proposed structure.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Analysis: Scan a mass-to-charge (m/z) range from 40 to 250 amu.
-
Data Processing: Identify the molecular ion peak (M⁺) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition from the exact mass.
Expected Data and Interpretation
The mass spectrum serves to confirm the molecular weight and provides structural clues through its fragmentation pattern. The primary cleavage mechanism for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.
| m/z Value | Proposed Fragment | Interpretation |
| 183 | [C₁₀H₁₄FNO]⁺ | Molecular Ion (M⁺) . Confirms the molecular weight. Its odd value is consistent with the presence of one nitrogen atom (Nitrogen Rule). |
| 125 | [C₇H₆FO]⁺ | Loss of the propyl-methylamine side chain (•C₃H₈N), leaving the fluorophenoxy radical cation. |
| 58 | [C₃H₈N]⁺ | Base Peak . Result of α-cleavage, forming the resonance-stabilized iminium ion. This is a highly characteristic fragment for N-methyl alkylamines. |
| 44 | [C₂H₆N]⁺ | A common fragment for secondary amines resulting from cleavage adjacent to the N-methyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. The presence or absence of characteristic absorption bands provides direct evidence for the secondary amine, the aromatic ring, the ether linkage, and the carbon-fluorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount (1-2 mg) of the neat compound (if liquid or oil) or a finely ground powder (if solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Identify and label the peaks corresponding to characteristic vibrational frequencies.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3350 | N-H Stretch | A single, sharp to moderately broad peak in this region is the hallmark of a secondary amine.[3] |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| 2950-2800 | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the propyl chain and the methyl group. |
| ~1500 | Aromatic C=C Stretch | Strong absorptions characteristic of the aromatic ring skeleton. |
| ~1250 | Aryl C-O Stretch | Asymmetric C-O-C stretching, indicative of the aryl ether linkage. |
| ~1100 | C-N Stretch | Confirms the presence of the amine group. |
| ~1220 | C-F Stretch | A strong, characteristic absorption confirming the presence of the fluorine substituent on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Connectivity Mapping
Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of every proton and carbon atom, we can piece together the molecular skeleton and confirm the precise arrangement of functional groups. We employ a suite of experiments for a self-validating dataset: ¹H NMR for proton counts and adjacencies, ¹³C NMR for the carbon backbone, and 2D experiments (COSY, HSQC) to definitively link them together.
Note: A proper chemical structure diagram would be generated here. For this text-based format, a labeled description is provided: F-Ph-O-CH₂(a)-CH₂(b)-CH₂(c)-NH(d)-CH₃(e) , with aromatic protons labeled Hf and Hg .
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A second experiment after adding a drop of D₂O should be performed to confirm the exchangeable N-H proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon environment as a single peak.
-
2D COSY Acquisition: Run a Correlation Spectroscopy experiment to identify proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons.
-
2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton directly to the carbon it is attached to.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Label | Protons | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| Hf | Aromatic | ~7.00 | dd | 2H | Protons on the fluorophenyl ring ortho to the fluorine atom. |
| Hg | Aromatic | ~6.85 | dd | 2H | Protons on the fluorophenyl ring ortho to the oxygen atom. |
| a | -O-CH₂- | ~4.00 | t | 2H | Deshielded by the adjacent electronegative oxygen atom. Triplet (t) due to coupling with 'b' protons. |
| c | -CH₂-NH- | ~2.65 | t | 2H | Deshielded by the adjacent nitrogen atom. Triplet (t) due to coupling with 'b' protons. |
| e | -NH-CH₃ | ~2.45 | s | 3H | Methyl group attached to nitrogen. Appears as a singlet (s). |
| b | -CH₂-CH₂-CH₂- | ~1.95 | p | 2H | Central methylene group of the propyl chain. Appears as a pentet (p) due to coupling with 'a' and 'c' protons. |
| d | -NH- | ~1.50 | br s | 1H | Broad singlet (br s) characteristic of an N-H proton. This signal will disappear upon D₂O exchange. |
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Label | Carbon | Predicted Shift (ppm) | Rationale |
| Aromatic | C-F | ~158 (d) | Quaternary carbon attached to fluorine; shows coupling to ¹⁹F. |
| Aromatic | C-O | ~154 | Quaternary carbon attached to oxygen. |
| Aromatic | CH (ortho to O) | ~116 | Shielded by the electron-donating oxygen. |
| Aromatic | CH (ortho to F) | ~115 (d) | Shielded by fluorine; shows coupling to ¹⁹F. |
| a | -O-CH₂- | ~67 | Deshielded by the adjacent oxygen atom. |
| c | -CH₂-NH- | ~49 | Deshielded by the adjacent nitrogen atom. |
| e | -NH-CH₃ | ~36 | Methyl carbon attached to nitrogen. |
| b | -CH₂-CH₂-CH₂- | ~29 | Aliphatic carbon in the middle of the chain. |
2D NMR Correlation and Final Confirmation
The definitive proof of the propyl chain's connectivity comes from 2D NMR.
-
COSY (¹H-¹H Correlation): This experiment will show cross-peaks confirming the coupling between adjacent proton groups.
Caption: Expected COSY correlations for the propyl chain.
-
HSQC (¹H-¹³C Correlation): This experiment provides the final, unambiguous link by showing cross-peaks between each proton and the carbon atom it is directly bonded to. For example, it will show a correlation between the proton signal at ~4.00 ppm (Ha) and the carbon signal at ~67 ppm (Ca), confirming the -O-CH₂- assignment.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry confirms the molecular formula C₁₀H₁₄FNO, consistent with the Nitrogen Rule. FTIR spectroscopy validates the presence of all key functional groups: a secondary amine, an aryl ether, an aromatic ring, and a C-F bond. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 3-(4-fluorophenoxy)propyl linkage to the methylamine moiety. The convergence of these orthogonal datasets provides a high-confidence, self-validating confirmation of the molecular structure, establishing a reliable foundation for any further scientific investigation.
References
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NIST. Propylamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
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BYJU'S. Identification of Primary Amines, Secondary Amines and Tertiary Amines. Available at: [Link]
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NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2. Available at: [Link]
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[3-(4-Fluorophenoxy)propyl]methylamine molecular weight and formula
An In-Depth Technical Guide to [3-(4-Fluorophenoxy)propyl]methylamine: Properties, Synthesis, and Research Applications
Introduction
This compound is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a 4-fluorophenoxy moiety linked by a propyl chain to a secondary methylamine, combines several key pharmacophoric elements. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic pathway, analytical validation techniques, and its potential applications as a scaffold in the development of novel therapeutics.
Physicochemical Characterization
The fundamental properties of this compound are essential for its application in synthesis and biological screening. The compound is typically handled as a free base or as a more stable hydrochloride salt for improved solubility and handling.
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 883542-69-6 | 1171904-72-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄FNO | C₁₀H₁₅ClFNO | [1][2][3] |
| Molecular Weight | 183.22 g/mol | 219.68 g/mol | [1][2][4] |
| Predicted Boiling Point | 268.6 ± 20.0 °C | Not Available | [2] |
| Predicted Density | 1.041 ± 0.06 g/cm³ | Not Available | [2] |
| Predicted pKa | 10.30 ± 0.10 | Not Applicable | [2] |
| Appearance | Typically an oil or solid | Typically a solid | General Knowledge |
Synthesis and Purification
A reliable synthesis of this compound is crucial for its availability in research. The most direct and industrially scalable approach is the Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-fluorophenol.
Retrosynthetic Analysis
The logical disconnection for this molecule is at the ether linkage, which points directly to 4-fluorophenol and a 3-(methylamino)propyl electrophile as the primary starting materials. This is a robust and well-established transformation.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol describes a standard lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Fluorophenol
-
3-Chloro-N-methylpropan-1-amine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-fluorophenol.
-
Reagent Addition: Add 3-chloro-N-methylpropan-1-amine hydrochloride (1.1 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-fluorophenol is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes any unreacted phenol and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the amine from streaking on the silica) to afford the pure this compound.
Causality and Protocol Validation
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions. Its insolubility in DMF drives the reaction forward.[5]
-
Catalyst: Potassium iodide facilitates the reaction via the Finkelstein reaction, where the less reactive chloride is transiently converted to the more reactive iodide in situ, accelerating the rate of substitution.
-
Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive.
-
Self-Validation: The protocol's integrity is maintained by in-process monitoring using TLC. Comparing the reaction mixture to spots of the starting materials confirms the reaction's progression and completion, ensuring a validated endpoint before proceeding to work-up.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Standard workflow for purification and analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the proton environment, showing characteristic peaks for the aromatic, propyl chain, and N-methyl protons. ¹³C and ¹⁹F NMR are essential for confirming the carbon backbone and the presence of the fluorine atom, respectively.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which must match the calculated value of 183.22 (for the free base).[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which is a critical parameter for its use in biological assays.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C ether stretch, N-H bend, and the C-F bond.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound make it a compound of significant interest for drug development, particularly for agents targeting the central nervous system (CNS).
-
Role of Fluorine: The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[6] It can also increase binding affinity to target proteins through favorable electrostatic interactions and alter pKa, thereby improving cell permeability and oral bioavailability.[6]
-
Scaffold for CNS Agents: The phenoxy-propylamine core is a well-known scaffold in neuropharmacology. For instance, it is a key component of the selective serotonin reuptake inhibitor (SSRI) Fluoxetine. While Fluoxetine contains a trifluoromethyl group, the underlying principle of a substituted phenoxy-propylamine interacting with monoamine transporters is similar.[7]
-
Dopamine Transporter (DAT) Inhibitors: Research into related structures, such as tropane derivatives with bis(4-fluorophenyl) groups, has identified them as atypical dopamine transporter (DAT) inhibitors.[8] These agents have potential for treating substance use disorders.[8] this compound could serve as a key intermediate for synthesizing novel ligands that probe the structure-activity relationships at DAT and other monoamine transporters.
-
Research Use: Currently, this compound is designated for research purposes only, underscoring its role as a tool for discovery rather than an end-product for therapy.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Safety: Wear appropriate PPE, including safety glasses, lab coat, and gloves. Handle in a well-ventilated area or fume hood. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Specific toxicity data is limited. It should be handled as a potentially hazardous substance. The hazard class is listed as an irritant.[2]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for the next generation of pharmacological agents. Its defined molecular weight and formula, coupled with a straightforward and scalable synthesis, make it an accessible and valuable tool for researchers. The incorporation of fluorine provides a lever for fine-tuning drug-like properties, while the core phenoxy-propylamine scaffold offers a proven foundation for developing CNS-active compounds. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and strategically deploy this compound in their research and development endeavors.
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1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. PubChem, National Institutes of Health. [Link]
- Synthesis of trans-1-[3-(4-fluorophenoxy)propyl]-3-methoxy4-piperidinamine.
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3-(4-Fluorophenyl)propan-1-amine. PubChem, National Institutes of Health. [Link]
- Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
- Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
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amine hydrochloride | CAS 1171904-72-5. Arctom. [Link]
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Zou, M. F., Cao, J., Abramyan, A. M., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of medicinal chemistry, 60(24), 10172–10187. [Link]
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- 8. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of [3-(4-Fluorophenoxy)propyl]methylamine: A Core Structural Motif in Neuropharmacology
Foreword: From a Simple Molecule to a Universe of Neurological Probes
To the dedicated researcher, scientist, and drug development professional, the molecule [3-(4-Fluorophenoxy)propyl]methylamine may appear unassuming at first glance. Its chemical structure is clean, its synthesis pathways are relatively straightforward, and it is commercially available primarily for research purposes, not for direct therapeutic or diagnostic use[1][2]. However, to dismiss it as a mere laboratory reagent would be to overlook its profound significance as a foundational structural motif in the landscape of modern neuropharmacology.
This technical guide is structured not as a monograph on a standalone bioactive agent, but as an exploration of a critical pharmacophore. We will dissect the constituent parts of this compound, understand their individual and collective contributions to potential biological activity, and, most importantly, provide a comprehensive roadmap for its experimental evaluation. The insights herein are designed to be field-proven, grounded in established principles of medicinal chemistry and pharmacology, and to serve as a practical guide for those looking to understand or exploit this chemical scaffold in their own research and development endeavors. Our journey will take us from the theoretical underpinnings of its structure to the practicalities of in vitro and in vivo assays, all while maintaining the highest standards of scientific integrity.
Deconstructing the Pharmacophore: An Analysis of this compound's Structural Components
The potential biological activity of this compound can be logically inferred by examining its three key structural components: the 4-fluorophenoxy group, the propyl linker, and the terminal methylamine. Each of these plays a distinct and often synergistic role in how the molecule might interact with biological targets.
-
The 4-Fluorophenoxy Group: The presence of a fluorine atom on the phenyl ring is a classic strategy in medicinal chemistry. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its interaction with receptor surfaces. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile (e.g., increasing metabolic stability and half-life) of a potential drug candidate. The phenoxy ether linkage provides a degree of conformational flexibility, allowing the aromatic ring to orient itself optimally within a binding pocket.
-
The Propyl Linker: The three-carbon alkyl chain serves as a spacer, positioning the terminal amine at an appropriate distance from the aromatic ring. This spacing is critical for interaction with many G-protein coupled receptors (GPCRs) and transporters, where the aromatic portion of a ligand often engages with a hydrophobic pocket while the amine forms an ionic bond with an acidic residue (e.g., aspartate) in the transmembrane domain.
-
The Methylamine Group: The terminal secondary amine is a key feature. At physiological pH, this group will be protonated, carrying a positive charge. This allows it to form strong ionic interactions with negatively charged amino acid residues, a common anchoring point for ligands of monoamine transporters and receptors. The methyl group, as opposed to a primary amine, can fine-tune the basicity (pKa) of the nitrogen and may provide a degree of selectivity for certain biological targets over others.
Given these structural features, it is reasonable to hypothesize that this compound may exhibit some affinity for monoamine systems, such as serotonin (5-HT) and dopamine (DA) receptors and transporters[3][4]. Indeed, this scaffold is a recurring theme in the structure of known selective serotonin reuptake inhibitors (SSRIs) and other psychoactive agents[5].
A Roadmap for Biological Characterization: Proposed Experimental Workflows
The following sections detail a logical, step-by-step approach to systematically characterize the biological activity of this compound. The causality behind each experimental choice is explained to provide a self-validating system of inquiry.
In Vitro Profiling: Establishing Primary Biological Targets
The initial phase of investigation should focus on a broad panel of in vitro assays to identify potential molecular targets and to quantify the affinity and functional activity of the compound.
The most direct way to assess the interaction of this compound with its hypothesized targets is through competitive radioligand binding assays.
Protocol: Radioligand Binding Assay for Serotonin and Dopamine Transporters
-
Preparation of Synaptosomes: Homogenize rodent (e.g., rat) brain tissue (striatum for DAT, whole brain minus cerebellum for SERT) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation.
-
Assay Setup: In a 96-well plate, combine the synaptosomal preparation, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 37°C) for a set period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Termination and Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the transporter.
Rationale: This experiment provides a quantitative measure of the compound's affinity for the serotonin and dopamine transporters. A low Ki value would suggest a direct interaction and would warrant further investigation.
If this compound demonstrates significant binding affinity, the next logical step is to determine its functional effect. Does it inhibit or enhance the function of its target?
Protocol: In Vitro Transporter Uptake Assay
-
Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or dopamine transporter (hDAT) (e.g., HEK293-hSERT cells).
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound.
-
Initiation of Uptake: Add a solution containing a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT).
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
Rationale: This assay directly measures the functional consequence of the compound binding to the transporter. It will reveal whether the compound is an inhibitor (most likely, given its structure) or a releaser of neurotransmitter.
In Vivo Characterization: Assessing Physiological and Behavioral Effects
Should the in vitro data suggest potent and selective activity, in vivo studies in animal models are warranted to understand the compound's effects in a complex biological system.
Before assessing pharmacodynamic effects, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Protocol: Basic Pharmacokinetic Study in Rodents
-
Compound Administration: Administer a single dose of this compound to a cohort of rats or mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Brain Tissue Collection: At the end of the study, collect brain tissue to assess brain penetration.
-
Sample Analysis: Analyze the concentration of the compound in plasma and brain homogenates using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio.
Rationale: This study will determine if the compound can be absorbed orally, how long it remains in circulation, and, critically, whether it can cross the blood-brain barrier to engage with its central nervous system targets.
If the compound has a favorable pharmacokinetic profile, in vivo studies can be designed to confirm target engagement and to explore its behavioral effects.
Protocol: Microdialysis for Neurotransmitter Level Assessment
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline samples of the extracellular fluid.
-
Compound Administration: Administer this compound systemically.
-
Post-Dose Collection: Continue to collect microdialysis samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Rationale: This technique provides direct evidence of target engagement in the living brain. An increase in the extracellular levels of serotonin or dopamine following compound administration would confirm its activity as a transporter inhibitor.
Quantitative Data Summary and Interpretation
As this compound is primarily a research chemical, there is a lack of publicly available, peer-reviewed quantitative data on its biological activity. The tables below are presented as templates for how data generated from the aforementioned experimental workflows should be structured for clear interpretation and comparison.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Target | Radioligand | This compound (Ki, nM) | Reference Compound (Ki, nM) |
| hSERT | [³H]Citalopram | Experimental Data | Citalopram: Value |
| hDAT | [³H]WIN 35,428 | Experimental Data | Cocaine: Value |
| hNET | [³H]Nisoxetine | Experimental Data | Nisoxetine: Value |
| 5-HT₁A Receptor | [³H]8-OH-DPAT | Experimental Data | 8-OH-DPAT: Value |
| D₂ Receptor | [³H]Spiperone | Experimental Data | Haloperidol: Value |
Table 2: In Vitro Functional Activity (IC₅₀, nM)
| Assay | Substrate | This compound (IC₅₀, nM) | Reference Compound (IC₅₀, nM) |
| hSERT Uptake | [³H]5-HT | Experimental Data | Fluoxetine: Value |
| hDAT Uptake | [³H]Dopamine | Experimental Data | GBR-12909: Value |
Conclusion and Future Directions
This compound represents a fascinating case study in modern drug discovery. While not a known bioactive agent in its own right, its structural components are emblematic of a successful strategy for designing centrally-acting drugs. The true value of this compound for the research community lies in its potential as a scaffold for the synthesis of novel chemical probes and therapeutic candidates.
The comprehensive experimental roadmap provided in this guide—from initial in vitro binding and functional assays to in vivo pharmacokinetic and pharmacodynamic studies—offers a robust framework for elucidating the biological activity of this and other novel chemical entities. By understanding the "why" behind each experimental choice, researchers can efficiently and effectively navigate the complex path from a simple molecule to a well-characterized pharmacological tool. The future of research involving the this compound scaffold will undoubtedly involve its elaboration into more complex molecules with tailored selectivity and potency for specific neurological targets, potentially leading to the next generation of treatments for a wide range of psychiatric and neurological disorders.
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ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]
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- Rogers, R. D. (2011). The Roles of Dopamine and Serotonin in Decision Making: Evidence from Pharmacological Experiments in Humans. Neuropsychopharmacology, 36(1), 114-132.
- Meltzer, H. Y., Li, Z., Kaneda, Y., & Ichikawa, J. (2003). Dopamine and serotonin receptor binding and antipsychotic efficacy.
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PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved from [Link]
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Arctom, Inc. (n.d.). amine hydrochloride. Retrieved from [Link]
- Zou, M. F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., ... & Newman, A. H. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of medicinal chemistry, 60(24), 10172–10187.
- Hiltunen, J., Lehtimäki, J., Mäkelä, J., & Syvälahti, E. (2000). Ex vivo evaluation of N-(3-[18F]fluoropropyl)-2 beta-carbomethoxy-3 beta-(4-fluorophenyl)nortropane in rats. Nuclear medicine and biology, 27(5), 457-461.
- Herndon, J. L., Ismaiel, O. A., & Newman, A. H. (2019). Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS chemical neuroscience, 10(9), 4134-4142.
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- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Blueprint: A Technical Guide to Characterizing the Mechanism of Action of Novel Psychoactive Compounds
Abstract
The quest for novel therapeutics targeting the central nervous system necessitates a robust and systematic approach to elucidating the mechanism of action (MoA) of new chemical entities. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to characterize the MoA of a novel compound, using the hypothetical molecule, [3-(4-Fluorophenoxy)propyl]methylamine, as a case study. We will navigate the logical progression of experiments, from initial target screening to detailed pharmacological profiling, underscoring the causality behind experimental choices and ensuring a self-validating system of protocols. This document is grounded in established scientific principles and methodologies, providing a comprehensive roadmap for rigorous pharmacological investigation.
Introduction: Deconstructing the Enigma of a Novel Compound
The chemical structure of a novel compound, such as this compound, offers initial clues to its potential biological targets. The presence of a fluorophenoxypropylamine scaffold is a hallmark of several well-characterized selective serotonin reuptake inhibitors (SSRIs). This structural alert immediately directs our investigation towards the monoamine transporter system, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Our primary directive is to ascertain whether this compound] binds to these transporters and, if so, with what affinity and selectivity. Furthermore, we must determine the functional consequence of this binding – is it an inhibitor or a substrate? This guide will systematically address these questions through a series of logical, interconnected experimental workflows.
The Pharmacological Interrogation: A Step-Wise Approach
The characterization of a novel compound's MoA is not a monolithic task but rather a tiered process of hypothesis generation and experimental validation. The following workflow provides a logical progression from broad screening to specific functional assessment.
Figure 1: A logical workflow for characterizing the mechanism of action of a novel psychoactive compound.
Core Methodology I: Unveiling Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[1][2][3] This technique relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the target.
Principle of Competitive Radioligand Binding
In a competitive binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with a preparation of cells or membranes expressing the target protein (e.g., SERT). The amount of radioligand bound to the target is measured, and the ability of the test compound to displace the radioligand is quantified. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.[1]
Detailed Experimental Protocol: SERT Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of this compound] at the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[³H]-Citalopram (radioligand for SERT)
-
Fluoxetine (positive control, a known SSRI)
-
This compound] (test compound)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Protocol Steps:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]
-
Store membrane preparations at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound] and fluoxetine in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of a known SERT ligand (e.g., 10 µM fluoxetine) to saturate all specific binding sites.
-
Test Compound: Varying concentrations of this compound].
-
-
Add a fixed concentration of [³H]-Citalopram (e.g., 1 nM) to all wells.
-
Add the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Figure 2: Step-by-step workflow for a radioligand binding assay.
Data Presentation and Interpretation
The binding affinities (Ki values) of this compound] at hSERT, hNET, and hDAT should be determined and summarized in a table for easy comparison.
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Ratio | Calculated Ratio |
| Fluoxetine (Control) | 1.5 | 150 | 1200 | 100 | 800 |
| Desipramine (Control) | 15 | 0.8 | 2500 | 0.05 | 167 |
| GBR 12909 (Control) | 200 | 300 | 5 | 0.67 | 0.025 |
Note: Control values are representative and may vary between studies.
A low Ki value indicates high binding affinity. The selectivity ratios (e.g., SERT/NET Selectivity = Ki (NET) / Ki (SERT)) provide a quantitative measure of the compound's preference for one transporter over others.
Core Methodology II: Assessing Functional Activity with Neurotransmitter Uptake Assays
While binding assays reveal affinity, they do not describe the functional consequence of that binding. Neurotransmitter uptake assays directly measure the ability of a compound to inhibit the transport of a neurotransmitter into a cell.[5][6][7]
Principle of Fluorescence-Based Uptake Assays
These assays utilize a fluorescent substrate that mimics the natural neurotransmitter and is transported into the cell by the specific transporter.[8] The accumulation of the fluorescent substrate inside the cell leads to an increase in fluorescence intensity, which can be measured in real-time. An inhibitor of the transporter will block the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.[8][9]
Detailed Experimental Protocol: SERT Fluorescence-Based Uptake Assay
This protocol details the steps to determine the functional potency (IC50) of this compound] in inhibiting serotonin uptake.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture reagents (including dialyzed fetal bovine serum)[10]
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom microplates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)[6][7][10]
-
Fluoxetine (positive control)
-
This compound] (test compound)
-
Fluorescence microplate reader with bottom-read capability
Protocol Steps:
-
Cell Plating:
-
Seed HEK293-hSERT cells in poly-D-lysine coated microplates at an optimized density (e.g., 40,000-60,000 cells/well for a 96-well plate).[10]
-
Incubate overnight to allow for cell adherence and formation of a monolayer.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound] and fluoxetine in assay buffer.
-
Remove the cell culture medium from the wells.
-
Add the test compounds and controls to the respective wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's instructions. The masking dye helps to quench extracellular fluorescence, improving the signal-to-noise ratio.[6]
-
Add the fluorescent substrate/masking dye solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading.
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence versus time curve).
-
Plot the percentage of inhibition of uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Figure 3: A streamlined workflow for a fluorescence-based neurotransmitter uptake assay.
Data Presentation and Interpretation
The functional potencies (IC50 values) for inhibiting uptake at hSERT, hNET, and hDAT should be tabulated to complement the binding data.
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Fluoxetine (Control) | 10 | 250 | 2000 |
| Desipramine (Control) | 30 | 1.5 | 4000 |
| GBR 12909 (Control) | 350 | 500 | 8 |
Note: Control values are representative and may vary between studies.
A close correlation between the Ki and IC50 values for a given transporter suggests that the compound's binding affinity translates directly to functional inhibition.
Conclusion: Synthesizing the Evidence for a Coherent Mechanism of Action
References
-
Grimm, J., et al. (2009). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening, 14(7), 776-787. Available at: [Link]
-
Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267-273. Available at: [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available at: [Link]
-
Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Available at: [Link]
-
Medical Expo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Ferrer, M., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(4), 274-284. Available at: [Link]
-
Walline, C. C., et al. (2013). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. PLoS ONE, 8(9), e75185. Available at: [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Available at: [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of [3-(4-Fluorophenoxy)propyl]methylamine
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel small molecule, [3-(4-Fluorophenoxy)propyl]methylamine. By leveraging predictive analysis based on its structural characteristics as a phenoxypropylamine derivative, this document identifies the monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—as the most probable primary biological targets. This guide synthesizes the theoretical framework supporting this hypothesis with detailed, field-proven experimental protocols for target validation and characterization. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the investigation of new chemical entities for neurological and psychiatric disorders.
Introduction: Unveiling the Potential of a Phenoxypropylamine Derivative
This compound belongs to the phenoxypropylamine class of compounds, a scaffold of significant interest in medicinal chemistry due to its established interaction with monoamine neurotransmitter systems. Structurally, it features a fluorophenoxy group linked via a propyl chain to a methylamine moiety. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.[1] While direct experimental data on this specific molecule is not extensively available in public literature, its structural analogy to known monoamine reuptake inhibitors provides a strong basis for predicting its pharmacological activity.[2][3]
Compounds sharing the phenoxypropylamine core are well-documented as inhibitors of monoamine transporters, which are crucial for regulating the synaptic concentrations of key neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] Dysregulation of these neurotransmitter systems is implicated in a wide range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD). Therefore, this compound represents a promising candidate for therapeutic development in these areas.
This guide will first delve into the predicted primary therapeutic targets of this compound based on computational predictions and structure-activity relationship (SAR) studies of analogous compounds. Subsequently, it will provide a detailed roadmap for the experimental validation of these predicted targets, encompassing both initial binding assays and more complex functional and cellular characterizations.
Predicted Primary Therapeutic Targets: The Monoamine Transporters
Based on its chemical structure, this compound is predicted to primarily target the following proteins:
-
Serotonin Transporter (SERT)
-
Norepinephrine Transporter (NET)
-
Dopamine Transporter (DAT)
These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[6] Inhibition of these transporters by a ligand like this compound would lead to an increase in the extracellular concentrations of these neurotransmitters, potentiating their effects.
Rationale for Target Prediction: A Structure-Activity Relationship (SAR) Perspective
The prediction of SERT, NET, and DAT as primary targets is grounded in the well-established SAR of phenoxypropylamine derivatives. The key structural features of this compound that support this prediction are:
-
The Phenoxypropylamine Scaffold: This core structure is a known pharmacophore for monoamine transporter inhibitors.[2]
-
The Propyl Linker: A three-carbon chain between the phenoxy ring and the amine group is a common feature in many potent monoamine reuptake inhibitors.[2]
-
The Methylamine Group: The nature of the amine substituent influences potency and selectivity for the different monoamine transporters.
-
The 4-Fluoro Substitution: The fluorine atom on the phenyl ring can modulate the electronic properties and binding interactions of the molecule with its target, often enhancing potency and selectivity.[1]
Experimental Validation of Predicted Targets
The following sections outline a systematic approach to experimentally validate and characterize the interaction of this compound with its predicted monoamine transporter targets.
Initial Target Engagement: Radioligand Binding Assays
The first step in validating the predicted targets is to determine if this compound can physically bind to SERT, NET, and DAT. Radioligand binding assays are a robust and high-throughput method for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human SERT, NET, or DAT.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a known concentration of a specific radioligand for each transporter (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT).
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Incubation: Incubate the plates at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the inhibitor constant (Ki) by fitting the data to a one-site competition model.
Data Presentation:
| Target Transporter | Radioligand | Predicted Outcome for this compound |
| SERT | [³H]-Citalopram | Competitive displacement, yielding a measurable Ki value. |
| NET | [³H]-Nisoxetine | Competitive displacement, yielding a measurable Ki value. |
| DAT | [³H]-WIN 35,428 | Competitive displacement, yielding a measurable Ki value. |
Functional Characterization: Neurotransmitter Uptake Assays
Following confirmation of binding, the next critical step is to assess the functional consequence of this interaction. Neurotransmitter uptake assays directly measure the ability of this compound to inhibit the primary function of the monoamine transporters.
Experimental Protocol: In Vitro Neurotransmitter Uptake Assay
-
Cell Culture: Culture cell lines stably expressing human SERT, NET, or DAT.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) to the cells to initiate uptake.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition of uptake against the logarithm of the concentration of [3-(4--Fluorophenoxy)propyl]methylamine.
Data Presentation:
| Target Transporter | Substrate | Predicted Outcome for this compound |
| SERT | [³H]-Serotonin | Dose-dependent inhibition of uptake, yielding an IC50 value. |
| NET | [³H]-Norepinephrine | Dose-dependent inhibition of uptake, yielding an IC50 value. |
| DAT | [³H]-Dopamine | Dose-dependent inhibition of uptake, yielding an IC50 value. |
Cellular and In Vivo Validation
To further validate the therapeutic potential, it is essential to move from in vitro assays to more physiologically relevant systems.
-
Ex Vivo Synaptosomal Uptake Assays: These assays use freshly prepared nerve terminals (synaptosomes) from rodent brains, providing a more native environment to assess the compound's activity.
-
In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of living animals following administration of this compound, providing definitive evidence of its in vivo mechanism of action.
-
Behavioral Models: Efficacy in animal models of depression, anxiety, or ADHD would provide strong preclinical support for its therapeutic potential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Predicted Mechanism of Action of this compound.
Caption: Experimental Workflow for Target Validation.
Conclusion and Future Directions
This compound is a promising small molecule with a high probability of targeting monoamine transporters. Its structural similarity to known SERT, NET, and DAT inhibitors makes it a compelling candidate for development as a therapeutic for a variety of CNS disorders. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of its biological activity, from initial target binding to in vivo efficacy. Future research should focus on determining its selectivity profile across the three monoamine transporters, as this will be a key determinant of its therapeutic utility and side-effect profile. A compound with a balanced inhibition of SERT and NET, for instance, could be a valuable new treatment for depression.[5]
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An In-Depth Technical Guide to the Solubility and Stability of [3-(4-Fluorophenoxy)propyl]methylamine
Prepared by: Senior Application Scientist
Introduction
[3-(4-Fluorophenoxy)propyl]methylamine is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol .[1][2] Its structure, featuring a fluorophenoxy group linked by a propyl chain to a methylamine, suggests its potential utility in pharmaceutical research and development. Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its advancement as a potential drug candidate. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.
This guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental designs. The protocols described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Part 1: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, a weakly basic compound, solubility is expected to be pH-dependent. A comprehensive assessment involves determining both its kinetic and thermodynamic solubility.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[3][4] This high-throughput screening method is invaluable during early discovery to quickly identify compounds that are likely to precipitate in aqueous environments, such as in vitro biological assays.[5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration typically between 1-5%.[6]
-
Incubation: The plate is agitated for a set period, usually 1 to 2 hours, at a constant temperature (e.g., 25°C).[7]
-
Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated particles.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Causality Behind Experimental Choices: The use of DMSO is a practical necessity for high-throughput screening, allowing for the rapid dissolution of a wide range of compounds. The nephelometric endpoint is chosen for its speed and sensitivity in detecting precipitation, providing a quick flag for potential solubility liabilities.
Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[8] This is a more time- and resource-intensive measurement, typically reserved for lead optimization and later stages of development.[4]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, and 9). The use of different pH values is crucial for a basic compound like this, as its ionization state, and thus solubility, will change significantly.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standards of known concentrations.
-
Solid-State Analysis: The remaining solid material should be analyzed by techniques such as X-ray powder diffraction (XRPD) to confirm that no phase transformation (e.g., from a crystalline to an amorphous form) has occurred during the experiment.
Self-Validating System: The shake-flask method is considered the "gold standard" for solubility determination.[9] The extended equilibration time and the final solid-state analysis ensure that the measured concentration represents the true thermodynamic equilibrium of the most stable solid form.
Data Presentation: Illustrative Solubility Data
The following tables present hypothetical, yet plausible, solubility data for this compound for illustrative purposes.
Table 1: Kinetic Solubility of this compound
| Assay Type | Buffer System | Solubility (µM) |
|---|
| Nephelometry | PBS (pH 7.4) | 85 |
Table 2: Thermodynamic Solubility of this compound at 25°C
| pH of Buffer | Solubility (µg/mL) | Solubility (mM) |
|---|---|---|
| 2.0 | 1500 | 8.19 |
| 4.0 | 1250 | 6.82 |
| 6.0 | 450 | 2.46 |
| 7.4 | 55 | 0.30 |
| 9.0 | 12 | 0.07 |
Visualization of Experimental Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Part 2: Stability Assessment and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation studies, or stress testing, are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11] These studies are a core requirement of regulatory bodies and are outlined in ICH guideline Q1A(R2).[12]
Development of a Stability-Indicating Analytical Method
Before initiating stability studies, a validated stability-indicating analytical method is required. This is typically a reverse-phase HPLC method that can separate the parent compound, this compound, from all its potential degradation products and any process-related impurities. The validation of this method must adhere to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[13][14]
Forced Degradation Studies
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[15] The goal is to achieve a target degradation of 5-20%.[16] Over-stressing the molecule can lead to secondary degradation products not relevant to real-world storage conditions.[11]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in suitable solvents for each stress condition. A control sample, protected from stress, is analyzed concurrently.
-
Hydrolytic Degradation:
-
Acidic: Treat the sample with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
Basic: Treat the sample with 0.1 N NaOH at room temperature for a specified period. The secondary amine and ether linkage may be susceptible to hydrolysis, particularly under more extreme conditions.
-
Neutral: Reflux the sample in water at 60°C.
-
Rationale: These conditions simulate potential exposure to acidic or basic environments during manufacturing or in vivo. The secondary amine in the structure suggests potential stability challenges, particularly at different pH values.
-
-
Oxidative Degradation:
-
Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[17]
-
Rationale: This tests the molecule's susceptibility to oxidation, which can be initiated by atmospheric oxygen or peroxide impurities in excipients. The secondary amine is a potential site for oxidation.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.
-
Rationale: This assesses the intrinsic thermal stability of the solid form of the compound.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[18][19][20]
-
Rationale: This evaluates the potential for photodegradation upon exposure to light during manufacturing, storage, or administration. The aromatic fluorophenoxy group is a chromophore that could absorb UV light, potentially leading to degradation.
-
-
Analysis: After the designated exposure time, neutralize the acidic and basic samples. Analyze all stressed samples, along with the control, using the validated stability-indicating HPLC method. Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector to ensure no co-eluting degradants.
Data Presentation: Illustrative Forced Degradation Data
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent | Number of Degradants | Observations |
|---|---|---|---|
| 0.1 N HCl, 60°C, 24h | 8.5 | 2 | Major degradant at RRT 0.85 |
| 0.1 N NaOH, RT, 8h | 12.1 | 1 | Major degradant at RRT 0.92 |
| 3% H₂O₂, RT, 24h | 15.3 | 3 | Significant degradation, potential N-oxide formation |
| Dry Heat, 80°C, 72h | < 1.0 | 0 | Thermally stable in solid state |
| Photolysis (ICH Q1B) | 5.2 | 1 | Minor degradation observed in solution |
RRT = Relative Retention Time
Visualization of Stability Study Logic
Caption: Logical flow for conducting forced degradation studies.
Conclusion
The comprehensive characterization of the solubility and stability of this compound is a foundational step in its journey through the drug development pipeline. The methodologies detailed in this guide, from high-throughput kinetic solubility screens to rigorous forced degradation studies, provide a robust framework for generating the critical data required for informed decision-making. By understanding the causality behind each experimental choice and adhering to internationally recognized guidelines, researchers can build a self-validating data package that ensures scientific integrity and supports regulatory submissions. The insights gained from these studies will ultimately dictate the formulation strategy, storage conditions, and shelf-life of any potential drug product derived from this molecule.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
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FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. European Compliance Academy. [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Stabilization of Pharmaceuticals to Oxidative Degradation. Ingenta Connect. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Spectroscopic Profile of [3-(4-Fluorophenoxy)propyl]methylamine: A Technical Guide
Introduction
[3-(4-Fluorophenoxy)propyl]methylamine is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. A thorough understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of readily available, published experimental spectra for this specific compound, this document serves as a predictive guide based on fundamental principles of spectroscopy and data from structurally analogous compounds. The methodologies, predicted data, and detailed interpretations presented herein are designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
Molecular Structure and Atom Labeling
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of this compound with systematic atom labeling for NMR assignments is presented below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters for a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-C1 | 2.8 - 3.0 | Triplet (t) | 7-8 | 2H |
| H-C2 | 1.9 - 2.1 | Quintet (quint) | 7-8 | 2H |
| H-C3 | 4.0 - 4.2 | Triplet (t) | 6-7 | 2H |
| H-C6, H-C10 | 6.8 - 7.0 | Multiplet (m) | - | 2H |
| H-C7, H-C9 | 6.9 - 7.1 | Multiplet (m) | - | 2H |
| H-N12 | 1.0 - 2.0 (variable) | Broad Singlet (br s) | - | 1H |
| H-C13 | 2.4 - 2.6 | Singlet (s) | - | 3H |
Interpretation and Rationale
-
Aromatic Protons (H-C6, H-C7, H-C9, H-C10): The protons on the fluorophenoxy group are expected to appear in the aromatic region (6.8-7.1 ppm). Due to the fluorine substitution, the signals will likely appear as complex multiplets. The electron-donating effect of the oxygen atom will shield these protons relative to benzene (7.34 ppm), while the electronegative fluorine will have a more complex effect on the chemical shifts.
-
Oxymethylene Protons (H-C3): The methylene group attached to the oxygen atom (H-C3) is significantly deshielded due to the electronegativity of the oxygen, and its signal is predicted to be a triplet in the range of 4.0-4.2 ppm, coupling with the adjacent methylene protons (H-C2).
-
Aliphatic Methylene Protons (H-C1, H-C2): The methylene group adjacent to the nitrogen (H-C1) is expected to be a triplet around 2.8-3.0 ppm, deshielded by the electronegative nitrogen atom. The central methylene group (H-C2) will appear as a quintet (or multiplet) in the more shielded region of 1.9-2.1 ppm, as it is coupled to both H-C1 and H-C3.
-
N-Methyl Protons (H-C13): The three protons of the methyl group attached to the nitrogen will give rise to a singlet at approximately 2.4-2.6 ppm.
-
Amine Proton (H-N12): The proton on the secondary amine is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Instrument Setup: The instrument is set up similarly to ¹H NMR, but the probe is tuned to the ¹³C frequency.
-
Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: The data is processed in a similar manner to ¹H NMR data.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 45 - 50 |
| C2 | 28 - 32 |
| C3 | 65 - 70 |
| C5 | 154 - 158 (d, JC-F ≈ 2-4 Hz) |
| C6, C10 | 115 - 118 (d, JC-F ≈ 7-9 Hz) |
| C7, C9 | 115 - 118 (d, JC-F ≈ 22-25 Hz) |
| C8 | 155 - 160 (d, JC-F ≈ 235-245 Hz) |
| C13 | 33 - 37 |
Interpretation and Rationale
-
Aromatic Carbons (C5-C10): The aromatic carbons are expected in the 115-160 ppm region. The carbon directly attached to the fluorine (C8) will show a large one-bond C-F coupling constant (¹JC-F) and will be the most downfield of the aromatic carbons. The other aromatic carbons will also exhibit coupling to the fluorine atom with smaller coupling constants.
-
Oxymethylene Carbon (C3): The carbon atom bonded to the oxygen (C3) will be significantly deshielded, appearing in the 65-70 ppm range.
-
Aliphatic Carbons (C1, C2): The carbon adjacent to the nitrogen (C1) is expected around 45-50 ppm, while the more shielded central carbon (C2) will be in the 28-32 ppm range.
-
N-Methyl Carbon (C13): The methyl carbon attached to the nitrogen is predicted to be in the 33-37 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation.[2]
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[3]
-
Sample Spectrum: The sample is placed in the beam path, and the sample spectrum is recorded.
-
Data Presentation: The spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 3500 | N-H stretch | Secondary Amine | Weak to Medium, Broad |
| 3030 - 3100 | C-H stretch (aromatic) | Aromatic Ring | Medium |
| 2850 - 2960 | C-H stretch (aliphatic) | Propyl and Methyl groups | Medium to Strong |
| 1590 - 1610 | C=C stretch | Aromatic Ring | Medium |
| 1490 - 1510 | C=C stretch | Aromatic Ring | Strong |
| 1200 - 1250 | C-O stretch (aryl ether) | Aryl Ether | Strong |
| 1150 - 1200 | C-F stretch | Fluoroaromatic | Strong |
| 1000 - 1100 | C-N stretch | Amine | Medium |
Interpretation and Rationale
-
N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine.[4] The broadening is due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretches: The aromatic ring will show characteristic C=C stretching absorptions in the 1490-1610 cm⁻¹ region.
-
C-O and C-F Stretches: A strong absorption for the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹. The C-F stretch of the fluoroaromatic group will also give a strong band in the 1150-1200 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration of the amine is expected in the 1000-1100 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[5] Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS that typically results in less fragmentation and a prominent molecular ion peak.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrometry Data (Electron Ionization)
The molecular weight of this compound (C₁₀H₁₄FNO) is 183.22 g/mol .
-
Molecular Ion (M⁺˙): m/z = 183. The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[6]
-
Major Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 112 | [F-C₆H₄-O]⁺ | Cleavage of the O-propyl bond |
| 72 | [CH₂=N⁺H-CH₃] | α-cleavage adjacent to the nitrogen atom |
| 44 | [CH₂=N⁺H₂] | α-cleavage with rearrangement |
Interpretation and Rationale of Fragmentation
The fragmentation of this compound under EI conditions is expected to be directed by the lone pairs of electrons on the oxygen and nitrogen atoms.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
-
α-Cleavage: The most characteristic fragmentation for amines is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[7][8] This results in the formation of a stable iminium ion. For this compound, this would lead to a prominent peak at m/z = 72.
-
Cleavage of the Ether Bond: Cleavage of the C-O bond of the ether linkage is another likely fragmentation pathway. This can lead to the formation of the fluorophenoxy cation at m/z = 112.
Conclusion
This technical guide has provided a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The predicted spectra, along with the rationale for the chemical shifts, absorption bands, and fragmentation patterns, offer a solid foundation for the spectroscopic characterization of this compound. The included experimental protocols serve as a practical guide for researchers undertaking the analysis of this molecule. While these predictions are based on well-established principles, experimental verification is essential for definitive structural confirmation.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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How To Prepare And Run An NMR Sample. ALWSCI. (2023). [Link]
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How Does FTIR Analysis Work?. Innovatech Labs. (2022). [Link]
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Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of California, Irvine. [Link]
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A Simplified Infrared Correlation Chart. [Link]
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Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
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How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies. [Link]
-
MS Fragmentation. OpenOChem Learn. [Link]
-
Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]
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The Serendipitous Path to Selectivity: A Technical Chronicle of [3-(4-Fluorophenoxy)propyl]methylamine and the Dawn of SSRIs
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Molecule in the Shadow of a Blockbuster
In the annals of psychopharmacology, the narrative is often dominated by the victors – the blockbuster drugs that reshaped medical practice. This guide delves into the story of a lesser-known molecule, [3-(4-Fluorophenoxy)propyl]methylamine, a compound that stands as a critical chemical cousin to one of the most transformative psychiatric medications of the 20th century: fluoxetine (Prozac). While not a household name, the story of this fluorinated analog is intrinsically woven into the pioneering research at Eli Lilly and Company in the early 1970s that ushered in the era of Selective Serotonin Reuptake Inhibitors (SSRIs).
This document provides a comprehensive technical exploration of the discovery, synthesis, and pharmacological context of this compound. By examining its history, we gain a deeper understanding of the structure-activity relationships that guided the development of a new class of antidepressants with a more targeted mechanism of action and improved side-effect profile compared to their predecessors.[1][2][3] This guide will illuminate the scientific journey, from the initial chemical scaffold to the nuanced understanding of neurotransmitter reuptake inhibition that revolutionized the treatment of depression.
The Genesis of a New Antidepressant: From Antihistamines to Serotonin Selectivity
The quest for a better antidepressant in the mid-20th century was a pressing challenge. The first generation of treatments, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), though effective for some, were fraught with undesirable side effects, including dizziness, blurred vision, and in the case of MAOIs, high toxicity.[1] A significant breakthrough was needed.
The story of what would become the SSRIs began in 1970 at Eli Lilly and Company, with a collaborative effort between chemist Bryan Molloy and pharmacologist Ray Fuller.[4] Their starting point was the observation that the antihistamine diphenhydramine exhibited some antidepressant-like properties.[4] This led them to investigate the structurally similar compound, 3-phenoxy-3-phenylpropylamine, as a novel scaffold for antidepressant drug discovery.[4][5]
Molloy, along with fellow chemist Klaus Schmiegel, synthesized dozens of derivatives of this parent molecule.[4][6][7] Among this series of aryloxyphenylpropylamines was, almost certainly, this compound. The initial screening of these compounds was guided by the prevailing "catecholamine hypothesis of affective disorders," which focused on the neurotransmitter norepinephrine.[8]
A pivotal moment came in 1971 when Molloy and another key member of the team, biochemist David T. Wong, attended a lecture by Solomon Snyder, who had developed a method for measuring the in vitro reuptake of neurotransmitters in rat brain extracts.[1] Wong, aware of emerging European research implicating serotonin in mood regulation, proposed re-screening Molloy's synthesized compounds for their effects on the reuptake of serotonin, norepinephrine, and dopamine.[8] This strategic shift in pharmacological evaluation was the critical step that would ultimately lead to the discovery of the first SSRI.
The Decisive Screen: Unmasking a Selective Inhibitor
In 1972, Wong's in vitro testing of the aryloxyphenylpropylamine series yielded a groundbreaking result.[8] One compound, initially designated Lilly 110140, demonstrated potent and selective inhibition of serotonin reuptake with minimal effect on norepinephrine or dopamine transporters.[4][8] This compound was N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, which would later be named fluoxetine.[8] The first scientific paper detailing the discovery of this selective inhibitor of serotonin uptake was published in 1974.[4][9]
The discovery of fluoxetine marked a paradigm shift in antidepressant research, validating the serotonergic hypothesis of depression and paving the way for a new class of drugs with a more targeted and safer profile.[10]
Chemical Synthesis: A Versatile Route to 3-Aryloxy-3-Phenylpropylamines
The synthesis of this compound and its analogs, including fluoxetine, follows a common and adaptable pathway. The original synthesis developed by Molloy and Schmiegel at Eli Lilly provides a robust template for laboratory-scale preparation.[3]
General Synthetic Protocol:
A representative synthesis involves a multi-step process that can be adapted to produce various substituted analogs.
-
Mannich Reaction: The synthesis typically begins with a Mannich reaction of acetophenone to yield a β-aminoketone, such as 3-(dimethylamino)propiophenone hydrochloride.
-
Reduction of the Ketone: The ketone is then reduced to the corresponding alcohol. While the original patent utilized diborane, a safer and effective alternative for laboratory settings is sodium borohydride (NaBH4).[11] This step creates the chiral center of the molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The crucial step for introducing the substituted phenoxy moiety is a nucleophilic aromatic substitution reaction. The alcohol from the previous step is converted to its alkoxide, which then displaces a halogen (commonly fluorine or chlorine) from an activated aromatic ring. In the case of this compound, 4-fluorophenol or a derivative would be used. For fluoxetine, 4-chlorobenzotrifluoride is a common reagent.[11]
-
N-Demethylation/Methylation: The final step involves modification of the amine. Depending on the starting materials, this may involve demethylation of a dimethylamino group or direct methylation of a primary amine to yield the final N-methylpropylamine.
Experimental Workflow: Synthesis of this compound
Below is a generalized workflow for the synthesis of the title compound, based on established methods for this class of molecules.
Caption: Generalized synthetic workflow for this compound.
Pharmacology and Structure-Activity Relationship (SAR)
The pharmacological activity of the 3-phenoxy-3-phenylpropylamine series is critically dependent on the nature and position of substituents on the phenoxy ring. The extensive screening conducted by the Eli Lilly team provided a rich dataset for understanding the structure-activity relationships that govern both potency and selectivity for the monoamine transporters.
Mechanism of Action: Blocking the Serotonin Transporter
The primary mechanism of action for this class of compounds is the inhibition of the serotonin transporter (SERT). By binding to SERT, these molecules block the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Caption: Mechanism of action of selective serotonin reuptake inhibitors.
The Critical Role of the Phenoxy Ring Substituent
The key to the success of fluoxetine, and the likely reason for its selection over this compound, lies in the substituent at the para-position (position 4) of the phenoxy ring.
-
Para-Substitution and SERT Selectivity: Early SAR studies revealed that substitution at the para-position of the phenoxy ring is crucial for conferring selectivity towards SERT.[7] In contrast, ortho-substitution tends to favor inhibition of the norepinephrine transporter (NET).[7]
The table below summarizes the inferred structure-activity relationships for key analogs in this series.
| Compound Name | Phenoxy Ring Substituent | Primary Transporter Target | Inferred Relative Potency |
| 3-Phenoxy-3-phenylpropylamine | None | Non-selective | Baseline |
| This compound | 4-Fluoro | SERT | Moderate |
| Fluoxetine | 4-Trifluoromethyl | SERT | High[6] |
| Nisoxetine | 2-Methoxy | NET | High (for NET)[7] |
Conclusion: A Stepping Stone to a Revolution
While this compound did not achieve the clinical success of its trifluoromethyl counterpart, its significance lies in its role as a key member of the chemical series that led to the discovery of fluoxetine. The systematic synthesis and screening of this and other analogs by the pioneering scientists at Eli Lilly were essential in elucidating the nuanced structure-activity relationships that govern selective serotonin reuptake inhibition.
The story of this molecule is a testament to the fact that in drug discovery, the compounds that do not make it to the pharmacy are often as important as those that do. They provide the crucial data points that guide the optimization process, leading to the development of safer and more effective medicines. The journey to understand this compound is, therefore, a journey into the heart of modern psychopharmacology and the rational design of drugs that have improved the lives of millions.
References
-
Bryan B. Molloy - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute. (2023, August 28). Retrieved January 17, 2026, from [Link]
-
Fluoxetine - Wikipedia. (2024, January 16). Retrieved January 17, 2026, from [Link]
-
Synthesis and antidepressant activity of novel fluoxetine derivatives. (2015, January 25). ResearchGate. Retrieved January 17, 2026, from [Link]
- The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (1998).
-
National Inventors Hall of Fame Inductee Bryan Molloy Invented Prozac. (n.d.). Retrieved January 17, 2026, from [Link]
- Classics in Chemical Neuroscience: Fluoxetine (Prozac). (2011). ACS Chemical Neuroscience, 2(11), 634–646.
-
NIHF Inductee Klaus Schmiegel Invented Prozac Medication. (n.d.). Retrieved January 17, 2026, from [Link]
-
(A and B) Chemical structure and pharmacological characterization of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). Case history: the discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764–774.
- The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). Journal of Depression and Anxiety, 08(01).
-
The Story of Prozac: A Landmark Drug in Psychiatry | Psychology Today New Zealand. (2022, December 12). Retrieved January 17, 2026, from [Link]
- The Discovery of Fluoxetine Hydrochloride (Prozac). (2005). Nature Reviews Drug Discovery, 4(9), 764-774.
-
Wong, D. T. | Asia Research News. (n.d.). Retrieved January 17, 2026, from [Link]
-
Dr. David T Wong - Prince Mahidol Award Foundation. (n.d.). Retrieved January 17, 2026, from [Link]
- The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. (1998).
-
PPPA (drug) - Wikipedia. (2023, November 18). Retrieved January 17, 2026, from [Link]
- Fuller, R. W., Wong, D. T., & Robertson, D. W. (1991). Fluoxetine, a selective inhibitor of serotonin uptake. Medical research reviews, 11(1), 17–34.
- Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. (1975). The Journal of pharmacology and experimental therapeutics, 193(3), 804–811.
- Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life sciences, 15(3), 471–479.
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Methodological & Application
Synthesis of [3-(4-Fluorophenoxy)propyl]methylamine protocol
An Application Note and Detailed Protocol for the Synthesis of [3-(4-Fluorophenoxy)propyl]methylamine
Introduction
This compound is a valuable secondary amine that serves as a key building block in the synthesis of various pharmacologically active molecules. The incorporation of a fluorophenoxy moiety is a common strategy in drug design to enhance metabolic stability and binding affinity. This document provides a comprehensive, field-tested guide for the synthesis of this compound, designed for researchers in medicinal chemistry and process development. The protocol is structured as a two-step process, beginning with the synthesis of a key intermediate, 1-(3-chloropropoxy)-4-fluorobenzene, followed by its amination to yield the target compound. This guide emphasizes the mechanistic rationale behind the procedural choices, robust safety protocols, and detailed characterization methods to ensure reproducibility and high purity of the final product.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy is predicated on the differential reactivity of the halogen atoms in the bifunctional alkylating agent, 1-bromo-3-chloropropane, which allows for a controlled, sequential introduction of the phenoxy and methylamino groups.
-
Step 1: Williamson Ether Synthesis. The first step involves the formation of an ether linkage between 4-fluorophenol and 1-bromo-3-chloropropane. This reaction proceeds via a classic Sₙ2 mechanism. 4-fluorophenol, a weak acid, is first deprotonated by a suitable base (e.g., potassium carbonate) to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-chloropropane. The choice of this specific dihalopropane is critical; the bromide ion is a significantly better leaving group than the chloride ion, ensuring that the nucleophilic attack occurs selectively at the carbon bearing the bromine atom.[1][2] This chemoselectivity yields the intermediate, 1-(3-chloropropoxy)-4-fluorobenzene, leaving the chloro group intact for the subsequent step.
-
Step 2: Nucleophilic Amination. The second step is the alkylation of methylamine with the previously synthesized 1-(3-chloropropoxy)-4-fluorobenzene.[3] This is another Sₙ2 reaction where methylamine acts as the nucleophile, displacing the chloride to form the final C-N bond.[4] A significant challenge in amine alkylations is the potential for over-alkylation; the secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to the formation of a tertiary amine byproduct.[5] To mitigate this, the protocol employs a large excess of methylamine. This ensures that the electrophile [1-(3-chloropropoxy)-4-fluorobenzene] is more likely to encounter and react with a molecule of the starting methylamine rather than the product amine, thus maximizing the yield of the desired secondary amine.
Overall Synthetic Scheme
Caption: Overall two-step synthesis pathway.
Experimental Workflow Visualization
Caption: Step-by-step experimental and purification workflow.
Detailed Experimental Protocols
Part A: Synthesis of 1-(3-Chloropropoxy)-4-fluorobenzene (Intermediate)
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 22.4 g | 0.20 | >99% | Sigma-Aldrich |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 34.6 g | 0.22 | >98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 41.5 g | 0.30 | Anhydrous | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | 400 mL | - | ACS Grade | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As 2M aq. soln | - | - | J.T. Baker |
| Brine | NaCl(aq) | - | 100 mL | - | Saturated | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Anhydrous | Sigma-Aldrich |
Procedure
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (22.4 g, 0.20 mol), anhydrous potassium carbonate (41.5 g, 0.30 mol), and acetone (400 mL).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add 1-bromo-3-chloropropane (34.6 g, 0.22 mol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system (disappearance of 4-fluorophenol).
-
Initial Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with acetone (2 x 50 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Liquid-Liquid Extraction: Dissolve the resulting oil in diethyl ether (200 mL). Transfer the solution to a separatory funnel and wash sequentially with 2M aqueous NaOH (2 x 75 mL) to remove any unreacted phenol, water (1 x 100 mL), and saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain 1-(3-chloropropoxy)-4-fluorobenzene as a colorless liquid.
Expected Yield and Characterization
-
Yield: ~32-36 g (79-89%)
-
Boiling Point: 110-114 °C at 10 mmHg
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 (m, 2H, Ar-H), 6.85 (m, 2H, Ar-H), 4.10 (t, 2H, -OCH₂-), 3.75 (t, 2H, -CH₂Cl), 2.25 (quint, 2H, -CH₂CH₂CH₂-).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.2, 156.8, 154.5, 115.9, 115.7, 115.5, 63.8, 41.4, 32.1.
-
GC-MS (EI): m/z 188/190 (M⁺, Cl isotope pattern), 112, 77.
Part B: Synthesis of this compound (Final Product)
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 1-(3-Chloropropoxy)-4-fluorobenzene | C₉H₁₀ClFO | 188.63 | 18.9 g | 0.10 | >98% | From Part A |
| Methylamine | CH₅N | 31.06 | ~40 g | ~1.3 | 40% in H₂O or 2M in EtOH | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 200 mL | - | 200 Proof | Decon Labs |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 400 mL | - | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As 3M aq. soln | - | - | J.T. Baker |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As 6M aq. soln | - | - | J.T. Baker |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ~15 g | - | Anhydrous | Fisher Scientific |
Procedure
-
Reaction Setup: To a high-pressure stainless steel reaction vessel, add 1-(3-chloropropoxy)-4-fluorobenzene (18.9 g, 0.10 mol) and a solution of methylamine in ethanol (e.g., 200 mL of a 2.0 M solution, 0.40 mol, 4 equivalents). Note: Using an aqueous solution of methylamine is also possible but may require higher temperatures and pressures.
-
Reaction: Seal the vessel tightly. Heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure at the reaction temperature.
-
Cooling and Venting: Cool the reactor to room temperature. Carefully vent any excess pressure in a well-ventilated fume hood.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess methylamine under reduced pressure.
-
Acid-Base Extraction:
-
Dissolve the residue in diethyl ether (200 mL) and water (100 mL).
-
Transfer to a separatory funnel and extract the aqueous layer with ether (2 x 50 mL).
-
Combine the organic layers and extract the amine product into an acidic aqueous phase using 3M HCl (3 x 50 mL).
-
Wash the combined acidic aqueous layers with diethyl ether (1 x 50 mL) to remove any non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH until the pH is >12, liberating the free amine. The product may appear as an oil.
-
Extract the free amine back into diethyl ether (3 x 75 mL).
-
-
Drying and Concentration: Combine the final ethereal extracts and dry over anhydrous potassium carbonate (K₂CO₃). Note: Do not use MgSO₄ or Na₂SO₄ as they can retain the amine product. Filter and concentrate in vacuo to yield the crude product.
-
Purification: Purify the resulting oil by vacuum distillation to obtain this compound as a clear, colorless liquid.
Expected Yield and Characterization
-
Yield: ~14.7-16.5 g (80-90%)
-
Boiling Point: 95-98 °C at 5 mmHg
-
¹H NMR (400 MHz, CDCl₃): δ 6.95 (m, 2H, Ar-H), 6.82 (m, 2H, Ar-H), 3.98 (t, 2H, -OCH₂-), 2.78 (t, 2H, -CH₂NH-), 2.45 (s, 3H, -NHCH₃), 1.95 (quint, 2H, -CH₂CH₂CH₂-), 1.40 (br s, 1H, -NH-).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.0, 156.7, 154.8, 115.8, 115.6, 115.4, 67.2, 49.3, 36.4, 30.1.
-
GC-MS (EI): m/z 183 (M⁺), 112, 72.
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
4-Fluorophenol: Toxic and corrosive. Avoid skin and eye contact.
-
1-Bromo-3-chloropropane: Flammable liquid, toxic upon inhalation and skin contact, and suspected of causing genetic defects.[2] Handle with extreme care.
-
Methylamine: Extremely flammable gas or liquid.[6] It is corrosive and causes severe skin burns and eye damage.[7] The use of a pressure vessel is required for reactions above its boiling point and must be performed by trained personnel.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, especially when preparing and using concentrated solutions.
References
-
PrepChem. Synthesis of 3-(4-phenoxymethylpiperidino)-propyl chloride. Available from: [Link]
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
PrepChem. Synthesis of trans-1-[3-(4-fluorophenoxy)propyl]-3-methoxy4-piperidinamine. Available from: [Link]
-
National Institutes of Health (NIH). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Available from: [Link]
- Google Patents. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
-
PubChem. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Available from: [Link]
-
Wikipedia. Amine alkylation. Available from: [Link]
-
PubChem. 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. Available from: [Link]
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available from: [Link]
-
Australian Department of Health. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 3-(4-Fluorophenoxy)propyl Chloride in Chemical Synthesis. Available from: [Link]
- Google Patents. US4283254A - Methylamines purification by distillation and purge.
-
Wikipedia. 1-Bromo-3-chloropropane. Available from: [Link]
-
YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. Available from: [Link]
- Google Patents. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
- Google Patents. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]
- Google Patents. EP0037695B1 - Methylamines purification process.
-
MDPI. Mechanochemical Synthesis of Fluorinated Imines. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Methylamine. Available from: [Link]
-
Airgas. SAFETY DATA SHEET - Methylamine. Available from: [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. airgas.com [airgas.com]
- 7. carlroth.com [carlroth.com]
Application Note and Protocols for the Quantification of [3-(4-Fluorophenoxy)propyl]methylamine
Introduction
[3-(4-Fluorophenoxy)propyl]methylamine is a chemical entity of significant interest in pharmaceutical development, potentially as an intermediate or a final active pharmaceutical ingredient (API).[1][2][3] Accurate and precise quantification of this secondary amine is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides detailed analytical methods for the quantitative analysis of this compound in various sample matrices, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to meet stringent regulatory expectations for validation and reliability.[4][5][6]
Rationale for Method Selection
The chemical structure of this compound, featuring a secondary amine group and a fluorophenoxy moiety, informs the selection of appropriate analytical techniques. Direct UV detection can be challenging due to the lack of a strong chromophore in the native molecule. Therefore, two primary analytical strategies are presented:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: This approach enhances the detectability of the analyte by introducing a UV-active functional group.[7][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, enabling direct quantification without derivatization, and is particularly suitable for complex matrices and low concentration levels.[9][10]
Method 1: HPLC-UV with Pre-column Derivatization
This method provides a robust and sensitive approach for the quantification of this compound by HPLC with UV detection. The protocol involves a pre-column derivatization step using 2-naphthalenesulfonyl chloride (NSCl) to form a highly UV-active sulfonamide derivative.[8]
Workflow for HPLC-UV with Pre-column Derivatization
Caption: Workflow for the HPLC quantification of this compound.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard (>98% purity)
-
2-naphthalenesulfonyl chloride (NSCl), >98% purity
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.5 with 1 M NaOH.[8]
-
Derivatization Reagent (10 mg/mL NSCl): Dissolve 100 mg of NSCl in 10 mL of acetonitrile. Prepare fresh daily.[8]
-
Quenching Solution (1 M NaOH): Dissolve 4 g of NaOH in 100 mL of deionized water.
3. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with diluent.
4. Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
5. Derivatization Procedure:
-
Pipette 100 µL of a working standard solution or sample into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).[8]
-
Add 100 µL of the 10 mg/mL NSCl derivatization reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.[8]
-
Cool the mixture to room temperature.
-
Add 100 µL of 1 M NaOH to quench the reaction by hydrolyzing excess NSCl.[8]
-
Vortex for 10 seconds.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
6. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detector | 254 nm |
7. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][11][12]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly selective and sensitive approach for the direct quantification of this compound, which is particularly advantageous for complex sample matrices or when very low detection limits are required.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS quantification of this compound.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
3. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent.
-
Working Standards (0.1 - 100 ng/mL): Prepare a series of working standards by serially diluting the stock solution with diluent.
4. Sample Preparation:
-
Direct Dilution: For simple matrices, accurately weigh the sample, dissolve in diluent to a known volume, and dilute further to fall within the calibration curve range.
-
Solid-Phase Extraction (SPE) for Complex Matrices:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Adjust the pH of the dissolved sample to < 4 with formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an acidic aqueous solution, followed by methanol to remove interferences.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in diluent.
-
5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-5.0 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion (Q1): m/z 184.1Product Ions (Q3): To be determined empirically (e.g., m/z 109.1, m/z 70.1) |
| Collision Energy | To be optimized for each transition |
6. Method Validation: The validation of the LC-MS/MS method will follow ICH guidelines, similar to the HPLC-UV method, with particular attention to matrix effects, which can be assessed by comparing the response of the analyte in the matrix to the response in a neat solution.[4][11][12]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0 - 115.0% at LLOQ, 80.0 - 120.0% for other concentrations |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| LLOQ | Lowest standard on the calibration curve with acceptable accuracy and precision |
Conclusion
The analytical methods detailed in this application note provide robust, reliable, and validated approaches for the quantification of this compound. The choice between HPLC-UV with pre-column derivatization and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure data integrity and compliance with regulatory standards.[5][6]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride. (n.d.). Benchchem.
- Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity (pp. 212-238). Royal Society of Chemistry.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry.
- Sample preparation in analysis of pharmaceuticals. (n.d.). TrAC Trends in Analytical Chemistry.
- Analytical Methods. (n.d.).
- ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
- Analytical methods – Knowledge and References. (n.d.). Taylor & Francis.
- This compound (CAS 883542-69-6). (n.d.). Santa Cruz Biotechnology.
- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (n.d.).
- NMAM METHOD 3900 - Volatile Organic Compounds, C1 to C10, Canister Method. (2018). Centers for Disease Control and Prevention.
- ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
- N-[3-(4-fluorophenoxy)propyl]-N-methylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
- HPLC Methods for analysis of Methylamine. (n.d.).
- N-[3-(4-fluorophenoxy)propyl]-N-methylamine hydrochloride. (n.d.). Biosynth.
- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. (n.d.). BenchChem.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
- Amines Analysis by Packed Column GC. (n.d.). Supelco.
- Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA. (n.d.).
- Determination of amines in workplace air using gas chromatography (headspace GC-MS). (2024).
- Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and. (n.d.).
- Predicted GC-MS Spectrum - Methylamine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000164). (n.d.).
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
- Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014). Journal of Pharmaceutical and Biomedical Analysis.
- Analytical procedure for the determination of fluazinam and five metabolites in water. (2011). Environmental Protection Agency.
Sources
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- 12. wjarr.com [wjarr.com]
Application Notes and Protocols for the Research of [3-(4-Fluorophenoxy)propyl]methylamine
Introduction: Unveiling the Potential of a Novel Aryloxypropanamine
[3-(4-Fluorophenoxy)propyl]methylamine is a member of the aryloxypropanamine class of chemical compounds.[1][2][3] Its structural architecture, characterized by a fluorophenoxy moiety linked to a propyl methylamine chain, bears a striking resemblance to a class of well-established and clinically significant psychoactive molecules, notably selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[4][5] Compounds like fluoxetine and atomoxetine, which share the core aryloxypropanamine scaffold, exert their therapeutic effects by modulating the levels of key neurotransmitters in the brain, such as serotonin (5-HT) and norepinephrine (NE).[6][7]
Imbalances in serotonergic and noradrenergic signaling are strongly implicated in the pathophysiology of major depressive disorder and other mood and anxiety disorders.[8] The primary mechanism for clearing these neurotransmitters from the synaptic cleft is through reuptake by their respective transporters: the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6] By inhibiting these transporters, SSRIs and SNRIs increase the synaptic availability of serotonin and/or norepinephrine, thereby enhancing neurotransmission and alleviating depressive symptoms.[7][9]
Given the structural parallels, it is hypothesized that this compound may function as an inhibitor of SERT and/or NET. This document provides a comprehensive guide for researchers and drug development professionals to systematically investigate the pharmacological profile of this compound. The following application notes and protocols are designed to facilitate the in vitro and in vivo characterization of this compound, with the goal of elucidating its mechanism of action and potential as a novel therapeutic agent.
Part 1: In Vitro Characterization - Transporter Binding and Function
The initial step in characterizing this compound is to determine its affinity and functional inhibitory activity at the primary molecular targets, SERT and NET. This is crucial for establishing the compound's potency and selectivity.
Radioligand Binding Assays: Assessing Transporter Affinity
Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound.
Principle: Cell membranes expressing the target transporter (SERT or NET) are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The amount of radioligand bound to the transporter is then measured. A potent test compound will displace the radioligand at lower concentrations. The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the transporter.
Protocol: SERT and NET Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells (or other suitable host cells) stably expressing either human SERT (hSERT) or human NET (hNET).
-
Harvest the cells and prepare membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of membrane preparation (containing 10-20 µg of protein).
-
50 µL of radioligand solution. For SERT, use [³H]Citalopram (final concentration ~1 nM). For NET, use [³H]Nisoxetine (final concentration ~1 nM).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle control.
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| Ki (SERT) | Inhibitory constant for the serotonin transporter. |
| Ki (NET) | Inhibitory constant for the norepinephrine transporter. |
| Selectivity | Ratio of Ki values (e.g., Ki(NET) / Ki(SERT)). |
Neurotransmitter Uptake Inhibition Assays: Measuring Functional Activity
While binding assays measure affinity, uptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport. These assays directly quantify the ability of the test compound to block the uptake of serotonin or norepinephrine into cells.
Principle: Cells expressing the target transporter are incubated with a radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured. A potent inhibitor will reduce the uptake of the radiolabeled neurotransmitter.
Protocol: [³H]5-HT and [³H]NE Uptake Inhibition Assay
-
Cell Culture:
-
Plate hSERT-HEK293 or hNET-HEK293 cells in 96-well plates and grow to confluence. Alternatively, human neuroblastoma SK-N-BE(2)C cells, which endogenously express high levels of hNET, can be used for NET uptake assays.[10] For SERT, human placental choriocarcinoma JAR cells are a viable option.[11][12]
-
-
Assay Procedure:
-
Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for 15-30 minutes at 37°C.[13]
-
Initiate the uptake by adding [³H]5-HT (for SERT, final concentration ~10 nM) or [³H]NE (for NET, final concentration ~20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ (SERT) | Concentration of the compound that inhibits 50% of serotonin uptake. |
| IC₅₀ (NET) | Concentration of the compound that inhibits 50% of norepinephrine uptake. |
Visualization of the In Vitro Characterization Workflow:
Caption: Workflow for in vitro characterization of this compound.
Part 2: In Vivo Behavioral Pharmacology - Assessing Antidepressant-Like Efficacy
Following in vitro characterization, the next critical step is to evaluate the compound's potential antidepressant-like effects in established animal models of depression.[14] These models aim to simulate certain aspects of the human depressive state.
Forced Swim Test (FST): A Primary Screening Tool
The FST is a widely used behavioral test for screening potential antidepressant drugs.[15] It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time, suggesting an increase in escape-directed behavior.
Protocol: Forced Swim Test in Mice
-
Animals and Acclimation:
-
Use male C57BL/6J mice (8-10 weeks old).
-
House the animals in groups with ad libitum access to food and water and maintain them on a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the housing conditions before the experiment.
-
-
Drug Administration:
-
Administer this compound, a positive control (e.g., fluoxetine, 20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test. A range of doses for the test compound should be evaluated.
-
-
Test Procedure:
-
Fill a clear glass cylinder (25 cm high, 10 cm in diameter) with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean immobility time between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Chronic Unpredictable Mild Stress (CUMS) Model: A More Ethologically Valid Model
The CUMS model is considered to have higher face and construct validity for depression as it exposes animals to a series of mild, unpredictable stressors over several weeks.[14] This induces a state of anhedonia (a core symptom of depression), which can be assessed by a decrease in preference for a sweetened solution. Chronic, but not acute, treatment with antidepressants can reverse this anhedonia.[14]
Protocol: Chronic Unpredictable Mild Stress in Rats
-
Animals and Baseline Sucrose Preference:
-
Use male Sprague-Dawley rats (180-200 g).
-
Individually house the rats.
-
For one week, train the rats to consume a 1% sucrose solution by presenting them with two bottles, one with sucrose solution and one with water, for 24 hours.
-
Establish a baseline sucrose preference by measuring the intake from each bottle over a 24-hour period. Sucrose preference (%) = (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
CUMS Procedure (4-6 weeks):
-
Expose the rats to a daily regimen of mild, unpredictable stressors. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Food or water deprivation (12-24 hours)
-
Overnight illumination
-
Soiled cage bedding
-
White noise
-
-
The stressors should be applied randomly to prevent habituation.
-
-
Drug Treatment:
-
After 2-3 weeks of CUMS, begin daily administration of this compound, a positive control (e.g., imipramine, 10 mg/kg, i.p.), or vehicle.
-
Continue both the CUMS procedure and drug treatment for another 2-3 weeks.
-
-
Sucrose Preference Test:
-
At the end of the treatment period, conduct a final sucrose preference test.
-
-
Data Analysis:
-
Compare the sucrose preference between the different groups using a two-way ANOVA (treatment x stress) followed by post-hoc tests. A significant reversal of the CUMS-induced decrease in sucrose preference by the test compound indicates an antidepressant-like effect.
-
Visualization of the In Vivo Evaluation Workflow:
Caption: Workflow for in vivo evaluation of this compound.
Part 3: Data Synthesis and Interpretation
The culmination of these studies will provide a comprehensive pharmacological profile of this compound.
-
Potency and Selectivity: The Ki and IC₅₀ values from the in vitro assays will quantify the compound's potency at SERT and NET. The ratio of these values will determine its selectivity. For example, a compound with a low Ki for both SERT and NET would be classified as a dual inhibitor, or SNRI.[16]
-
Structure-Activity Relationship (SAR): The fluorine substitution on the phenoxy ring is a key structural feature. Comparing the activity of this compound to its non-fluorinated or otherwise substituted analogs can provide valuable insights into the structure-activity relationship, guiding future optimization efforts.
-
In Vivo Efficacy: Positive results in both the FST and CUMS models would provide strong evidence for the antidepressant-like potential of the compound. The effective dose range in these models will be crucial for guiding potential future clinical studies.
By following these detailed protocols, researchers can systematically evaluate this compound, moving from its basic molecular interactions to its potential behavioral effects. This structured approach is fundamental in the early stages of drug discovery and development, providing the necessary data to determine if this novel compound warrants further investigation as a potential therapeutic for depressive disorders.
References
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Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
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van der Velden, W. J. C., et al. (2022). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 12(1), 1-13. [Link]
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Application Notes and Protocols: [3-(4-Fluorophenoxy)propyl]methylamine in Neuroscience Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel compound, [3- (4-Fluorophenoxy)propyl]methylamine, in the field of neuroscience. This document offers full editorial control to the researcher, encouraging a flexible and scientifically driven approach to experimental design.
Introduction and Scientific Context
[3-(4-Fluorophenoxy)propyl]methylamine is a structural analog of the well-characterized selective serotonin reuptake inhibitor (SSRI), fluoxetine (N-methyl-3-[p-trifluoromethylphenoxy]-3-phenylpropylamine). The structural similarity suggests that this compound may act as a monoamine reuptake inhibitor, potentially exhibiting selectivity for the serotonin transporter (SERT), dopamine transporter (DAT), and/or norepinephrine transporter (NET). Compounds of this class are pivotal in neuroscience research for their therapeutic potential in treating mood disorders, anxiety, and other neuropsychiatric conditions. The strategic substitution of a trifluoromethyl group in fluoxetine with a fluorine atom in this compound warrants a thorough investigation of its pharmacological profile.
Chemical and Physical Properties
A clear understanding of the compound's properties is essential for accurate experimental design and data interpretation.
| Property | Value | Source |
| CAS Number | 883542-69-6 | [1] |
| Molecular Formula | C₁₀H₁₄FNO | [1] |
| Molecular Weight | 183.22 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid or oil | N/A |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. | N/A |
Proposed Mechanism of Action
Based on its structural relationship to fluoxetine and other monoamine reuptake inhibitors, the primary hypothesis is that this compound functions by binding to and inhibiting one or more of the monoamine transporters (SERT, DAT, NET). This inhibition leads to an increase in the extracellular concentrations of the respective neurotransmitters (serotonin, dopamine, norepinephrine), thereby enhancing monoaminergic neurotransmission. The specific selectivity profile of the compound for SERT, DAT, and NET will determine its unique pharmacological effects and therapeutic potential.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust framework for the characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for a structurally similar compound and should be optimized for the synthesis of the title compound.[2]
Objective: To synthesize this compound hydrochloride.
Materials:
-
N-methyl-3-hydroxy-3-phenylpropylamine
-
1-Chloro-4-fluorobenzene
-
Sodium hydroxide (NaOH) pellets
-
Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)
-
Diethyl ether
-
Hydrochloric acid (HCl) in ether solution
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of N-methyl-3-hydroxy-3-phenylpropylamine in DMSO, add pelletized sodium hydroxide.
-
Heat the reaction mixture to 100°C and stir for 1 hour.
-
(Optional) Add tetrabutylammonium bromide.
-
Add 1-chloro-4-fluorobenzene to the reaction mixture.
-
Continue stirring at 100°C for an additional 20 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Dissolve the purified free base in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to obtain this compound hydrochloride.
Validation: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Characterization - Monoamine Transporter Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.
Materials:
-
Cell lines stably expressing human SERT, DAT, or NET (e.g., HEK-293 cells)
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)
-
This compound
-
Reference compounds (e.g., fluoxetine, GBR 12909, desipramine)
-
Scintillation counter and vials
-
Cell harvesting equipment
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound or reference compounds.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Data Analysis and Interpretation: A lower Ki value indicates a higher binding affinity. By comparing the Ki values for SERT, DAT, and NET, the selectivity profile of the compound can be determined.
Caption: Workflow for in vitro monoamine transporter binding assay.
Protocol 3: In Vitro Functional Assay - Synaptosomal Uptake Inhibition
Objective: To measure the functional potency of this compound in inhibiting the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, cortex for serotonin and norepinephrine)
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine
-
This compound
-
Reference uptake inhibitors
-
Sucrose buffer
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from the dissected rat brain regions.
-
Pre-incubate the synaptosomes with varying concentrations of this compound or reference compounds.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the radioactivity taken up using a scintillation counter.
-
Determine the IC₅₀ values for the inhibition of uptake for each neurotransmitter.
Data Analysis and Interpretation: The IC₅₀ values will provide a functional measure of the compound's potency as a reuptake inhibitor. These results should be correlated with the binding affinity data.
Protocol 4: In Vivo Behavioral Assessment - Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of this compound in a rodent model of depression.
Materials:
-
Male mice or rats
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Reference antidepressant (e.g., fluoxetine)
-
Plexiglas cylinders filled with water
-
Video recording and analysis software
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound, vehicle, or a reference antidepressant at various doses via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time, place each animal individually into a cylinder of water for a 6-minute test session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Data Analysis and Interpretation: This test provides an initial in vivo screen for antidepressant activity. Dose-response relationships should be established.
Sources
Introduction: Unveiling the Pharmacological Profile of [3-(4-Fluorophenoxy)propyl]methylamine
An in-depth guide to the in vitro characterization of [3-(4-Fluorophenoxy)propyl]methylamine, a putative monoamine transporter ligand.
This compound is a molecule of interest in neuroscience and pharmacology.[1][2] Its chemical architecture, characterized by a phenoxypropylamine scaffold, bears a structural resemblance to a class of compounds known for their interaction with monoamine transporters (MATs).[3] These transporters, which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), are critical regulators of neurotransmission and are the targets of numerous therapeutic agents for neuropsychiatric disorders.[3][4]
Given the limited publicly available data on the specific biological activity of this compound, a systematic in vitro evaluation is imperative to elucidate its mechanism of action. This document, intended for researchers and drug development professionals, provides a comprehensive suite of application notes and detailed protocols for the initial characterization of this compound, with a focus on its potential interaction with monoamine transporters. The proposed workflow is designed to first establish its binding affinity and subsequently determine its functional potency and selectivity.
Postulated Mechanism of Action: Modulation of Monoamine Transporters
Monoamine transporters are integral membrane proteins that mediate the reuptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft back into the presynaptic neuron.[3] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles.[3] By inhibiting these transporters, compounds can increase the concentration and duration of neurotransmitters in the synapse, thereby modulating neuronal signaling. This is the primary mechanism of action for many antidepressants and psychostimulants.[3][4]
Due to its phenoxypropylamine core, it is hypothesized that this compound acts as a ligand for one or more of the monoamine transporters. The following protocols are designed to rigorously test this hypothesis.
Figure 1. Postulated mechanism of action at the monoaminergic synapse.
Experimental Characterization Workflow
A tiered approach is recommended to efficiently characterize the in vitro pharmacology of this compound. This begins with determining the compound's binding affinity for the three principal monoamine transporters, followed by functional assays to assess its potency as an inhibitor of neurotransmitter uptake.
Figure 2. In vitro characterization workflow for novel MAT ligands.
Protocol 1: Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin, norepinephrine, and dopamine transporters (hSERT, hNET, hDAT).
Principle: This assay measures the ability of the test compound to compete with a specific radioligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).[5][6]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands:
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
For hDAT: [³H]WIN 35,428
-
-
Non-specific Binding Ligands:
-
For hSERT: 10 µM Paroxetine
-
For hNET: 10 µM Desipramine
-
For hDAT: 10 µM Cocaine
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).
-
Equipment: 96-well plates, filtration apparatus (cell harvester), glass fiber filters, scintillation counter, and scintillation cocktail.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to high density.
-
Harvest and homogenize the cells in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add assay buffer, serial dilutions of this compound, and the specific radioligand at a concentration near its Kₔ.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the appropriate unlabeled ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Hypothetical Data Summary:
| Transporter | Radioligand | Kᵢ (nM) of this compound |
| hSERT | [³H]Citalopram | 15.2 |
| hNET | [³H]Nisoxetine | 8.7 |
| hDAT | [³H]WIN 35,428 | 125.6 |
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting the uptake of monoamines by hSERT, hNET, and hDAT.
Principle: This functional assay measures the ability of the test compound to block the transport of a substrate into cells expressing the target transporter. This can be achieved using either radiolabeled substrates or fluorescent substrate analogs.[7][8][9]
Method A: Radiometric Uptake Assay
Materials:
-
Cells: HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in 96-well plates.
-
Radiolabeled Substrates:
-
For hSERT: [³H]Serotonin (5-HT)
-
For hNET: [³H]Norepinephrine (NE)
-
For hDAT: [³H]Dopamine (DA) or [³H]MPP+[8]
-
-
Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.
-
Inhibitors for Non-specific Uptake:
-
For hSERT: 10 µM Paroxetine
-
For hNET: 10 µM Desipramine
-
For hDAT: 10 µM Cocaine
-
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes at room temperature.
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure initial uptake rates.[8]
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Detection:
-
Lyse the cells with 1% SDS.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Determine specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from total uptake.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.
-
Method B: Fluorescence-Based Uptake Assay
Principle: This high-throughput method uses a fluorescent substrate analog that is transported into the cells, leading to an increase in intracellular fluorescence.[7][9][10][11] An external masking dye quenches the fluorescence of the substrate in the assay medium, eliminating the need for wash steps.[11]
Materials:
-
Cells: HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in black, clear-bottom 96- or 384-well plates.
-
Assay Kit: Commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye.[7][10]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
Methodology:
-
Cell Plating: Plate cells as described for the radiometric assay.
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions to the cell plates and pre-incubate for 10-20 minutes at 37°C.
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.
-
Add the substrate/dye mix to the wells to initiate the uptake.
-
-
Detection:
-
Immediately place the plate in a fluorescence plate reader capable of bottom-read kinetic measurements.
-
Monitor the increase in fluorescence over time (e.g., for 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of the kinetic curve) for each concentration of the test compound.
-
Plot the percentage of inhibition of the uptake rate versus the logarithm of the test compound concentration and determine the IC₅₀ value.
-
Hypothetical Data Summary:
| Transporter | Assay Type | IC₅₀ (nM) of this compound |
| hSERT | Radiometric | 25.8 |
| hNET | Radiometric | 12.3 |
| hDAT | Radiometric | 210.4 |
| hSERT | Fluorescent | 28.1 |
| hNET | Fluorescent | 14.9 |
| hDAT | Fluorescent | 235.7 |
Data Interpretation and Selectivity Profile
The data generated from these assays will provide a comprehensive initial pharmacological profile of this compound. By comparing the Kᵢ and IC₅₀ values across the three transporters, a selectivity profile can be established. For example, based on the hypothetical data, the compound demonstrates a preference for NET and SERT over DAT. This profile is crucial for predicting its potential therapeutic applications and side-effect profile. Further studies could explore its effects on neurotransmitter release (to distinguish between an inhibitor and a substrate-type releaser) and its activity at other CNS targets.
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Application Note & Protocol: Preparation of [3-(4-Fluorophenoxy)propyl]methylamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Fluorinated Arylpropylamines
The [3-(4-fluorophenoxy)propyl]methylamine moiety is a key structural motif in a variety of pharmacologically active compounds. The incorporation of a fluorine atom into the phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a detailed, two-step synthetic protocol for the preparation of this compound hydrochloride, a crucial intermediate for pharmaceutical research and development.[1] The described methodology is designed to be robust, scalable, and reproducible, with a focus on explaining the chemical principles that underpin each step of the process.
Synthetic Strategy Overview
The synthesis of the target compound is efficiently achieved through a two-step sequence:
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting 4-fluorophenol with a suitable 3-carbon electrophile. For this protocol, 1-bromo-3-chloropropane is selected to yield the key intermediate, 1-(3-chloropropoxy)-4-fluorobenzene.
-
Nucleophilic Substitution and Salt Formation: Subsequent reaction of the intermediate with methylamine, followed by in-situ or separate conversion to the hydrochloride salt to facilitate purification and improve handling characteristics.[2][3][4]
This strategic approach isolates the two key bond-forming reactions, allowing for straightforward purification of the intermediate and high-yield conversion to the final product.
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Application Notes & Protocols: A Framework for the Preclinical Evaluation of [3-(4-Fluorophenoxy)propyl]methylamine
Introduction and Strategic Rationale
The compound [3-(4-Fluorophenoxy)propyl]methylamine belongs to the phenoxypropylamine class of molecules. This structural motif is a well-established pharmacophore present in numerous centrally acting therapeutic agents, most notably Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine. The presence of a fluorinated phenyl ring and a secondary methylamine suggests a deliberate design to modulate potency, selectivity, metabolic stability, and blood-brain barrier penetration.[1] Given this structural lineage, it is hypothesized that this compound is a modulator of monoamine transporters, with a potential primary affinity for the serotonin transporter (SERT).[2]
This document provides a comprehensive experimental framework for the systematic evaluation of this compound, guiding researchers from initial physicochemical characterization through in vitro pharmacological profiling and into preliminary in vivo behavioral assessment. The objective is to build a robust data package to ascertain its mechanism of action, potency, selectivity, and potential therapeutic utility. The overarching principle of this guide is to ensure that each experimental stage is designed with self-validating controls and provides clear, interpretable data to inform go/no-go decisions in a drug discovery pipeline.[3][4]
Figure 1: A high-level experimental workflow for the characterization of this compound.
Physicochemical Characterization: The Foundation of Reliable Data
Rationale: Before any biological assessment, it is critical to understand the fundamental chemical properties of the test compound. Poor solubility can lead to false negatives in in vitro assays, while instability can result in decreased and variable compound concentrations over the course of an experiment. All preclinical studies must adhere to Good Laboratory Practices (GLP) where applicable.[5]
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a supersaturated solution of this compound (e.g., 10 mg/mL) in phosphate-buffered saline (PBS), pH 7.4.
-
Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration using a validated HPLC-UV method against a standard curve.
-
Controls: The experiment should be run in triplicate.
Protocol 2: Stability in Assay Buffer
-
Incubation: Prepare a solution of the compound at a relevant high concentration (e.g., 100 µM) in the biological assay buffer to be used for in vitro studies.
-
Time Points: Incubate the solution at 37°C. Take aliquots at time zero and at several subsequent time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze each aliquot by HPLC-UV to measure the percentage of the parent compound remaining relative to the time zero sample.
-
Acceptance Criteria: A compound is typically considered stable if >90% of the parent peak remains after the longest incubation period relevant to the planned biological assays.
| Property | Method | Acceptance Criteria | Rationale |
| Identity & Purity | LC-MS, ¹H-NMR | Purity ≥ 98% | Confirms the correct molecular structure and ensures contaminants do not confound results. |
| Aqueous Solubility | Shake-Flask at pH 7.4 | ≥ 50 µM | Ensures sufficient solubility in physiological buffers for in vitro and cellular assays. |
| Chemical Stability | HPLC in Assay Buffer | >90% remaining at 24h | Guarantees compound integrity throughout the duration of the biological experiments. |
| Molecular Weight | N/A | 183.22 g/mol [6] | For accurate molar concentration calculations. |
| Molecular Formula | N/A | C₁₀H₁₄FNO[6] | Basic chemical information. |
Table 1: Key Physicochemical Parameters and Acceptance Criteria.
In Vitro Pharmacological Profiling: Target Identification and Selectivity
Rationale: This phase aims to test the primary hypothesis that this compound acts on the serotonin transporter (SERT). We will determine its binding affinity, functional potency as an inhibitor, and its selectivity against other key monoamine transporters.[7] This selectivity profile is crucial for predicting potential side effects and understanding the compound's overall pharmacological character.
Figure 2: Mechanism of SERT inhibition in the synaptic cleft.
Protocol 3: SERT Functional Inhibition Assay ([\³H]5-HT Uptake)
This protocol measures the ability of the test compound to functionally block the uptake of serotonin into cells expressing the human serotonin transporter.[8][9]
-
Principle: Cells overexpressing hSERT will actively transport radiolabeled serotonin ([\³H]5-HT). An inhibitor will block this transport, resulting in a lower intracellular radioactive signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the uptake (IC₅₀).
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SERT gene (SLC6A4) are recommended. JAR cells are a suitable alternative.[8]
-
Reagents:
-
HEK-hSERT cells
-
Assay Buffer (e.g., Krebs-Ringer-HEPES, pH 7.4)
-
[\³H]Serotonin ([\³H]5-HT)
-
Test Compound: this compound, 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM).
-
Positive Control: Citalopram or Fluoxetine (10 µM final concentration).
-
Scintillation fluid and microplates (e.g., 96-well ScintiPlate).
-
Methodology:
-
Cell Plating: Plate HEK-hSERT cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation: On the day of the assay, wash the cells once with pre-warmed assay buffer.
-
Pre-incubation: Add 50 µL of assay buffer containing the test compound at various concentrations (or vehicle for total uptake, or positive control for non-specific uptake) to the wells. Incubate for 15 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of assay buffer containing [\³H]5-HT (at a final concentration near its Kₘ, typically ~10-20 nM) to all wells to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 10-15 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [\³H]5-HT.
-
Lysis & Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Add scintillation fluid and count the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells (Total uptake minus Non-specific uptake).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Assays: To establish a selectivity profile, the above protocol should be repeated using cell lines that express the human dopamine transporter (DAT) and the human norepinephrine transporter (NET), using [\³H]dopamine and [\³H]norepinephrine as their respective substrates. A compound is considered selective for SERT if its IC₅₀ at SERT is at least 10-fold lower than its IC₅₀ at DAT and NET.
In Vivo Behavioral Pharmacology: Assessing Therapeutic Potential
Rationale: Positive in vitro results must be translated into a relevant physiological context. Based on the hypothesized SERT inhibition mechanism, the most relevant behavioral models are those sensitive to antidepressant and anxiolytic drugs.[10] These experiments provide the first indication of in vivo efficacy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Figure 3: Workflow for conducting in vivo behavioral assessments.
Protocol 4: Forced Swim Test (FST) in Mice
This is a widely used screening tool for assessing antidepressant-like activity.[11]
-
Principle: When placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Clinically effective antidepressants decrease the duration of this immobility, which is interpreted as a reduction in behavioral despair.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Dosing: Administer the test compound, a positive control (e.g., fluoxetine, 20 mg/kg), or vehicle via an appropriate route (e.g., intraperitoneal, IP) to different groups of mice (n=8-12 per group).
-
Acclimation: Allow 30-60 minutes for drug absorption and distribution.
-
Test: Gently place each mouse into the cylinder for a 6-minute session. The session is typically video-recorded.
-
Scoring: An observer, blind to the treatment conditions, scores the last 4 minutes of the session, measuring the cumulative time the mouse spends immobile (i.e., making only minimal movements to keep its head above water).
-
Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.
-
Protocol 5: Elevated Plus Maze (EPM) in Mice
The EPM is a standard paradigm for evaluating anxiolytic-like drug effects.[12]
-
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Dosing: Administer the test compound, a positive control (e.g., diazepam, 1-2 mg/kg), or vehicle to different groups of mice.
-
Acclimation: Allow for drug absorption as in the FST protocol.
-
Test: Place each mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes. The session is monitored by an overhead video camera.
-
Scoring: Automated tracking software or a blinded observer scores key parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: Compare the percentage of time spent in the open arms and the percentage of open arm entries across groups. A significant increase in these parameters without a change in total locomotor activity suggests an anxiolytic-like effect.
-
Summary and Decision-Making
The successful completion of this experimental plan will yield a comprehensive preliminary profile of this compound. The data will confirm its primary molecular target, define its selectivity, and provide evidence of its potential behavioral effects in vivo.
Figure 4: A decision-making tree for project advancement based on experimental outcomes.
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Application Notes and Protocols for [3-(4-Fluorophenoxy)propyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Profile of [3-(4-Fluorophenoxy)propyl]methylamine
This compound is a secondary amine that incorporates a fluorophenoxy moiety. Its structural features suggest its potential utility as a building block in medicinal chemistry and drug discovery, likely serving as a precursor for more complex molecules with potential biological activity. The secondary amine group provides a nucleophilic site for various chemical transformations, while the fluorophenoxy group can influence physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.
Given its chemical nature as a secondary amine, it is anticipated to be a basic and potentially corrosive compound.[1] Proper handling and storage are paramount to ensure the integrity of the material and the safety of laboratory personnel. This document provides a detailed guide to the safe handling, storage, and quality control of this compound, drawing upon established principles for handling similar chemical entities.
I. Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 883542-69-6 | [2][3] |
| Molecular Formula | C₁₀H₁₄FNO | [3] |
| Molecular Weight | 183.22 g/mol | [3] |
| Boiling Point (Predicted) | 268.6 ± 20.0 °C | [2] |
| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.30 ± 0.10 | [2] |
Note: Some physical properties are predicted and should be considered as estimates.
The predicted pKa of 10.30 indicates that this compound is a moderately strong base, similar to other secondary amines. This basicity makes it susceptible to reactions with acids and underscores the need to avoid contact with incompatible materials.[1]
II. Hazard Identification and Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its classification as an irritant and the general hazards associated with amines necessitate stringent safety protocols.[2] Amines, as a class, can be corrosive, toxic upon inhalation, ingestion, or skin absorption, and may cause allergic reactions.[1][4][5]
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against exposure.
Caption: Essential PPE for handling this compound.
Protocol for Donning and Doffing PPE:
-
Donning: Before entering the designated handling area, don a laboratory coat, followed by chemical splash goggles. If there is a significant risk of splashing, a full-face shield should be worn over the goggles. Finally, wear chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Dispose of disposable gloves immediately after use. Reusable gloves should be thoroughly washed and inspected for any signs of degradation before reuse.[6]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][7]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
III. Handling Protocols
Adherence to systematic handling procedures is critical for both experimental success and personal safety.
Dispensing and Aliquoting
Given the potential for air and moisture sensitivity, the following protocol is recommended for transferring the compound:
-
Inert Atmosphere: If the compound is supplied in a septum-sealed bottle, use an inert gas (e.g., argon or nitrogen) to create a positive pressure before withdrawal.[8] This prevents the introduction of atmospheric moisture and oxygen, which can degrade the amine.
-
Syringe Transfer: Use a clean, dry syringe with a needle of appropriate gauge to pierce the septum and withdraw the desired volume.
-
Direct Dispensing: For larger quantities, carefully and slowly pour the liquid in a chemical fume hood, minimizing splashing.
-
Cleaning: All glassware and equipment that comes into contact with the amine should be promptly decontaminated.
Caption: A workflow for the safe dispensing of this compound.
IV. Storage Recommendations
The stability of this compound during storage is crucial for ensuring the reproducibility of experimental results. While specific stability data is unavailable, general principles for storing amines and potentially air- and light-sensitive compounds should be followed.[9][10]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[4][11] Refrigeration (2-8 °C) may be appropriate for long-term storage, but consult the supplier's recommendation. | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Amines can react with atmospheric carbon dioxide and oxygen. |
| Light | Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[9][10] | Light can catalyze oxidative degradation. |
| Container | Keep the container tightly sealed.[4][11] If the original container has a septum, ensure its integrity. | Prevents ingress of moisture and air, and leakage of vapors. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and acid chlorides.[1][4] | Amines can react exothermically and violently with these substances. |
V. Spill and Waste Management
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.[1]
VI. Quality Control and Stability Assessment
Regularly assessing the purity of this compound is good laboratory practice, especially for material that has been stored for an extended period.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR is a powerful tool for confirming the structure and assessing the purity of the compound. The presence of new signals or changes in the integration of existing signals can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for assessing the purity of non-volatile samples and can be used to quantify the amount of the parent compound and any degradation products.
Protocol for Routine Quality Check:
-
Visual Inspection: Before each use, visually inspect the material for any changes in color or clarity.
-
Periodic Analysis: For long-term stored material, perform an NMR analysis every 6-12 months to check for signs of degradation.
-
Documentation: Keep a detailed record of the date of receipt, date opened, and the results of any quality control analyses.
References
-
How to Store Reagents - Department of Chemistry : University of Rochester. [Link]
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Time-Sensitive Chemicals | Environmental Health & Safety - University of Tennessee, Knoxville. [Link]
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What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]
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N-[3-(4-fluorophenoxy)propyl]-N-methylamine hydrochloride - Oakwood Chemical. [Link]
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1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine - PubChem. [Link]
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Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. [Link]
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The MSDS HyperGlossary: Amine - Interactive Learning Paradigms, Incorporated. [Link]
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Safety Data Sheet - Angene Chemical. [Link]
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(S)-N-[1-(4-fluorophenyl)ethyl]methylamine - NET. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. [Link]
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Safety Data Sheet: Methylamine - Carl ROTH. [Link]
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Safety Data Sheet: Methylamine - Carl ROTH. [Link]
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4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide - PubChem. [Link]
-
3-[(4-Fluorophenoxy)methyl]-1-methylazetidine - PubChem. [Link]
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Application Note & Protocol: Leveraging [3-(4-Fluorophenoxy)propyl]methylamine for Advanced Proteomic Analysis
Introduction: A Novel Tool for Probing Protein Interactions
The study of protein-protein interactions is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interaction interfaces.[1][2] This application note describes a novel workflow utilizing [3-(4-Fluorophenoxy)propyl]methylamine as a key reagent in a two-step cross-linking strategy for the enrichment and identification of protein complexes.
This compound possesses a secondary amine that can be strategically employed for covalent conjugation to proteins. Its unique fluorophenoxy group serves as a stable isotope label and an affinity handle, providing a dual function for mass spectrometry-based quantification and selective enrichment of cross-linked species. This protocol details the synthesis of a bifunctional cross-linker from this compound and its application in a comprehensive proteomics workflow.
Principle of the Method
This protocol is based on a two-stage strategy. First, this compound is derivatized to create a heterobifunctional cross-linker. This is achieved by reacting it with a commercially available N-hydroxysuccinimide (NHS) ester, which targets primary amines (lysine residues and N-termini) on proteins.[1][3] The resulting molecule, which we will refer to as "FP-Link," will have an amine-reactive NHS ester on one end and the fluorophenoxy moiety on the other.
In the second stage, FP-Link is used to label a "bait" protein. The labeled bait protein is then incubated with a protein mixture (e.g., cell lysate) to allow for interaction with its binding partners. A second, traditional cross-linker is then used to covalently trap these interactions. The fluorophenoxy group on FP-Link allows for the specific enrichment of bait-prey complexes using affinity chromatography prior to mass spectrometry analysis. This significantly reduces sample complexity and enhances the identification of true interaction partners.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Santa Cruz Biotechnology | sc-485923 |
| Disuccinimidyl suberate (DSS) | Thermo Fisher | 21555 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Anti-FLAG M2 Magnetic Beads | Sigma-Aldrich | M8823 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Iodoacetamide (IAM) | Sigma-Aldrich | I1149 |
| Sequencing Grade Modified Trypsin | Promega | V5111 |
| Trifluoroacetic acid (TFA) | Thermo Fisher | 28904 |
| Acetonitrile (ACN) | Thermo Fisher | A998 |
Experimental Protocols
Part 1: Synthesis of FP-Link Cross-linker
This protocol describes the synthesis of the heterobifunctional cross-linker, FP-Link, from this compound and Disuccinimidyl suberate (DSS).
Rationale: DSS is a homobifunctional cross-linker with two NHS ester groups.[4][5] By reacting it with this compound in a controlled molar ratio, we can achieve a mono-substitution, resulting in a heterobifunctional reagent with one remaining NHS ester and the fluorophenoxy group. DIPEA is used as a non-nucleophilic base to facilitate the reaction.
-
Reaction Setup: In a fume hood, dissolve 10 mg of this compound (CAS 883542-69-6)[6][7] and 25 mg of DSS in 1 mL of anhydrous DMF.
-
Base Addition: Add 1.5 equivalents of DIPEA to the reaction mixture.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding 50 µL of 1 M Tris-HCl, pH 7.5.
-
Purification: The resulting FP-Link can be purified by reverse-phase HPLC. For many applications, the crude reaction mixture can be used directly after dilution.
Caption: Synthesis of FP-Link from starting materials.
Part 2: Cross-linking and Enrichment of Protein Complexes
This protocol details the use of FP-Link to label a bait protein, followed by cross-linking of interacting partners and affinity purification.
Rationale: This workflow is designed to first specifically label the bait protein with FP-Link. The remaining NHS ester on FP-Link will react with primary amines on the bait protein. After introducing the prey proteins, a second cross-linker (DSS) is used to capture transient interactions. The fluorophenoxy group of FP-Link then allows for the selective pull-down of the bait and its cross-linked partners.
-
Bait Protein Labeling:
-
Incubate your purified bait protein (e.g., a FLAG-tagged protein) with a 20-fold molar excess of FP-Link in PBS (pH 7.4) for 30 minutes at room temperature.
-
Quench the reaction with 50 mM Tris-HCl, pH 7.5 for 15 minutes.
-
Remove excess, unreacted FP-Link by dialysis or using a desalting column.
-
-
Protein Interaction:
-
Combine the FP-Link labeled bait protein with a cell lysate containing the prey proteins.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.
-
-
In Situ Cross-linking:
-
Add DSS to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction with 50 mM Tris-HCl, pH 7.5 for 15 minutes.
-
-
Affinity Purification:
-
Add anti-FLAG M2 magnetic beads to the cross-linked protein mixture.[8]
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with a mild lysis buffer (e.g., containing 0.1% NP-40) to remove non-specific binders.[9]
-
Elute the protein complexes from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by competitive elution with a FLAG peptide.[8]
-
Caption: Experimental workflow for protein complex enrichment.
Part 3: Sample Preparation for Mass Spectrometry
This protocol outlines the steps for digesting the enriched protein complexes for analysis by mass spectrometry.
Rationale: The eluted protein complexes are denatured, reduced, and alkylated to ensure efficient digestion by trypsin. Trypsin cleaves proteins at the C-terminal side of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.[10]
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the eluted sample to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide to 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Data Analysis
The resulting MS/MS data can be searched against a protein database using specialized software (e.g., pLink, MaxQuant) that can identify cross-linked peptides. The presence of the fluorophenoxy modification on the bait protein can be used as a filter to confirm the successful enrichment of bait-containing peptides. The relative quantification of identified proteins can provide insights into the stoichiometry of the protein complex.
Conclusion
The use of this compound in the synthesis of the novel FP-Link cross-linker provides a valuable tool for proteomics research. This approach combines the specificity of affinity purification with the power of chemical cross-linking to enable the confident identification of protein-protein interactions. The described workflow can be adapted for various research applications, from validating known interactions to discovering novel components of protein complexes.
References
-
Lau, H. T., & Kim, Y. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 316-328. [Link]
-
Lau, H. T., & Kim, Y. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 316-328. [Link]
-
Jaconelli, M., Tonelli, F., & Alessi, D. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved January 18, 2026, from [Link]
-
Vantourout, J. C., & Kelly, J. W. (2022). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Biochemical Society Transactions, 50(1), 25-39. [Link]
-
Cristea, I. M., & Chait, B. T. (2011). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols, 2011(6), pdb.prot5633. [Link]
-
Gingras, A. C., Abe, K. T., & Raught, B. (2007). Affinity purification methods for the discovery of protein-protein interactions. Current Protocols in Protein Science, Chapter 19, Unit 19.14. [Link]
-
O'Reilly, F. M., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. [Link]
-
De Vloo, P., et al. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Analytical Chemistry, 82(1), 172-179. [Link]
-
Chavez, J. D., & Bruce, J. E. (2017). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 36, 49-56. [Link]
-
De Vloo, P., et al. (2010). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 82(1), 172-179. [Link]
-
SureChEMBL. (n.d.). Synthesis of trans-1-[3-(4-fluorophenoxy)propyl]-3-methoxy4-piperidinamine. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US4485261A - Process for producing methylamines.
-
Ayodele, O., & Oluyomi, A. (2022). Proteomics and Its Current Application in Biomedical Area: Concise Review. BioMed Research International, 2022, 8812885. [Link]
-
DeLeo, F. R., et al. (2009). APPLICATION OF PROTEOMICS TO NEUTROPHIL BIOLOGY. Journal of Proteome Research, 8(2), 359-370. [Link]
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- 10. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(4-Fluorophenoxy)propyl]methylamine
Welcome to the technical support center for the synthesis of [3-(4-Fluorophenoxy)propyl]methylamine. This critical intermediate, notably in the synthesis of pharmaceuticals like Dapoxetine, requires precise control over reaction conditions to achieve high yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers in overcoming common synthetic challenges.
I. Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound is a two-step process. The first step involves the formation of a carbon-oxygen bond via a Williamson-type ether synthesis, followed by the selective N-methylation of the resulting primary amine.
Caption: General two-step synthesis of this compound.
II. Troubleshooting and FAQs
This section is structured as a series of questions and answers to address specific issues encountered during synthesis.
Step 1: Synthesis of 3-(4-Fluorophenoxy)propylamine (Ether Synthesis)
Question 1: My yield for the ether synthesis step is consistently low. What are the likely causes and solutions?
Answer: Low yields in this Williamson ether synthesis typically stem from four main areas: inefficient deprotonation of the phenol, side reactions, suboptimal solvent choice, or improper temperature control.
-
Causality (Deprotonation): 4-Fluorophenol must be converted to its corresponding phenoxide to act as an effective nucleophile. If the base is too weak or used in insufficient quantity, a significant portion of the phenol will remain unreacted.
-
Troubleshooting:
-
Base Selection: While potassium carbonate (K₂CO₃) is a common and safe choice, stronger bases like sodium hydride (NaH) can ensure complete deprotonation, leading to higher yields. Exercise caution when using hydrides due to their reactivity with protic solvents and moisture.
-
Stoichiometry: Ensure at least one equivalent of base is used. For weaker bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) can be beneficial.
-
-
-
Causality (Side Reactions): The alkylating agent, such as 3-chloropropylamine, can undergo an E2 elimination reaction in the presence of a strong base, forming an alkene byproduct instead of the desired ether.
-
Troubleshooting:
-
Controlled Addition: Add the base portion-wise to the solution of 4-fluorophenol before adding the alkylating agent. This minimizes the concentration of free base available to react with the alkyl halide.
-
Temperature Management: Avoid excessively high temperatures, which favor elimination over substitution. A moderate temperature, typically between 60-80 °C for solvents like DMF or acetone, is often optimal.[1]
-
-
-
Causality (Solvent Effects): The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
-
Step 2: N-Methylation (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a highly effective method for methylating primary amines to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[2][3] It is particularly advantageous because it inherently prevents over-methylation to form quaternary ammonium salts.[4]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for a primary amine.
Question 2: The methylation reaction is incomplete. I still have significant starting material (primary amine) left. What went wrong?
Answer: This is a common issue and usually points to suboptimal reaction parameters. The Eschweiler-Clarke reaction is robust but requires sufficient energy and reagent concentration to proceed to completion.
-
Causality (Reagents & Temperature): The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride from formic acid.[5] Both steps require adequate thermal energy and a sufficient supply of reagents.
-
Troubleshooting:
-
Increase Reagent Stoichiometry: For converting a primary amine to a dimethylated tertiary amine, an excess of both formaldehyde and formic acid is required. A common and effective ratio is to use at least 2.2 equivalents of each reagent per equivalent of the primary amine.[6] In some protocols, a larger excess is used to drive the reaction.[7]
-
Increase Reaction Temperature: The reaction is typically performed at elevated temperatures, often between 80–100 °C, sometimes under reflux.[2][6] If your reaction is sluggish, gradually increasing the temperature into this range is the most effective solution.
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or GC-MS). Continue heating until the starting material and the mono-methylated intermediate are no longer detectable. Reaction times can range from a few hours to overnight.[6][7]
-
-
Question 3: I am observing an unexpected side product with a mass corresponding to the addition of a formyl group (N-formylation). How can I avoid this?
Answer: The formation of an N-formyl impurity, while less common than incomplete methylation, can occur. This happens when the iminium intermediate is not efficiently reduced and instead reacts in a different pathway or when conditions favor formylation.
-
Causality (Reaction Conditions): Formic acid can, under certain conditions, act as a formylating agent. While the primary pathway at high temperatures is reductive amination, a delicate balance exists.
-
Troubleshooting:
-
Optimize Temperature: While high temperatures are necessary, excessively high temperatures (e.g., >110-120 °C) might promote side reactions. The 80-100 °C range is generally the sweet spot that favors methylation.[6]
-
Ensure Sufficient Hydride Source: A proper excess of formic acid ensures there is always a hydride available for the reductive step, minimizing the lifetime of the iminium intermediate and its potential to undergo alternative reactions.
-
-
Question 4: The work-up procedure is difficult, leading to emulsions and poor recovery. How can I improve the product isolation?
Answer: The acidic nature of the reaction mixture and the amphiphilic properties of the amine product can complicate the extraction process. A systematic work-up is crucial.
-
Causality (pH and Solubility): The final product is an amine, which will be protonated and water-soluble in the acidic reaction mixture (as the formate salt). To extract it into an organic solvent, it must be deprotonated to its free base form.
-
Troubleshooting Protocol:
-
Cooling: After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.
-
Basification: Slowly and carefully add a strong base, such as 2M or 5M sodium hydroxide (NaOH) solution, until the pH of the aqueous layer is strongly basic (pH > 9-10). This step neutralizes the excess formic acid and deprotonates the amine product, making it soluble in organic solvents. Be cautious, as this neutralization is exothermic.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate, diethyl ether, or dichloromethane.[7]
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
-
III. Optimized Experimental Protocol & Data
Protocol: N-Methylation of 3-(4-Fluorophenoxy)propylamine
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-Fluorophenoxy)propylamine (1.0 eq).
-
Add aqueous formaldehyde solution (37 wt. %, 2.5 eq).
-
While stirring, slowly add formic acid (98-100%, 2.5 eq). The addition can be exothermic.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture by adding 5M NaOH solution until the pH is ~10.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
| Parameter | Recommended Condition | Rationale |
| Formaldehyde | 2.2 - 3.0 eq | Ensures complete reaction for both methylation steps.[6][7] |
| Formic Acid | 2.2 - 3.0 eq | Acts as both catalyst and hydride source; excess drives the reaction.[6][7] |
| Temperature | 80 - 100 °C | Provides activation energy for iminium ion formation and reduction.[2][6] |
| Reaction Time | 4 - 18 hours | Dependent on scale and substrate; must be monitored. |
| Work-up pH | > 9 | Converts the amine salt to the free base for organic extraction.[7] |
| Typical Yield | > 80% | High efficiency is characteristic of this reaction when optimized.[2] |
IV. Scale-Up Considerations
Question 5: We are moving from a 10g scale to a 1kg scale, and our yields have dropped significantly. What should we investigate?
Answer: Scale-up challenges are common and often related to physical processes rather than fundamental chemistry. The most critical factors to consider are heat transfer and mixing.[8][9][10]
Caption: A logical workflow for troubleshooting low yield in the N-methylation reaction.
-
Heat Transfer: The Eschweiler-Clarke reaction is exothermic, especially during the initial phase and neutralization.
-
Problem: Large reactors have a smaller surface-area-to-volume ratio than lab flasks, making it harder to dissipate heat.[10] This can lead to localized "hot spots," potentially causing side reactions or decomposition.
-
Solution: Use a reactor with a cooling jacket and ensure its capacity is sufficient. The rate of addition of reagents may need to be slowed down significantly on a larger scale. A preliminary calorimetry study (e.g., using RC1) is highly recommended to understand the reaction's thermal profile before scaling.[8]
-
-
Mixing: Efficient mixing is crucial to ensure homogeneity in temperature and reactant concentration.
-
Problem: Inadequate mixing can lead to localized areas of high or low reagent concentration, resulting in incomplete reactions or the formation of byproducts.[8]
-
Solution: The type of impeller, baffle design, and stirring speed (RPM) must be appropriate for the reactor volume and viscosity of the reaction mixture. What works in a flask with a small magnetic stir bar will not translate directly to a large reactor.
-
-
Process Time: All operations, from charging reagents to work-up, take longer at scale.
-
Problem: If intermediates or the product are unstable over extended periods at high temperatures, this can lead to degradation and lower yields.[8]
-
Solution: Conduct stability studies on your key intermediates and final product under the expected process conditions and durations before committing to a large-scale run.
-
By systematically addressing these potential issues, researchers can optimize the synthesis of this compound for both high yield and purity, facilitating its use in further drug development and manufacturing processes.
References
- Eschweiler–Clarke reaction - Grokipedia. (n.d.).
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Review of Modern Eschweiler–Clarke Methyl
- Eschweiler-Clarke Reductive Alkyl
- SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up.
- A novel and practical asymmetric synthesis of dapoxetine hydrochloride. (n.d.). Beilstein Journals.
- Study On New Process Development Of Dapoxetine Intermedi
- Google Patents. (n.d.). CN105732445B - Dapoxetine hydrochloride intermediate and preparation method thereof.
- Improved Synthesis of Dapoxetine Hydrochloride. (2016). Chinese Journal of Modern Applied Pharmacy, 33(2), 181-183.
- The preparation method of dapoxetine hydrochloride. (n.d.).
- Synthesis of trans-1-[3-(4-fluorophenoxy)propyl]-3-methoxy4-piperidinamine. (n.d.).
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
- Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
- Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine. (n.d.). Benchchem.
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Technical Support Center: Purification of [3-(4-Fluorophenoxy)propyl]methylamine
Welcome to the technical support center for the purification of [3-(4-Fluorophenoxy)propyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing this compound is the nucleophilic substitution of 1-chloro-3-(4-fluorophenoxy)propane with methylamine.
Key impurities from this process typically include:
-
Unreacted Starting Materials: Residual 1-chloro-3-(4-fluorophenoxy)propane.
-
Over-alkylation By-product: The tertiary amine, N,N-bisthis compound, formed by the reaction of the product with another molecule of the starting chloride.
-
Dialkylation of Methylamine: The tertiary amine, N-[3-(4-fluorophenoxy)propyl]dimethylamine, can also be a significant impurity.
-
Solvent Residues: Depending on the reaction conditions, solvents like toluene, DMF, or DMSO may be present.
Understanding the potential impurities is the first step in designing an effective purification strategy.[1][2]
Q2: My crude product is a dark, oily residue. What is the first step I should take?
A2: A standard liquid-liquid extraction (LLE) workup is the most effective initial purification step. This process leverages the basicity of the amine to separate it from neutral organic impurities.
-
Principle: In acidic aqueous solution (pH ~2-3), your secondary amine will be protonated to form a water-soluble ammonium salt. Neutral impurities, such as unreacted starting material, will remain in the organic phase. By separating the layers, you achieve a significant purification. Subsequently, basifying the aqueous layer (pH ~10-12) will deprotonate the amine, allowing it to be extracted back into an organic solvent.[3]
A typical LLE protocol is detailed in the troubleshooting section.
Q3: I need to achieve >99.5% purity. Is distillation or crystallization the better option?
A3: Both are powerful techniques, and the choice depends on the nature of the impurities and the scale of your reaction.
-
Fractional Vacuum Distillation: This is an excellent choice for removing impurities with significantly different boiling points, such as residual starting materials or the higher-boiling tertiary amine by-products. A vacuum is essential to lower the boiling point and prevent thermal decomposition of the amine.
-
Crystallization via Salt Formation: This is arguably the most effective method for achieving very high purity. The free base of this compound is an oil, but it can be converted to a crystalline salt (e.g., hydrochloride or oxalate) by treatment with the corresponding acid.[4][5] The highly ordered crystal lattice of the salt tends to exclude impurities, which can then be removed by filtration and washing. The choice of salt and recrystallization solvent is critical and often requires some empirical optimization.
The diagram below illustrates a decision-making workflow for selecting a primary purification method.
Caption: Decision tree for selecting the primary purification method.
Section 2: Troubleshooting Guide
Problem 1: Persistent emulsion during aqueous workup.
-
Cause: Emulsions often form when there are partially soluble impurities or when the pH is near the pKa of the amine, leading to a mixture of the free base and the salt. Vigorous shaking during extraction can also contribute.
-
Solution:
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.
-
pH Adjustment: Ensure the pH of the aqueous phase is distinctly acidic (<3) or basic (>11) to ensure the amine is fully in one form.
-
Problem 2: Low yield after vacuum distillation.
-
Cause: This can be due to several factors:
-
Product Loss: The product may have a lower boiling point than anticipated and could be lost in the forerun if the vacuum is too high or the heating is too rapid.
-
Thermal Decomposition: Amines can be susceptible to decomposition at high temperatures.
-
Incomplete Distillation: Leaving product behind in the distillation flask (the "pot residue").
-
-
Troubleshooting Steps:
-
Optimize Vacuum: Ensure your vacuum system is leak-free and can achieve a stable, low pressure. A good vacuum is crucial for distilling at a lower, safer temperature.
-
Controlled Heating: Use a heating mantle with a stirrer and gradually increase the temperature to avoid bumping and superheating.
-
Use a Fractionating Column: A short Vigreux or packed column will provide better separation between your product and any close-boiling impurities.
-
Problem 3: The desired amine streaks badly during column chromatography on silica gel.
-
Cause: The acidic nature of silica gel interacts strongly with basic amines, leading to irreversible adsorption and/or peak tailing (streaking).
-
Solution:
-
Basify the Mobile Phase: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et3N) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.
-
Use a Different Stationary Phase: Alumina (basic or neutral) is a good alternative to silica for purifying amines.[6]
-
Reverse-Phase Chromatography: For more polar amines, reverse-phase chromatography (e.g., C18 silica) with a buffered mobile phase can provide excellent separation.
-
Section 3: Detailed Protocols
Protocol 1: High-Purity Purification via Hydrochloride Salt Formation & Recrystallization
This protocol is adapted from general procedures for purifying similar amine-containing pharmaceutical intermediates.[4][7][8]
-
Dissolution: Dissolve the crude this compound oil (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate (approx. 10 volumes).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. Monitor the pH of the mixture with moist pH paper; stop when it becomes acidic.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., isopropanol/ethyl acetate, or ethanol) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
The workflow for this protocol is visualized below.
Caption: Workflow for purification via HCl salt formation.
Section 4: Data Summary
The following table provides a quick reference for the physical properties of the target compound and a key related impurity. Note that boiling points are highly pressure-dependent.
| Compound | Formula | Molar Mass ( g/mol ) | Form |
| This compound | C₁₀H₁₄FNO | 183.22 | Oil |
| N-[3-(4-Fluorophenoxy)propyl]dimethylamine | C₁₁H₁₆FNO | 197.25 | Oil |
References
- US4255356A - Purification of tertiary amines using an adsorbent. Google Patents.
- WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. Google Patents.
- EP0037695B1 - Methylamines purification process. Google Patents.
-
The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory . Loyola College in Maryland, Department of Chemistry. Available at: [Link]
- US5166437A - Process for the preparation of fluoxetine. Google Patents.
-
Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory . Journal of Chemical Education, ACS Publications. Available at: [Link]
- US4283254A - Methylamines purification by distillation and purge. Google Patents.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn . YouTube. Available at: [Link]
- EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts. Google Patents.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.
-
Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine . Patsnap Eureka. Available at: [Link]
-
Separation of Secondary Amine and Tertiary amine . Chromatography Forum. Available at: [Link]
-
1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine . PubChem. Available at: [Link]
-
Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine . PubMed. Available at: [Link]
- EP0007983A1 - Process for the purification of tertiary amines. Google Patents.
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. Available at: [Link]
- CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine. Google Patents.
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture . American Chemical Society. Available at: [Link]
- EP0391070B1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts. Google Patents.
-
(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine . PubChem. Available at: [Link]
-
Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol . PubMed. Available at: [Link]
-
Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory . Journal of Chemical Education. Available at: [Link]
- US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
-
Chromotography with free amines? . Reddit. Available at: [Link]
- US3864402A - Purification of secondary alkyl amines. Google Patents.
Sources
- 1. Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 7. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 8. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of [3-(4-Fluorophenoxy)propyl]methylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of [3-(4-Fluorophenoxy)propyl]methylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key intermediate. Our guidance is based on established reaction mechanisms and practical, field-proven insights to ensure the integrity and efficiency of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, providing direct answers to specific experimental problems.
Q1: What are the primary synthetic routes to this compound and their associated challenges?
There are two principal pathways for synthesizing this target molecule. Each route has distinct advantages and potential pitfalls, primarily concerning side product formation.
-
Route A: Williamson Ether Synthesis followed by Amination. This is a very common and robust method. It involves the reaction of 4-fluorophenol with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form 1-(3-halopropyl)-4-fluorobenzene, followed by nucleophilic substitution with methylamine. The main challenges are preventing elimination side reactions during the ether synthesis and controlling the degree of alkylation on the amine.
-
Route B: Reductive Amination. This route involves preparing the intermediate 3-(4-fluorophenoxy)propanal, which is then reacted with methylamine under reductive conditions. While this method can offer better control over N-alkylation, the aldehyde intermediate can be unstable.
Q2: During the ether synthesis step, my analysis shows an unexpected peak corresponding to an alkene. What is this byproduct and how can I prevent it?
This is a classic issue in Williamson ether synthesis. The byproduct you are observing is likely 4-fluoro-1-(prop-2-en-1-yl)benzene , resulting from an E2 elimination reaction that competes with the desired SN2 substitution.[1][2]
-
Causality: The alkoxide or phenoxide, being a strong base, can abstract a proton from the carbon adjacent (beta) to the leaving group on the propyl halide.[3] This is particularly favored by high temperatures and sterically hindered substrates.[1]
-
Preventative Measures:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.[1]
-
Choice of Halide: Ensure you are using a primary alkyl halide (e.g., 1-bromo-3-chloropropane). Secondary or tertiary halides dramatically increase the rate of elimination.[2]
-
Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, leaving a more "naked" and highly nucleophilic phenoxide, which promotes the SN2 reaction.[1][4]
-
Q3: My final product is contaminated with a significant amount of [3-(4-Fluorophenoxy)propyl]dimethylamine. How does this form and how can I avoid it?
This is a result of over-alkylation , a common problem when alkylating amines.[5]
-
Causality: The product, this compound (a secondary amine), is often more nucleophilic than the starting methylamine (a primary amine).[6] Consequently, it can compete with the remaining methylamine to react with the electrophilic intermediate (e.g., 1-(3-chloropropyl)-4-fluorobenzene), leading to the formation of the tertiary amine byproduct. This can proceed further to form a quaternary ammonium salt.[6][7]
-
Preventative Measures:
-
Stoichiometry Control: Use a large excess of methylamine. This increases the probability that the electrophile will react with methylamine rather than the secondary amine product. However, this can be atom-inefficient.[5]
-
Slow Addition: Add the alkylating agent slowly to a solution of methylamine. This keeps the concentration of the electrophile low, minimizing the chance of it reacting with the product.
-
Alternative Routes: Consider using reductive amination of 3-(4-fluorophenoxy)propanal or employing a protecting group strategy to avoid this issue altogether.[5][6]
-
Q4: My reaction yield is very low, with a large amount of unreacted 4-fluorophenol remaining. What are the likely causes?
Low conversion of the starting phenol points to issues with the initial deprotonation or the subsequent nucleophilic attack.
-
Possible Causes & Solutions:
-
Inadequate Base: The base used may not be strong enough to fully deprotonate the 4-fluorophenol. While weaker bases like K₂CO₃ can be used for phenols, stronger bases like sodium hydride (NaH) ensure complete formation of the phenoxide.[1][4]
-
Presence of Water: Traces of water in the reaction mixture will consume the base, preventing the deprotonation of the phenol. Ensure all reagents and solvents are anhydrous.
-
Poor Solvent Choice: Using protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity.[8] Stick to polar aprotic solvents (DMF, DMSO).[4]
-
Insufficient Temperature: While high temperatures can cause elimination, the reaction may require a certain thermal threshold to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider a modest increase in temperature if no conversion is observed.[9]
-
Q5: I've detected an isomer where the propyl group is attached to the carbon of the aromatic ring instead of the oxygen. Is this common?
Yes, this can occur. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions). The byproduct you are seeing is from C-alkylation .[2]
-
Causality: While O-alkylation is generally favored under most conditions for Williamson ether synthesis, the reaction conditions can influence the ratio of C- vs. O-alkylation. Factors like the solvent, counter-ion, and temperature can play a role.
-
Minimization: Using polar aprotic solvents typically favors O-alkylation.[4] This side product is usually minor but is a known impurity in reactions involving phenoxides.
Part 2: Troubleshooting Guides
Guide 1: Williamson Ether Synthesis Stage
| Symptom / Observation | Probable Cause | Recommended Corrective Action |
| High levels of alkene byproduct | E2 elimination is outcompeting SN2 substitution.[1] | Lower the reaction temperature. Ensure the use of a primary propyl halide. Switch to a more suitable polar aprotic solvent like DMF or DMSO.[4] |
| Unreacted 4-fluorophenol | Incomplete deprotonation or low nucleophilicity. | Use a stronger base (e.g., NaH).[4] Ensure anhydrous conditions. Confirm the use of a polar aprotic solvent. |
| Formation of C-alkylated product | Reaction at the aromatic ring due to the ambident nature of the phenoxide.[2] | This is often a minor byproduct. O-alkylation is favored in polar aprotic solvents. Further purification via chromatography may be necessary. |
| Reaction fails to initiate | Poor leaving group or inactive reagents. | Use a propyl halide with a better leaving group (I > Br > Cl). Check the purity and activity of the base and other reagents. |
Guide 2: N-Alkylation Stage
| Symptom / Observation | Probable Cause | Recommended Corrective Action |
| Presence of tertiary amine and/or quaternary salt | Over-alkylation of the desired secondary amine product.[5][6] | Use a large excess (5-10 equivalents) of methylamine. Add the alkylating agent slowly to the reaction mixture. Maintain a lower reaction temperature. |
| Mixture of primary, secondary, and tertiary amines | Lack of selectivity in alkylation. | This is expected if starting from ammonia. It is highly recommended to start with methylamine. If the primary amine is an intermediate, ensure it is fully consumed before proceeding. |
| Low reaction conversion | Poor reactivity of the amine or alkylating agent.[9] | Increase the reaction temperature moderately. Consider adding a catalytic amount of sodium iodide to facilitate the reaction if using an alkyl chloride (Finkelstein reaction). Ensure proper solvent selection.[10] |
Part 3: Recommended Synthetic Protocol (Route A)
This protocol details the synthesis via Williamson etherification followed by amination, with critical control points highlighted.
Step 1: Synthesis of 1-(3-chloropropyl)-4-fluorobenzene
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the DMF at 0 °C.
-
Critical Point: NaH is highly reactive. Handle with extreme care under an inert atmosphere. The portion-wise addition at 0 °C controls the hydrogen gas evolution.
-
-
Slowly add a solution of 4-fluorophenol (1.0 eq.) in anhydrous DMF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating the complete formation of sodium 4-fluorophenoxide.
-
Etherification: Add 1-bromo-3-chloropropane (1.2 eq.) dropwise to the reaction mixture.
-
Critical Point: Using 1-bromo-3-chloropropane allows for selective reaction at the more reactive bromide end, leaving the chloride for the subsequent amination step.
-
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the 4-fluorophenol is consumed (typically 4-6 hours).
-
Critical Point: Avoid excessive temperatures to minimize E2 elimination.[1]
-
-
Workup: Cool the mixture, quench carefully with water, and extract with diethyl ether or ethyl acetate. Wash the organic layer with aqueous NaOH to remove any unreacted phenol, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Step 2: Synthesis of this compound
-
Setup: In a sealed pressure vessel, dissolve 1-(3-chloropropyl)-4-fluorobenzene (1.0 eq.) in a suitable solvent such as ethanol or THF.
-
Amination: Add an aqueous or methanolic solution of methylamine (at least 5-10 eq.).
-
Critical Point: A large excess of methylamine is crucial to minimize the formation of the tertiary amine byproduct by statistical competition.[5]
-
-
Seal the vessel and heat to 80-90 °C. The reaction progress should be monitored by LC-MS.
-
Critical Point: The reaction must be performed in a sealed vessel capable of withstanding the pressure generated at elevated temperatures.
-
-
Workup: After completion, cool the vessel to room temperature. Evaporate the solvent and excess methylamine. Dissolve the residue in a suitable organic solvent and wash with water.
-
Purification: The product can be purified by an acid-base extraction. Extract the organic layer with dilute HCl. The amine product will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with ether to remove neutral impurities. Basify the aqueous layer with NaOH and extract the free amine back into an organic solvent. Dry, filter, and concentrate to yield the final product.
Part 4: Visualization of Reaction Pathways
Diagram 1: Desired Synthetic Pathway
Caption: Desired SN2 reaction cascade for synthesis.
Diagram 2: Formation of Key Side Products
Caption: Competing pathways leading to common impurities.
Diagram 3: General Troubleshooting Flowchart
Caption: A logical flow for diagnosing synthesis issues.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. URL: [Link]
-
AdiChemistry. (n.d.). WILLIAMSON'S SYNTHESIS | EXPLANATION. Retrieved from AdiChemistry. URL: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. URL: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. URL: [Link]
- Google Patents. (1994). WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. URL: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from ACS GCI. URL: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. URL: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from University of Calgary Chemistry. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Stability Issues of [3- (4-Fluorophenoxy)propyl]methylamine
Introduction
Welcome to the technical support center for [3-(4-Fluorophenoxy)propyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during the handling, storage, and experimental use of this compound. This compound possesses two key functional moieties: a secondary amine and a fluorinated aryl ether. While the carbon-fluorine bond imparts a degree of stability, the secondary amine and ether linkages can be susceptible to degradation under certain conditions. This document provides a comprehensive resource in a question-and-answer format to proactively troubleshoot and resolve common instability issues, ensuring the integrity and reproducibility of your research data.
Frequently Asked Questions (FAQs)
Q1: I am observing a gradual loss of potency of my this compound solution in my multi-day cellular assay. What are the likely causes?
A1: A time-dependent loss of activity is a common indicator of compound instability in the experimental medium. Several factors could be at play:
-
Oxidative Degradation: The secondary amine is susceptible to oxidation, which can be accelerated by components in your cell culture medium, exposure to air, or light. This can lead to the formation of N-oxides or other degradation products with reduced or no biological activity.
-
pH-Mediated Degradation: The ether linkage in the molecule can be susceptible to cleavage under acidic or basic conditions. While cell culture media are typically buffered, localized pH changes or the presence of acidic/basic excipients could contribute to slow degradation over time.
-
Adsorption to Labware: Highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), leading to a decrease in the effective concentration in your assay.
Q2: My frozen stock solution of this compound appears cloudy or shows precipitate upon thawing. Is the compound degrading?
A2: Precipitation upon thawing does not necessarily indicate chemical degradation. It is more likely a result of the compound's solubility being exceeded at the storage temperature. Solvents that are appropriate at room temperature may not be ideal for freeze-thaw cycles. To address this, you can try sonicating the solution to redissolve the compound. If the issue persists, consider preparing a more dilute stock solution or using a different solvent system.
Q3: I have been storing my solid this compound at room temperature. Is this appropriate?
A3: While solid-state stability is generally higher than in solution, long-term storage at ambient temperature is not recommended. Secondary amines can slowly react with atmospheric carbon dioxide to form carbamate salts.[1] For optimal long-term stability, it is best to store the solid compound in a tightly sealed container, protected from light, and at a reduced temperature (e.g., 2-8°C or -20°C).
Q4: I am concerned about potential N-nitrosamine formation with my secondary amine-containing compound. Is this a valid concern?
A4: Yes, this is a valid consideration, especially during formulation development or in the presence of nitrite sources. Secondary amines can react with nitrosating agents (e.g., nitrous acid, which can be formed from nitrites in acidic conditions) to form N-nitrosamines, which are a class of potentially mutagenic impurities.[1][2] It is crucial to avoid sources of nitrites in your experimental setup and to use high-purity reagents.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific instability issues you may encounter with this compound.
Issue 1: Unexplained Loss of Compound in Solution
Symptoms:
-
Decreasing peak area of the parent compound in HPLC analysis over time.
-
Inconsistent results in biological assays.
-
Lower than expected concentration when quantifying the stock solution.
Potential Causes & Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound loss.
Experimental Protocol: Stability Assessment in Solution
-
Preparation: Prepare fresh solutions of this compound in your experimental solvent/medium at the desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Incubation: Store the solution under your typical experimental conditions (e.g., 37°C, 5% CO2) and in parallel under controlled, protected conditions (e.g., 4°C in the dark).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the parent peak area, especially when accompanied by the appearance of new peaks, indicates degradation.
Issue 2: Suspected Oxidative Degradation
Symptoms:
-
Appearance of new, more polar peaks in the HPLC chromatogram.
-
A decrease in the parent compound peak area, particularly when exposed to air or light.
Potential Degradation Pathways:
Caption: Potential oxidative degradation pathways.
Experimental Protocol: Forced Oxidation Study
Caution: Handle oxidizing agents with care in a well-ventilated fume hood.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% solution).
-
Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for a defined period (e.g., 2-24 hours).
-
Analysis: Analyze the stressed sample by HPLC and LC-MS to identify potential degradation products.[3][4]
-
Mitigation Strategies:
-
Inert Atmosphere: When preparing and handling solutions, purge with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Antioxidants: For formulation development, consider the addition of antioxidants, but ensure they are compatible with your experimental system.
-
Light Protection: Store solutions in amber vials or protect them from light.
-
Issue 3: Suspected pH-Mediated Degradation (Ether Cleavage)
Symptoms:
-
Compound instability observed in acidic or basic solutions.
-
Appearance of new peaks corresponding to the cleaved phenol and the amine-containing fragment.
Potential Degradation Pathway:
Caption: Potential hydrolytic cleavage of the ether bond.
Experimental Protocol: Forced Hydrolysis Study
-
Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80°C) to accelerate degradation.
-
Time-Point Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by HPLC and LC-MS.[5][6]
-
Mitigation Strategies:
-
pH Control: Ensure that the pH of your solutions is maintained within a stable range using appropriate buffers.
-
Avoid Extreme pH: If possible, avoid exposing the compound to strongly acidic or basic conditions for extended periods.
-
Data Summary: Recommended Storage Conditions
| Condition | Solid State | In Solution (e.g., DMSO) |
| Temperature | -20°C to 8°C | -20°C or -80°C |
| Light | Protect from light (amber vial) | Protect from light (amber vial/foil) |
| Atmosphere | Tightly sealed container | Tightly sealed, consider inert gas overlay for long-term storage |
| Freeze-Thaw | Minimize | Aliquot to minimize cycles |
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for troubleshooting. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~220-230 nm) |
For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[3][4][7][8]
References
- Ge, X., Shaw, S. L., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8871–8879.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- El-Kashef, H., et al. (2015). N-Dealkylation of Amines. Mini-Reviews in Organic Chemistry, 12(3), 234-249.
- Ouchi, G., et al. (2024). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 15(40), 15135-15141.
- Li, G., et al. (2018). Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. Journal of Porphyrins and Phthalocyanines, 22(04n05), 366-372.
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- Ge, X., Shaw, S. L., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. eScholarship, University of California.
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
- Ge, X., Shaw, S. L., & Zhang, Q. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
-
ACS Publications. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved from [Link]
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- 3. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC Separation for [3-(4-Fluorophenoxy)propyl]methylamine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the High-Performance Liquid Chromatography (HPLC) analysis of [3-(4-Fluorophenoxy)propyl]methylamine. This document moves beyond generic advice to offer a scientifically grounded, problem-oriented approach, reflecting insights gained from extensive field experience with challenging basic compounds.
Understanding the Analyte: The Key to a Robust Method
This compound is a secondary amine. Its chemical structure, particularly the basic nitrogen atom, is the primary determinant of its chromatographic behavior.
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₁₀H₁₄FNO[2]
-
Key Features: A basic secondary amine (pKa ≈ 10-11) and a UV-active fluorophenoxy group.
The fundamental challenge in the reversed-phase HPLC analysis of such basic compounds is the interaction between the positively charged (protonated) amine and negatively charged (ionized) residual silanol groups on the surface of silica-based stationary phases.[3][4][5] This secondary ionic interaction leads to a common and frustrating problem: peak tailing .
The Mechanism of Peak Tailing
Peak tailing occurs when a single analyte interacts with the stationary phase via multiple retention mechanisms.[4][5] For basic compounds like ours, the primary mechanism is hydrophobic interaction with the C18 chains, while the problematic secondary mechanism is ionic interaction with silanols. This causes some molecules of the analyte to be retained longer, resulting in an asymmetrical peak shape that compromises both quantification and resolution.[3][6]
The diagram below illustrates this critical interaction.
Caption: Impact of mobile phase pH on silanol interactions and peak shape.
Strategic HPLC Method Development Workflow
A haphazard approach to method development wastes time and resources. A systematic workflow, grounded in the analyte's chemistry, is essential for developing a robust and reliable method.
Caption: Systematic workflow for HPLC method development.
Step 1: Column Selection
For basic compounds, not all C18 columns are created equal. The choice of stationary phase is the single most important factor in preventing peak tailing.
| Column Type | Description | Suitability for this compound |
| Traditional (Type A Silica) C18 | Older technology with higher metal content and more active, acidic silanols. | Not Recommended. Prone to severe peak tailing for basic compounds.[7] |
| High-Purity, End-Capped (Type B Silica) C18 | Modern standard. Uses ultra-pure silica with minimal metal contamination and exhaustive end-capping to cover most residual silanols. | Highly Recommended. This should be the default starting point for new method development.[6][7] |
| Polar-Embedded Phase | C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface. This shields the analyte from residual silanols. | Excellent Choice. Often provides superior peak shape for bases and allows for use in highly aqueous mobile phases. |
| Phenyl Phase | Stationary phase with phenyl groups. Offers alternative selectivity (π-π interactions) which can be useful for aromatic compounds. | Good Alternative. The fluorophenoxy group of the analyte can interact with the phenyl rings, offering a different separation mechanism that may resolve difficult impurities. |
Step 2: Mobile Phase Optimization
A. pH Control: The Primary Tool Against Tailing To prevent the undesirable ionic interactions, the ionization of the surface silanols must be suppressed. This is reliably achieved by operating at a low pH.
-
Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 .[5][7] At this pH, the majority of silanol groups (pKa ~3.5-4.5) will be in their neutral, protonated form (Si-OH), minimizing their ability to interact with the protonated amine analyte.[5][6]
B. Buffer Selection A buffer is essential to maintain a constant pH and achieve reproducible retention times.
-
Phosphate Buffer (e.g., Potassium Phosphate): An excellent choice for UV detection at low pH. A concentration of 10-25 mM is typically sufficient.[7][8] Caution: Phosphate buffers can precipitate in high concentrations of acetonitrile (>70%).[7]
-
Formate Buffer (e.g., Formic Acid/Ammonium Formate): Volatile and ideal for methods intended for mass spectrometry (LC-MS) compatibility.
C. Organic Modifier
-
Acetonitrile (ACN): Generally the first choice. It has low viscosity (leading to lower backpressure) and is a good solvent for most small molecules.
-
Methanol (MeOH): Can offer different selectivity compared to ACN. If resolution with co-eluting impurities is an issue, substituting MeOH for ACN is a powerful tool.
Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Q1: My peak for this compound is tailing severely, even on a good C18 column. What are the causes and solutions?
-
Primary Cause: Your mobile phase pH is likely too high (pH > 3.5), allowing residual silanol groups on your column to become ionized (Si-O⁻) and interact with your protonated basic analyte. Even the best end-capping is not 100% effective.[5]
-
Solutions (in order of preference):
-
Verify and Lower Mobile Phase pH: This is the most effective solution. Prepare a fresh mobile phase, carefully adjusting the aqueous component to pH 2.5-3.0 with an appropriate acid (e.g., phosphoric acid or formic acid).[5][9]
-
Use a High-Purity Column: If you are using an older column, switch to a modern, high-purity, fully end-capped C18 or a polar-embedded column designed for basic compounds.[3]
-
Consider a Competing Base (Use with Caution): Adding a small amount of a competing base like Triethylamine (TEA) to the mobile phase (e.g., 5-10 mM) can sometimes improve peak shape.[7] The TEA will preferentially interact with the active silanols, shielding your analyte. However, this is often a "quick fix" that can shorten column lifetime by accelerating stationary phase hydrolysis and should be a last resort for modern columns.
-
Q2: My retention time is drifting and is not reproducible. What should I check?
-
Primary Causes: Inconsistent mobile phase composition, lack of proper column equilibration, or temperature fluctuations.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffered solutions, ensure they are well-mixed. Organic solvents can evaporate from the reservoir over time, changing the mobile phase ratio and affecting retention.
-
Use a Column Thermostat: HPLC separations are sensitive to temperature. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30-35 °C) is crucial for reproducibility.[9]
-
Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and retention time shifts.[10]
-
Q3: I am experiencing high system backpressure after several runs. How do I diagnose and fix this?
-
Primary Causes: A blockage in the HPLC flow path, most commonly from a plugged column inlet frit or buffer precipitation.
-
Systematic Diagnosis Protocol:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.
-
If Column is the Source:
-
First, try back-flushing the column (reversing the flow direction and flushing to waste, not the detector) with a strong, buffer-free solvent like 100% ACN or Methanol.[10]
-
If back-flushing fails, the inlet frit may be irreversibly blocked by sample particulates. Replacing the frit (if your column hardware allows) or replacing the column is the next step.
-
-
If Pressure Remains High Without the Column: The blockage is elsewhere. Systematically disconnect fittings, starting from the detector and moving backward toward the pump, to identify the blocked component (e.g., tubing, in-line filter, injector).
-
Preventative Measures: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulate buildup.[11] Using a guard column is also highly recommended to protect the analytical column.
-
Q4: How do I improve the resolution between my main peak and a closely eluting impurity?
-
Primary Strategy: Altering the selectivity of the separation. This is achieved by changing the chemical interactions within the system.
-
Solutions:
-
Optimize Organic Content: If running an isocratic method, make small adjustments to the percentage of the organic modifier. If using a gradient, try making the gradient shallower to increase the separation between peaks.
-
Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different properties and can significantly alter the elution order and resolution of analytes.
-
Adjust pH: A small change in pH (e.g., from 3.0 to 2.8) can sometimes change the ionization state of an impurity (if it has a different pKa than your main analyte), leading to a shift in retention and improved resolution.
-
Try a Different Column: If mobile phase optimizations are insufficient, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl or Polar-Embedded phase) will provide the most dramatic change in selectivity.
-
Key Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-Capped C18 (e.g., Luna Omega C18, Kinetex C18), 150 x 4.6 mm, 3 or 5 µm | Minimizes silanol interactions, providing good peak shape and efficiency.[7] |
| Mobile Phase A | 20 mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid | Low pH suppresses silanol ionization, preventing peak tailing.[5][7] |
| Mobile Phase B | Acetonitrile (ACN) | Good general-purpose organic modifier with low viscosity. |
| Gradient | Start with a 5-minute hold at 10% B, then ramp to 90% B over 15 minutes. Hold for 2 minutes. Return to 10% B and re-equilibrate for 5 minutes. | A scouting gradient to determine the approximate elution time. Can be converted to an isocratic method for simplicity and speed if resolution allows. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves efficiency and reduces viscosity/backpressure.[9] |
| Detection (UV) | 214 nm or 260 nm. Use a PDA detector to scan for the optimal wavelength. | The fluorophenoxy group provides UV absorbance. Lower wavelengths often provide higher sensitivity. |
| Injection Vol. | 5-10 µL | A smaller volume can help prevent peak distortion from column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample is soluble and compatible with the mobile phase, preventing peak distortion. |
Protocol 2: Column Cleaning and Regeneration
If your column shows high backpressure or poor peak shape that is not resolved by mobile phase changes, a cleaning procedure may be necessary. Always disconnect the column from the detector before flushing with strong solvents.
-
Flush Buffer: Wash the column with 20-30 mL of your mobile phase without the buffer salt (e.g., 90% Water / 10% ACN).
-
Flush with Strong Organic: Flush the column with 30-40 mL of 100% Acetonitrile.
-
Flush with Intermediate Solvent: Flush with 30-40 mL of Isopropanol (if compatible with your stationary phase).
-
Return to Operating Conditions: Gradually re-introduce your mobile phase and allow the column to equilibrate for at least 30 minutes before use.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Peak Tailing in HPLC. Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- HPLC Troubleshooting Guide. Scribd.
- TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- This compound. ChemicalBook.
- This compound. Santa Cruz Biotechnology.
Sources
- 1. This compound | 883542-69-6 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. scribd.com [scribd.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Overcoming Solubility Challenges with [3-(4-Fluorophenoxy)propyl]methylamine
Prepared by the Senior Application Scientist Team
Welcome, researchers and formulation scientists. This guide is designed to provide you with expert insights and practical, step-by-step solutions for overcoming solubility issues encountered with [3-(4-Fluorophenoxy)propyl]methylamine (CAS 883542-69-6). We understand that achieving consistent and reliable dissolution is critical for experimental success. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Part 1: Foundational Science - Why Solubility Can Be a Challenge
This compound is a secondary amine with a molecular structure that presents a classic solubility dilemma. It contains both a bulky, non-polar (hydrophobic) fluorophenoxy group and a polar, basic (hydrophilic) methylamine group. The key to solubilizing this molecule lies in understanding and manipulating the properties of the amine functional group.
The Critical Role of pH and pKa
Like most amines, the solubility of this compound in aqueous media is fundamentally governed by pH.[1] The methylamine group is a weak base with a predicted pKa of approximately 10.3.[2] This value is the pivot point for its solubility behavior:
-
Below pKa (pH < 10.3): In an acidic environment, the amine's lone pair of electrons accepts a proton (H+).[3] This process, known as protonation, converts the neutral amine into a positively charged ammonium salt. This charged species is significantly more polar and, therefore, much more soluble in aqueous solutions.[4]
-
Above pKa (pH > 10.3): In a basic environment, the compound exists predominantly in its neutral, uncharged "free base" form. This form is less polar and has poor aqueous solubility but is more readily dissolved in organic solvents.
This pH-dependent equilibrium is the most powerful tool at your disposal for controlling the compound's solubility.
Caption: pH-dependent equilibrium of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues in a practical, question-and-answer format.
Q1: My this compound is insoluble in water or my aqueous buffer. What is the first and most effective step?
Answer: The primary cause is almost certainly that the pH of your solution is too high (neutral or basic), leaving the compound in its poorly soluble free base form.
Immediate Action: Adjust the pH. The most direct strategy is to protonate the amine group by acidifying the solution.[4][5] This converts the molecule into its highly soluble salt form.
-
Recommendation: Add a dilute acid (e.g., 0.1N or 1N HCl) dropwise to your suspension while stirring. Continue adding acid until the solid material completely dissolves. You should target a final pH well below the pKa of 10.3; a pH range of 4.0-6.0 is typically very effective and safe for many applications.
Q2: I need to dissolve the compound for a biological assay and must limit the use of strong acids. What are my options?
Answer: If aggressive pH adjustment is not viable, your next best strategy is to use a co-solvent system. This involves adding a water-miscible organic solvent to your aqueous buffer to help solubilize the hydrophobic regions of the molecule.[6][7]
Immediate Action: Introduce a biocompatible co-solvent. Dimethyl sulfoxide (DMSO) is the industry standard for preparing high-concentration stock solutions for biological screening.
-
Recommendation: First, dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous assay buffer.
-
Critical Consideration: Always calculate the final concentration of the co-solvent in your assay. For most cell-based experiments, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.
Q3: My experiment requires a non-aqueous, organic solvent. What should I choose?
Answer: For organic solvents, the principle of "like dissolves like" applies. Since the compound's free base form is less polar, it will dissolve more readily in organic solvents.
-
Polar Organic Solvents: Start with solvents like ethanol, methanol, isopropanol, or acetonitrile. Most amines show good solubility in these.[1]
-
Aprotic Solvents: DMSO and N,N-Dimethylformamide (DMF) are excellent choices for achieving high concentrations.
-
Less Polar Solvents: For applications requiring less polarity, dichloromethane (DCM) or ethyl acetate may be effective, primarily due to the large fluorophenoxy portion of the molecule.
Always perform a small-scale solubility test before preparing a large batch.
Q4: Can I use physical methods like heating or sonication to aid dissolution?
Answer: Yes, these methods can increase the rate of dissolution but may not increase the ultimate thermodynamic solubility.
-
Sonication: A brief period in an ultrasonic bath is an excellent way to break up aggregates and accelerate the dissolution process, especially when preparing solutions near the saturation point.
-
Gentle Heating: Warming the solution (e.g., to 37-50°C) can be effective. However, be cautious: the compound may precipitate out of the solution upon cooling to room temperature. This phenomenon, known as supersaturation, can lead to inconsistent results. Always confirm that the solution remains clear after returning to ambient temperature.
Part 3: Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM Acidified Aqueous Solution
This protocol is ideal for applications requiring the compound to be in a purely aqueous environment.
-
Weigh Compound: Accurately weigh 1.832 mg of this compound (MW: 183.22 g/mol ) for a final 1 mL solution.
-
Initial Suspension: Add the compound to a vial containing ~80% of the final required volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a suspension.
-
Acidification & Dissolution: While vortexing or stirring, add 1N HCl drop-by-drop. Pause between drops to allow time for dissolution. The solid should fully dissolve as the pH drops.
-
pH Confirmation (Optional): If your application is pH-sensitive, use a calibrated pH meter to confirm the final pH is within the desired range (e.g., 4.0-5.0).
-
Final Volume Adjustment: Add purified water to reach the final desired volume (e.g., 1.0 mL). Mix thoroughly.
-
Sterilization: If required for biological use, pass the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a 50 mM DMSO Stock Solution
This is the standard method for preparing concentrated stocks for use in biological assays.
-
Weigh Compound: Accurately weigh 9.161 mg of this compound.
-
Dissolution: Add the compound to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow. Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Summary: Solvent Selection Guide
| Solvent System | Primary Use Case | Mechanism of Action | Key Consideration |
| Acidified Water/Buffer (pH 4-6) | Aqueous assays, formulations | Protonation to a soluble salt form[4] | Ensure low pH is compatible with the experimental system. |
| DMSO | High-concentration stock solutions | Solubilizes the non-polar free base | Keep final assay concentration <0.5% to avoid cytotoxicity. |
| Ethanol / Methanol | Organic synthesis, chromatography | Solubilizes the non-polar free base | Volatile; ensure proper handling and storage. |
| Aqueous Buffer + Co-solvent | When pH adjustment is limited | Reduces solvent polarity[7] | Can impact protein structure or cell membranes at high %. |
Part 4: Advanced Formulation Strategies
For drug development professionals facing persistent challenges, more advanced formulation strategies may be necessary to enhance solubility and bioavailability.[8]
-
Salt Formation: Instead of preparing a salt in situ, consider using a pre-formed hydrochloride salt of the compound, such as N-[3-(4-fluorophenoxy)propyl]-N-methylamine hydrochloride.[9] This form is engineered for improved aqueous solubility and dissolution rates.[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic fluorophenoxy moiety of the compound within their central cavity, effectively shielding it from water and increasing its apparent solubility.[11]
-
Lipid-Based Formulations: For oral delivery of highly lipophilic drugs, self-emulsifying drug delivery systems (SEDDS) can be employed. These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon contact with gastrointestinal fluids.[11]
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a polymeric carrier in a non-crystalline, amorphous state. The lack of a crystal lattice energy barrier significantly enhances solubility and dissolution.[10]
Troubleshooting Workflow
This decision tree provides a logical path for addressing solubility issues.
Caption: A systematic workflow for troubleshooting solubility.
References
- Use of co-solvents in amine N-oxide solutions. (n.d.). Google Patents.
-
5.3 Amine Protonation. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
-
Solubility and pH of amines. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Garcia, J. F., et al. (2020). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. ResearchGate. Retrieved from [Link]
-
Elder, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(7), 814. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Properties of amines. (n.d.). Lumen Learning. Retrieved from [Link]
-
When added to water, soluble amines will... (n.d.). Study.com. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved from [Link]
Sources
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. This compound | 883542-69-6 [amp.chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. issr.edu.kh [issr.edu.kh]
- 6. US4290815A - Use of co-solvents in amine N-oxide solutions - Google Patents [patents.google.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Investigating the Degradation Pathways of [3-(4-Fluorophenoxy)propyl]methylamine
Welcome to the technical support center for [3-(4-Fluorophenoxy)propyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for studying the degradation pathways of this compound. Given the limited specific literature on this molecule, this document will equip you with the foundational knowledge and experimental frameworks to investigate its metabolic, chemical, and environmental fate.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when initiating a study on a novel compound like this compound.
Q1: What are the most likely metabolic degradation pathways for this compound?
Based on its chemical structure, a secondary amine with a fluorinated aromatic ring, the primary route of metabolism is likely hepatic oxidation mediated by cytochrome P450 (CYP) enzymes.[1][2][3] The most probable metabolic transformations include:
-
N-demethylation: Removal of the methyl group to form the primary amine, 3-(4-fluorophenoxy)propan-1-amine.
-
N-oxidation: Oxidation of the secondary amine to form a hydroxylamine.[4]
-
O-dealkylation: Cleavage of the ether bond, leading to 4-fluorophenol and 3-(methylamino)propan-1-ol.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring, likely at a position ortho or meta to the fluorine atom.
Q2: Which Cytochrome P450 isoforms are most likely involved in the metabolism of this compound?
While multiple CYP isoforms could contribute, CYP3A4 is a prime candidate due to its broad substrate specificity and high abundance in the human liver.[1][2] CYP2D6 is another possibility, given its role in metabolizing many amine-containing compounds. To confirm the involvement of specific CYP isoforms, reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors are recommended.
Q3: What are the potential chemical (non-metabolic) degradation pathways?
Beyond metabolism, you should consider:
-
Photodegradation: Exposure to light, particularly UV radiation, could lead to the cleavage of the ether bond or degradation of the aromatic ring. This is an important consideration for formulation and storage.
-
Hydrolysis: The ether linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at physiological pH.
-
Oxidation: The secondary amine is susceptible to oxidation by reactive oxygen species, which could be relevant in certain biological environments or under specific storage conditions.
Q4: What analytical techniques are best suited for studying the degradation of this compound and its products?
A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for this type of analysis.[5] High-performance liquid chromatography (HPLC) with UV detection can be used for quantification if the parent compound and its metabolites have suitable chromophores. Gas chromatography-mass spectrometry (GC-MS) may also be applicable, potentially after derivatization to improve volatility.[5]
Troubleshooting Guides
This section provides solutions to common experimental challenges.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no metabolic turnover in human liver microsomes (HLM) | 1. The compound is highly stable. 2. Inappropriate incubation conditions (e.g., low cofactor concentration, incorrect pH). 3. The primary metabolic enzymes are not present in HLMs (e.g., non-CYP enzymes). | 1. Increase incubation time and/or protein concentration. 2. Ensure NADPH is freshly prepared and at an optimal concentration (typically 1 mM). Verify the pH of your incubation buffer is 7.4. 3. Consider using S9 fraction or primary hepatocytes which contain a broader range of metabolic enzymes. |
| High variability between replicate experiments | 1. Inconsistent pipetting of compound or cofactors. 2. Instability of the compound in the incubation matrix. 3. Issues with the analytical method (e.g., inconsistent sample preparation, instrument variability). | 1. Use calibrated pipettes and ensure thorough mixing. 2. Perform a stability check of the compound in the buffer and matrix without cofactors. 3. Include internal standards in your analytical runs to account for variability. Validate your analytical method for linearity, precision, and accuracy. |
| Difficulty in identifying unknown metabolites | 1. Low abundance of metabolites. 2. Co-elution with matrix components. 3. Lack of reference standards. | 1. Concentrate the sample before analysis. Use a more sensitive mass spectrometer. 2. Optimize the chromatographic separation. Employ sample clean-up techniques like solid-phase extraction (SPE).[6] 3. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict elemental composition. Perform MS/MS fragmentation to elucidate the structure. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of this compound in a subcellular liver fraction.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
HLMs (final concentration typically 0.5-1 mg/mL)
-
This compound (final concentration typically 1 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Photodegradation Study
Objective: To assess the stability of this compound under light exposure.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol or acetonitrile:water)
-
Quartz or UV-transparent vials
-
A photostability chamber with a calibrated light source (e.g., xenon lamp)
-
Control vials wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Exposure: Place the solution in quartz vials. Prepare identical control samples and wrap them in aluminum foil to protect them from light.
-
Incubation: Place both sets of vials in the photostability chamber.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound.
-
Data Analysis: Compare the concentration of the compound in the light-exposed samples to the dark controls at each time point to determine the extent of photodegradation.
Visualizing Degradation Pathways and Workflows
Caption: Predicted Phase I metabolic pathways for this compound.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
-
Denisov, I. G., et al. (2009). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]
-
Guengerich, F. P. (1999). Cytochrome P-450 3A4: regulation and role in drug metabolism. PubMed. [Link]
-
Yan, S., et al. (2010). Photodegradation of rhodamine B and methyl orange over boron-doped g-C3N4 under visible light irradiation. PubMed. [Link]
-
Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism? [Link]
-
PubChem. 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. [Link]
-
ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]
-
He, H., et al. (2004). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. PubMed. [Link]
-
PubChem. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. [Link]
-
Hagenmaier, H., et al. (1993). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed. [Link]
-
ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. [Link]
Sources
- 1. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. researchgate.net [researchgate.net]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to [3-(4-Fluorophenoxy)propyl]methylamine Experiments
Welcome to the technical support center for [3-(4-Fluorophenoxy)propyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and handling of this important research chemical. By understanding the underlying chemical principles and potential side reactions, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound and its derivatives are primarily used as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorophenoxy group can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). It is a building block for various research targets, including potential therapeutics for neurological disorders.
Q2: What is the primary synthetic route to prepare this compound?
A2: The most common and direct method is a nucleophilic substitution (SN2) reaction between 3-(4-Fluorophenoxy)propyl chloride and methylamine.[1][2][3] This reaction is conceptually straightforward but requires careful control of conditions to minimize side products.
Q3: What are the main safety precautions I should take when working with this compound and its precursors?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] The precursors, such as 3-(4-Fluorophenoxy)propyl chloride, can be irritants. Methylamine is a flammable and corrosive gas or liquid. Consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors. Incomplete reaction is a common issue and can be addressed by optimizing reaction time, temperature, or the stoichiometry of your reactants. Another possibility is the degradation of your starting materials or product. Ensure your reagents are pure and your reaction is protected from moisture, as this can affect the reactivity of the amine.[5] Finally, inefficient purification can lead to significant product loss.
Q5: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the potential side products?
A5: In the SN2 reaction between 3-(4-Fluorophenoxy)propyl chloride and methylamine, several side products can form. The most common is the dialkylated product, where two molecules of the propyl chloride react with one molecule of methylamine. Elimination reactions, though less likely with a primary alkyl halide, can also occur under strongly basic conditions, leading to the formation of an alkene.[6][7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture. | 1. Verify the purity of 3-(4-Fluorophenoxy)propyl chloride and methylamine. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC. 3. Extend the reaction time, tracking progress at regular intervals. 4. Use anhydrous solvents and dry glassware. |
| Formation of Multiple Products (Impure Sample) | 1. Dialkylation: Excess of the alkyl halide relative to methylamine. 2. Elimination: High reaction temperature or use of a strong, sterically hindered base. | 1. Use a significant excess of methylamine to favor the formation of the primary amine.[1] 2. Maintain a moderate reaction temperature. |
| Difficult Purification by Column Chromatography | 1. Product Tailing: The basic amine interacts strongly with the acidic silica gel.[4][8][9] 2. Poor Separation: Inappropriate solvent system. | 1. Add a small amount of a volatile base, like triethylamine (1-2%), to your eluent to suppress tailing. Alternatively, use an amine-functionalized silica gel.[4] 2. Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal separation conditions. |
| Product Degradation During Storage | 1. Exposure to air and moisture. 2. Elevated temperatures.[10] 3. Exposure to light. | 1. Store the purified amine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] 2. For long-term storage, keep the compound at a low temperature, such as in a refrigerator or freezer.[10] 3. Store in an amber vial or a container protected from light. |
| Inconsistent Analytical Data (NMR, MS) | 1. Presence of residual solvent or impurities. 2. Incorrect sample preparation. 3. Instrument calibration issues. | 1. Ensure the product is thoroughly dried under vacuum to remove all solvent. Re-purify if necessary. 2. Use high-purity deuterated solvents for NMR and ensure the sample is fully dissolved. 3. Verify the calibration of your analytical instruments. |
Experimental Protocols
Synthesis of this compound
This protocol describes a standard procedure for the synthesis via an SN2 reaction.
Workflow Diagram:
Caption: A typical workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-Fluorophenoxy)propyl chloride (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.
-
In a separate, sealed vessel, prepare a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent). A significant excess of methylamine (3-5 equivalents) is recommended to minimize dialkylation.
-
-
Reaction:
-
Cool the solution of the alkyl chloride in an ice bath.
-
Slowly add the methylamine solution to the stirred solution of the alkyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C).
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70), with a small amount of triethylamine (1%) to prevent streaking of the amine product. Visualize the spots using a UV lamp and/or a potassium permanganate stain. The reaction is complete when the starting alkyl chloride spot is no longer visible.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Flash Column Chromatography
Logical Relationship Diagram:
Caption: Decision-making process for the purification of the target amine.
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity. It is crucial to add 1% triethylamine to the eluent to prevent tailing of the amine product on the silica gel.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~ 6.9-7.0 (m, 2H, Ar-H ortho to F)
-
~ 6.8-6.9 (m, 2H, Ar-H ortho to O)
-
~ 3.9-4.0 (t, 2H, O-CH₂)
-
~ 2.7-2.8 (t, 2H, N-CH₂)
-
~ 2.4-2.5 (s, 3H, N-CH₃)
-
~ 1.9-2.0 (p, 2H, -CH₂-CH₂-CH₂-)
-
~ 1.5 (br s, 1H, N-H)
-
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~ 158 (d, JC-F ≈ 240 Hz, C-F)
-
~ 155 (s, C-O)
-
~ 116 (d, JC-F ≈ 8 Hz, Ar-C ortho to F)
-
~ 115 (d, JC-F ≈ 23 Hz, Ar-C ortho to O)
-
~ 67 (s, O-CH₂)
-
~ 50 (s, N-CH₂)
-
~ 36 (s, N-CH₃)
-
~ 30 (s, -CH₂-CH₂-CH₂-)
-
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: 184.1132 [M+H]⁺ for C₁₀H₁₅FNO⁺
-
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 17, 2026, from [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 923-928. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 17, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Retrieved January 17, 2026, from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved January 17, 2026, from [Link]
-
YouTube. (2022, January 17). Amine Unit Optimization and Troubleshooting. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved January 17, 2026, from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved January 17, 2026, from [Link]
-
BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2019, June 20). The Dark Side of Fluorine. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023, December 16). Straight Answers: Best column for amine purification. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved January 17, 2026, from [Link]
-
Varsity Tutors. (n.d.). Help with Amine Synthesis - Organic... | Practice Hub. Retrieved January 17, 2026, from [Link]
-
YouTube. (2019, January 18). SN2 reactions of enamines and alkyl halides. Retrieved January 17, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved January 17, 2026, from [Link]
-
Nia Innovation. (n.d.). N-methyl-3-(4-methylphenyl)-3-[4-(trifluoromethyl) phenoxy]propan-1-amine. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved January 17, 2026, from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Supplementary Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
ChemBK. (n.d.). (R)-N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
Aerosol Research. (2023, November 17). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US6576796B1 - Process for the preparation of alkylamines.
-
GlobeNewswire. (2025, January 13). Alkylamines Industry Research Report 2024-2029: Growing. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. Retrieved January 17, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2016, September 26). A High-Resolution Magic Angle Spinning NMR Study of the Enantiodiscrimination of 3,4-Methylenedioxymethamphetamine (MDMA) by an Immobilized Polysaccharide-Based Chiral Phase. Retrieved January 17, 2026, from [Link]
Sources
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. brainkart.com [brainkart.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
Scaling up the synthesis of [3-(4-Fluorophenoxy)propyl]methylamine
Answering the growing demand for specialized pharmaceutical intermediates, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on the synthesis of [3-(4-Fluorophenoxy)propyl]methylamine . This document serves as a practical resource, offering troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of scaling up this synthesis from the laboratory to pilot plant production.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established chemical transformations. The choice of route often depends on the scale of production, availability of starting materials, and desired purity profile. The two most prominent strategies are Reductive Amination and Williamson Ether Synthesis followed by amination.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Williamson Ether Synthesis & Amination |
|---|---|---|
| Starting Materials | 3-(4-Fluorophenoxy)propanal, Methylamine | 4-Fluorophenol, 1-Bromo-3-chloropropane, Methylamine |
| Key Steps | One-pot imine formation and reduction. | 1. Ether formation. 2. Halogen exchange/amination. |
| Typical Yield | Good to Excellent (75-95%) | Moderate to Good (60-80%) |
| Scalability | Generally straightforward; amenable to one-pot processes.[1] | Multi-step process can be more complex to scale up. |
| Pros | High efficiency, convergent synthesis.[2] | Utilizes common and often inexpensive starting materials. |
| Cons | Aldehyde starting material may require synthesis; potential for over-alkylation. | Multiple steps can lower overall yield; potential for side reactions. |
This guide will focus on the Reductive Amination pathway, which is often favored for its efficiency and high throughput.
Visualizing the Reductive Amination Pathway
The reductive amination process involves two key stages: the formation of an imine intermediate from the aldehyde and methylamine, followed by its immediate reduction to the target secondary amine.
Caption: The two-step, one-pot process of reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-(4-Fluorophenoxy)propanal | 168.17 | 10.0 g | 0.059 |
| Methylamine (40% in H2O) | 31.06 | 5.1 g | 0.066 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Sodium Triacetoxyborohydride | 211.94 | 15.1 g | 0.071 |
| Acetic Acid | 60.05 | 3.4 mL | 0.059 |
| Saturated NaHCO3 solution | - | 100 mL | - |
| 1M NaOH solution | - | ~50 mL | - |
| Anhydrous MgSO4 | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-(4-fluorophenoxy)propanal (10.0 g, 0.059 mol) and dichloromethane (200 mL).
-
Amine Addition: Add methylamine solution (5.1 g, 0.066 mol) and acetic acid (3.4 mL, 0.059 mol) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (15.1 g, 0.071 mol) to the reaction mixture. The addition may cause slight bubbling.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO3) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1M NaOH (2 x 25 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation to yield the final product.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is low, and I still see starting aldehyde in my analysis. What went wrong?
Answer: Low conversion is a common issue that can often be traced back to a few key areas.
-
Inefficient Imine Formation: The initial condensation to form the imine is an equilibrium reaction that produces water. If water is not effectively removed or sequestered, the equilibrium can favor the starting materials. While sodium triacetoxyborohydride is tolerant of small amounts of water, ensuring anhydrous conditions can improve imine formation.
-
Reducing Agent Potency: Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored, its reducing power may be diminished. Use a freshly opened bottle or a properly stored reagent.
-
Incorrect pH: The reaction proceeds optimally under mildly acidic conditions (pH 5-6), which facilitates the formation of the iminium ion without significantly reducing the starting aldehyde. The addition of acetic acid is crucial for this.[2]
Q2: I'm observing the formation of a significant byproduct. How can I identify and minimize it?
Answer: Byproduct formation can complicate purification and reduce yield.
-
Common Byproducts: The most likely byproduct in this reaction is the tertiary amine, formed by the reaction of the product with remaining iminium ion. Another possibility is the alcohol, resulting from the reduction of the unreacted starting aldehyde.
-
Troubleshooting and Minimization:
-
Control Stoichiometry: Ensure that the aldehyde is the limiting reagent. A slight excess of the amine can help drive the reaction to completion without leading to significant over-alkylation, especially with a controlled reducing agent like sodium triacetoxyborohydride.
-
Temperature Control: While the reaction is typically run at room temperature, significant exotherms upon addition of the reducing agent can lead to side reactions. On a larger scale, consider cooling the reaction mixture before adding the borohydride.
-
Sources
- 1. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 4. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Sensitive Detection of [3-(4-Fluorophenoxy)propyl]methylamine
Welcome to the technical support center for the analysis of [3-(4-Fluorophenoxy)propyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals who require sensitive and robust quantification of this secondary amine. We will explore common analytical challenges and provide detailed, field-proven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the analysis of this compound.
Question: Why is sensitive detection of this compound challenging with standard HPLC-UV methods?
Answer: The primary challenge lies in the molecule's chemical structure. This compound is a secondary amine that lacks a significant native chromophore or fluorophore.[1][2] Standard High-Performance Liquid Chromatography (HPLC) systems often rely on UV-Vis or Fluorescence detectors, which require the analyte to absorb light at a specific wavelength. Without a chromophore, the molecule has very low UV absorbance, leading to poor sensitivity and making it difficult to detect at low concentrations, such as those found in biological matrices or impurity profiling.[1][3] Furthermore, its basic nature can lead to poor peak shape (tailing) on standard silica-based reversed-phase columns due to interactions with residual silanols.[4]
Question: What is the most effective strategy to overcome this detection limit issue?
Answer: The most robust and widely adopted strategy is pre-column derivatization . This technique involves a chemical reaction that attaches a labeling agent to the amine functional group before the sample is injected into the HPLC system. The ideal derivatizing reagent will add a moiety that is highly responsive to UV or fluorescence detection, thereby dramatically increasing the signal-to-noise ratio. This process not only enhances sensitivity but can also improve the chromatographic properties of the analyte by increasing its hydrophobicity, leading to better retention and separation on reversed-phase columns.[1][2]
Question: What are the recommended analytical platforms for this compound?
Answer:
-
HPLC with UV or Fluorescence Detection (FLD) post-derivatization: This is the most common and accessible approach. After derivatization with an agent like Dansyl Chloride or 2-naphthalenesulfonyl chloride, the resulting derivative becomes highly detectable.[1][3] FLD is generally more sensitive than UV detection for fluorescent derivatives.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and selectivity. LC-MS/MS can often detect the compound without derivatization, but derivatization may still be employed to improve chromatographic retention and reduce matrix effects.[5][6] The technique's power lies in its ability to selectively monitor for the specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While possible, GC analysis of amines can be challenging due to their polarity and high activity, which often leads to peak tailing and adsorption to the column.[4] This can sometimes be mitigated by using base-deactivated columns or by performing derivatization to create a more volatile and less polar compound.[4][8]
Part 2: Recommended Analytical Protocol & Workflow
This section provides a detailed, step-by-step guide for a validated method using HPLC with fluorescence detection, a powerful combination of accessibility and sensitivity.
Question: Can you provide a complete, step-by-step protocol for the sensitive analysis of this compound?
Answer: Certainly. The following protocol details a method using pre-column derivatization with Dansyl Chloride (Dns-Cl), a well-established reagent that yields intensely fluorescent derivatives with primary and secondary amines.[1][9]
Experimental Workflow Overview
The entire process, from sample preparation to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy.
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Validation & Comparative
A Comparative Guide to [3-(4-Fluorophenoxy)propyl]methylamine and Other Phenoxypropylamine Analogs for Monoamine Transporter Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [3-(4-Fluorophenoxy)propyl]methylamine and its structurally related phenoxypropylamine analogs that have been pivotal in the development of therapeutics targeting monoamine transporters. As a Senior Application Scientist, this document is structured to deliver not only a direct comparison of these compounds but also to elucidate the underlying structure-activity relationships (SAR) that govern their potency and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
The phenoxypropylamine scaffold is a cornerstone in medicinal chemistry, giving rise to blockbuster drugs such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) atomoxetine. The introduction of a fluorine atom onto the phenoxy ring, as seen in this compound, represents a key chemical modification. Understanding the impact of such substitutions is crucial for the rational design of novel ligands with tailored pharmacological profiles.
While extensive pharmacological data is available for well-established analogs, this compound remains a less-characterized compound in publicly accessible literature. Therefore, this guide will leverage the known pharmacological data of its close analogs to infer its likely activity profile, providing a framework for its potential utility in neuroscience research.
The Phenoxypropylamine Scaffold: A Privileged Structure for Monoamine Transporter Inhibition
The 3-phenoxy-3-phenylpropylamine core structure is the foundational framework for a class of potent monoamine reuptake inhibitors. The key structural components that dictate the pharmacological activity of these analogs are:
-
The Phenoxy Ring: Substitutions on this ring are critical for both potency and selectivity.
-
The Propylamine Side Chain: The length and nature of the amine substitution influence transporter affinity.
-
The Phenyl Ring (in some analogs): This provides an additional point of interaction within the transporter binding pocket.
The strategic manipulation of these structural features has led to the development of compounds with distinct selectivities for SERT, NET, or both.
Comparative Analysis of Phenoxypropylamine Analogs
The following table summarizes the in vitro binding affinities (Ki) of key phenoxypropylamine analogs for the human serotonin and norepinephrine transporters. This data provides a quantitative basis for comparing their potency and selectivity. It is important to note that while data for fluoxetine, atomoxetine, and nisoxetine are well-established, the values for this compound are inferred based on structure-activity relationship trends observed in related fluorinated compounds.
| Compound | Structure | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) | Primary Mechanism of Action |
| This compound | [Image of the chemical structure of this compound] | Predicted: 5-20 | Predicted: 100-300 | ~5-60 | Predicted SSRI |
| Fluoxetine | [Image of the chemical structure of Fluoxetine] | 0.8[1] | 130[1] | 162.5 | Selective Serotonin Reuptake Inhibitor (SSRI)[1][2][3] |
| Atomoxetine | [Image of the chemical structure of Atomoxetine] | 1451[4] | 5[4] | 0.003 | Selective Norepinephrine Reuptake Inhibitor (NRI)[5][6][7][8] |
| Nisoxetine | [Image of the chemical structure of Nisoxetine] | 383[9] | 5.1[9] | 0.013 | Selective Norepinephrine Reuptake Inhibitor (NRI)[10][11] |
Disclaimer: The Ki values for this compound are predictive and not based on direct experimental data. These predictions are derived from the established SAR of related fluorinated phenoxypropylamine analogs.
Structure-Activity Relationship (SAR) Insights
The data presented in the table highlights key SAR trends within the phenoxypropylamine class:
-
Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are primary determinants of selectivity.
-
Para-substitution with an electron-withdrawing group , such as the trifluoromethyl group in fluoxetine, generally confers high affinity and selectivity for SERT.[1] The 4-fluoro substitution in this compound is also an electron-withdrawing group, suggesting a preference for SERT.
-
Ortho-substitution , as seen with the methyl group in atomoxetine and the methoxy group in nisoxetine, tends to favor high affinity and selectivity for NET.[4][5][10]
-
-
N-Methyl Substitution: The presence of a methyl group on the terminal amine is a common feature among many potent monoamine reuptake inhibitors, including fluoxetine, atomoxetine, and nisoxetine. This substitution is generally well-tolerated and can contribute to optimal binding affinity.
Experimental Protocols for In Vitro Characterization
To empirically determine the pharmacological profile of this compound and other novel analogs, the following standardized in vitro assays are recommended.
Radioligand Binding Assay for SERT and NET Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the transporter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing either human SERT or NET.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes and a known concentration of a suitable radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET).
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
Test Compound: Cell membranes, radioligand, and serial dilutions of the test compound (e.g., this compound).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Workflow Diagram:
Caption: Workflow for a synaptosomal monoamine reuptake assay.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Euthanize a rodent (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake).
-
Homogenize the tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]-Serotonin or [³H]-Norepinephrine).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
To determine non-specific uptake, run a parallel set of experiments in the presence of a high concentration of a known potent reuptake inhibitor.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value for reuptake inhibition using non-linear regression analysis.
-
Conclusion
The phenoxypropylamine scaffold remains a highly valuable framework for the design of novel monoamine reuptake inhibitors. Based on established structure-activity relationships, it is hypothesized that this compound will exhibit a pharmacological profile characteristic of a selective serotonin reuptake inhibitor, owing to the para-fluoro substitution on the phenoxy ring. However, empirical validation through rigorous in vitro binding and functional assays, as detailed in this guide, is essential to definitively characterize its potency and selectivity for SERT and NET. The provided protocols offer a robust starting point for researchers seeking to elucidate the pharmacological properties of this and other novel phenoxypropylamine analogs, thereby contributing to the ongoing development of next-generation therapeutics for a range of neuropsychiatric disorders.
References
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- Stark, P., Fuller, R. W., & Wong, D. T. (1985). The pharmacologic profile of fluoxetine.
- Benfield, P., Heel, R. C., & Lewis, S. P. (1986). Fluoxetine. Drugs, 32(6), 481-508.
- Robertson, D. W., Jones, N. D., & Swartzendruber, J. K. (1988). The absolute configuration of the serotonin uptake inhibitor, fluoxetine. Journal of medicinal chemistry, 31(1), 185-189.
- Wong, D. T., Threlkeld, P. G., Best, K. L., & Bymaster, F. P. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65.
- Fuller, R. W., & Wong, D. T. (1990). Serotonin uptake and serotonin uptake inhibitors. In Progress in drug research/Fortschritte der Arzneimittelforschung/Progrès des recherches pharmaceutiques (pp. 349-449). Birkhäuser Basel.
- Gehlert, D. R., Gackenheimer, S. L., & Wong, D. T. (1991). Localization of binding sites for [3H]nisoxetine in the rat brain: an autoradiographic study. Neuroscience letters, 125(2), 213-216.
- Bymaster, F. P., Zhang, W., Carter, P. A., Shaw, J., Chernet, E., Phebus, L., ... & Tye, J. A. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353-361.
- Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., ... & Wong, D. T. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711.
- Wong, D. T., & Bymaster, F. P. (1976). Effect of nisoxetine on uptake of monoamines into synaptosomes of rat brain. Biochemical pharmacology, 25(17), 1979-1983.
- Gehlert, D. R., Schober, D. A., & Gackenheimer, S. L. (1995). [3H] nisoxetine labels the norepinephrine transporter in the rat brain: an autoradiographic study. Neuroscience, 64(4), 1103-1113.
- Michelson, D., Faries, D., Wernicke, J., Kelsey, D., Kendrick, K., Sallee, F. R., & Spencer, T. (2001). Atomoxetine in the treatment of children and adolescents with attention-deficit/hyperactivity disorder: a randomized, placebo-controlled, dose-response study.
- Spencer, T., Heiligenstein, J., Biederman, J., Faries, D., Kratochvil, C., Conners, C. K., & Potter, W. Z. (2002). Results from 2 proof-of-concept, placebo-controlled studies of atomoxetine in children with attention-deficit/hyperactivity disorder.
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- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258.
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A Comparative Guide to Validating the Biological Effects of [3-(4-Fluorophenoxy)propyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential New Selective Serotonin Reuptake Inhibitor (SSRI)
[3-(4-Fluorophenoxy)propyl]methylamine is a novel compound with a chemical structure suggestive of a selective serotonin reuptake inhibitor (SSRI). Its phenoxypropylamine core is a well-established pharmacophore found in several clinically successful antidepressants, including fluoxetine. This structural similarity forms the basis of the hypothesis that this compound functions by inhibiting the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin. This guide outlines a comprehensive validation workflow to test this hypothesis, comparing its in vitro and in vivo effects with those of established SSRIs such as Fluoxetine, Sertraline, and Paroxetine.
The Scientific Rationale: Targeting the Serotonin Transporter (SERT)
The "monoamine hypothesis" of depression posits that a deficiency in synaptic concentrations of monoamine neurotransmitters, particularly serotonin (5-hydroxytryptamine or 5-HT), is a key contributor to the pathophysiology of depression.[1] SERT, a member of the neurotransmitter sodium symporter (NSS) family, is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signal.[2] By inhibiting SERT, SSRIs increase the extracellular levels of serotonin, which is believed to mediate their therapeutic effects in treating depression and other mood disorders.[3][4]
Caption: Serotonin signaling at the synapse.
Part 1: In Vitro Validation - Quantifying Potency and Selectivity
The initial validation phase focuses on quantifying the compound's interaction with its putative target, SERT, and assessing its selectivity against other monoamine transporters. This is crucial for establishing a preliminary pharmacological profile and predicting potential on-target efficacy and off-target side effects.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro validation.
Radioligand Binding Assays: Measuring Affinity for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for human SERT, norepinephrine transporter (NET), and dopamine transporter (DAT). High affinity for SERT and low affinity for NET and DAT would indicate selectivity.
Protocol:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human SERT, NET, or DAT. Prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of the compound that inhibits 50% of specific binding) to the affinity of the radioligand.
Serotonin Reuptake Inhibition Assay: Assessing Functional Potency
Objective: To measure the functional potency (IC50) of this compound in inhibiting the reuptake of serotonin into cells.
Protocol:
-
Cell Culture: Use cell lines endogenously expressing SERT (e.g., JAR cells) or transfected cells.[5]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Uptake Initiation: Initiate serotonin uptake by adding a known concentration of [³H]serotonin.
-
Uptake Termination: After a defined incubation period, terminate the uptake by washing with ice-cold buffer.
-
Measurement: Lyse the cells and measure the intracellular [³H]serotonin concentration using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Comparative In Vitro Data
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) |
| This compound | (Experimental) | (Experimental) | (Experimental) | (Experimental) |
| Fluoxetine | 1[6] | 660[6] | 4180[6] | 0.7-1.4 |
| Sertraline | 0.2-2.2 | 35-420 | 25-540 | 0.5-2.6 |
| Paroxetine | 0.07[3] | 40[3] | 490[3] | 0.1-0.3 |
Part 2: In Vivo Validation - Assessing Antidepressant- and Anxiolytic-like Effects
Following promising in vitro results, in vivo studies in rodent models are essential to evaluate the compound's potential therapeutic effects. These models aim to mimic aspects of depression and anxiety in humans.[7]
Experimental Workflow: In Vivo Assays
Caption: Workflow for in vivo validation.
Forced Swim Test (FST): A Model of Behavioral Despair
Objective: To assess the antidepressant-like activity of the compound by measuring the immobility time of rodents in an inescapable water-filled cylinder.[8][9] A reduction in immobility time is indicative of an antidepressant effect.[10]
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least one hour before the test.[8]
-
Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., Fluoxetine) intraperitoneally or orally at a predetermined time before the test.
-
Test Session: Place each mouse individually into a cylinder filled with water (24-25°C) for a 6-minute session.[11][12]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.[11] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[9]
-
Data Analysis: Compare the immobility time between the different treatment groups.
Elevated Plus Maze (EPM): Assessing Anxiolytic-like Behavior
Objective: To evaluate the anxiolytic-like effects of the compound based on the rodent's natural aversion to open and elevated spaces.[13][14] An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.[15][16]
Protocol:
-
Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[17]
-
Acclimation and Drug Administration: Similar to the FST protocol.
-
Test Session: Place the animal in the center of the maze and allow it to explore freely for 5-10 minutes.[15][17]
-
Behavioral Recording: Use a video tracking system to record the time spent and the number of entries into each arm.[17]
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
In Vivo Microdialysis: Measuring Extracellular Serotonin Levels
Objective: To directly measure the effect of the compound on extracellular serotonin levels in specific brain regions (e.g., prefrontal cortex, hippocampus) of freely moving animals.[18][19] An increase in extracellular serotonin would provide direct evidence of SERT inhibition in vivo.[20]
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region.
-
Perfusion and Sampling: Continuously perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound and continue collecting dialysate samples.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[21][22]
-
Data Analysis: Express the changes in serotonin levels as a percentage of the baseline pre-drug levels.
Comparative In Vivo Data (Hypothetical)
| Treatment | FST Immobility (s) | EPM Open Arm Time (%) | Extracellular 5-HT (% Baseline) |
| Vehicle | 150 ± 10 | 20 ± 3 | 100 ± 5 |
| This compound | (Experimental) | (Experimental) | (Experimental) |
| Fluoxetine (20 mg/kg) | 80 ± 8 | 45 ± 5 | 350 ± 30 |
| Sertraline (15 mg/kg) | 85 ± 7 | 42 ± 4 | 320 ± 25 |
| Paroxetine (10 mg/kg) | 75 ± 9 | 48 ± 6 | 400 ± 35 |
Conclusion: Synthesizing the Evidence
This comprehensive validation guide provides a robust framework for characterizing the biological effects of this compound. By systematically evaluating its in vitro potency and selectivity, followed by in vivo assessment of its antidepressant- and anxiolytic-like activities and its direct impact on brain serotonin levels, researchers can build a strong, data-driven case for its potential as a novel therapeutic agent. The comparative approach against established SSRIs is critical for contextualizing its pharmacological profile and identifying any potential advantages in terms of efficacy or side-effect profile.
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
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Abdalla, A., Nguyen, J. D., & Luma, J. (2013). Physiologically relevant changes in serotonin resolved by fast microdialysis. ACS Chemical Neuroscience, 4(5), 769-777. [Link]
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Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
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Montgomery, T. R., Tran, P. K., Miller, J. V., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 90, 1-7. [Link]
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van der Veen, B. S., Schoffelen, S., & Hondebrink, L. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
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Zhang, Y. W., & Rudnick, G. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. The Journal of Neuroscience, 29(30), 9657-9665. [Link]
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Healthline. (n.d.). Sertraline (Zoloft) Overview: Uses, Side Effects, Dosage, and More. [Link]
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Drugs.com. (2024). Sertraline: Side Effects, Uses, and Dosage. [Link]
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Zhang, Y. W., & Rudnick, G. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. The Journal of Neuroscience, 29(30), 9657-9665. [Link]
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PubChem. (n.d.). 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine. [Link]
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PubChem. (n.d.). 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide. [Link]
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PubChem. (n.d.). 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;2-hydroxypropane-1,2,3-tricarboxylic acid. [Link]
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MDPI. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. [Link]
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A Comparative Guide to the Receptor Cross-Reactivity of [3-(4-Fluorophenoxy)propyl]methylamine
Introduction: Situating [3-(4-Fluorophenoxy)propyl]methylamine in the Pharmacological Landscape
The core structure, a phenoxypropylamine backbone, is a key pharmacophore for interaction with monoamine transporters. Variations in substitutions on the phenyl ring and the amine terminus dictate the potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Understanding the receptor binding profile of a compound is paramount in drug development, as off-target interactions can lead to undesirable side effects or, in some cases, polypharmacological advantages. This guide will delve into the anticipated receptor interactions of this compound, drawing objective comparisons with established SSRIs and providing the experimental context for such analyses.
Anticipated Primary Target and Mechanism of Action
Based on its structural similarity to fluoxetine and other SSRIs, the primary pharmacological target of this compound is predicted to be the serotonin transporter (SERT). The mechanism of action would involve the inhibition of serotonin reuptake from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This action is the hallmark of the SSRI class of antidepressants.
The key structural features supporting this hypothesis are:
-
Phenoxypropylamine Scaffold: This core structure is prevalent in many potent SERT inhibitors.
-
Fluorine Substitution: The presence of a fluorine atom on the phenyl ring, particularly at the para position, is a common feature in many SSRIs, including fluoxetine. This substitution can enhance binding affinity and selectivity for SERT.
dot
Caption: Predicted mechanism of action for this compound.
Comparative Cross-Reactivity Profile: An Analysis Based on Structural Analogs
While direct experimental data for this compound is lacking, we can infer its potential for cross-reactivity by examining the receptor binding profiles of structurally related SSRIs. The following table summarizes the binding affinities (Ki, in nM) of fluoxetine, a close structural analog, and other relevant SSRIs for various receptors. A lower Ki value indicates a higher binding affinity.
| Receptor/Transporter | Fluoxetine Ki (nM) | Paroxetine Ki (nM) | Dapoxetine IC50 (nM) |
| SERT | 0.8 - 2.9 | 0.06 - 0.2 | 1.12 |
| NET | 130 - 440 | 25 - 50 | 202 |
| DAT | 1,700 - 3,600 | 150 - 370 | 1720 |
| 5-HT1A | 1,000 - 10,000 | 1,000 - 10,000 | >10,000 |
| 5-HT2A | 110 - 330 | 100 - 200 | >10,000 |
| 5-HT2C | 94 - 260 | ~1,000 | >10,000 |
| α1-adrenergic | 1,000 - 5,000 | ~1,000 | >10,000 |
| Muscarinic (M1-M5) | >1,000 | ~100 (M1) | >10,000 |
| Histamine H1 | 1,000 - 10,000 | ~10 | >10,000 |
Data compiled from various sources. Ki and IC50 values can vary between studies depending on the experimental conditions.
Based on this comparative data, we can project the following cross-reactivity profile for this compound:
-
High Affinity for SERT: The molecule is expected to exhibit high affinity for the serotonin transporter, likely in the low nanomolar range.
-
Low to Moderate Affinity for NET and DAT: Similar to fluoxetine, it is anticipated to have significantly lower affinity for the norepinephrine and dopamine transporters, contributing to its selectivity for serotonin.
-
Negligible Affinity for Serotonergic Receptors: It is unlikely to have significant affinity for various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.
-
Minimal Interaction with Adrenergic, Muscarinic, and Histaminergic Receptors: Cross-reactivity with alpha-adrenergic, muscarinic, and histamine receptors is expected to be low, suggesting a reduced likelihood of side effects commonly associated with older antidepressants (e.g., dry mouth, sedation, orthostatic hypotension).
Experimental Protocols for Determining Receptor Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are essential. The following protocols outline the standard methodologies used in the pharmaceutical industry.
Radioligand Binding Assays
This is the gold standard for assessing the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human SERT, 5-HT2A, etc.).
-
Harvest the cells and homogenize them in a suitable buffer to create a cell membrane preparation.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compound (this compound).
-
Include control wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known non-labeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
dot
Comparing the efficacy of [3-(4-Fluorophenoxy)propyl]methylamine to known inhibitors
An In-Depth Guide to Comparing the Efficacy of Novel Compounds: A Case Study with [3-(4-Fluorophenoxy)propyl]methylamine and Known SERT Inhibitors
Introduction: Establishing a Framework for Efficacy Comparison
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The true potential of a new molecular entity is only revealed through meticulous comparison against established standards. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, using the hypothetical case of this compound, against well-characterized inhibitors of the Serotonin Transporter (SERT).
The Serotonin Transporter is a critical regulator of serotonergic neurotransmission and the primary target for a major class of antidepressant medications known as Selective Serotonin Reuptake Inhibitors (SSRIs). Due to its therapeutic importance, a wealth of data exists on established inhibitors like Fluoxetine and Sertraline, making it an ideal system for this comparative analysis. This guide will detail the necessary experimental workflows, from initial biochemical validation to cellular potency and selectivity profiling, providing researchers with the tools to rigorously assess the potential of new chemical entities.
Part 1: Primary Target Engagement and Biochemical Potency
The foundational step in characterizing a novel inhibitor is to confirm its direct interaction with the intended target and to quantify its potency in a controlled, cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of biochemical potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Rationale
A radioligand binding assay is the gold standard for determining a compound's affinity for a transporter like SERT. This assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the target protein. A lower IC50 value signifies a higher binding affinity. For our analysis, we will compare the IC50 of this compound] with that of Fluoxetine and Sertraline, two widely-used SSRIs.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine inhibitor IC50.
Comparative Biochemical Potency Data
The table below presents hypothetical, yet plausible, data that would be generated from such an experiment. This data allows for a direct comparison of the biochemical potency of our novel compound against established benchmarks.
| Compound | Target | Assay Type | IC50 (nM) | Reference Standard |
| This compound | SERT | [3H]-Citalopram Binding | 12.5 | N/A |
| Fluoxetine | SERT | [3H]-Citalopram Binding | 25.0 | Yes |
| Sertraline | SERT | [3H]-Citalopram Binding | 2.1 | Yes |
Part 2: Cellular Potency and Functional Inhibition
While biochemical assays confirm target binding, they do not guarantee functional effects in a living system. Cellular assays are therefore critical to measure a compound's ability to inhibit the target's function within its native environment. For SERT, this involves measuring the inhibition of serotonin reuptake into cells.
Experimental Rationale
A serotonin uptake assay directly measures the functional activity of the SERT protein. This experiment utilizes cells engineered to express high levels of human SERT. The rate of uptake of radiolabeled serotonin ([3H]-5-HT) is measured in the presence of varying concentrations of the inhibitor. A potent inhibitor will block serotonin uptake, resulting in a low radioactivity signal inside the cells. The resulting EC50 (half-maximal effective concentration) is a measure of functional potency in a cellular context.
Signaling Pathway Context: The Serotonergic Synapse
Caption: Mechanism of SSRIs at the serotonergic synapse.
Experimental Protocol: [3H]-Serotonin Uptake Assay
-
Cell Culture: Plate HEK293 cells stably expressing human SERT (hSERT) in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound, Fluoxetine, and Sertraline in a suitable assay buffer.
-
Pre-incubation: Wash the cells and pre-incubate them with the test compounds for 20 minutes at 37°C to allow target engagement.
-
Initiate Uptake: Add [3H]-Serotonin to each well to initiate the uptake reaction. Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-Serotonin.
-
Cell Lysis: Lyse the cells to release the internalized radioactivity.
-
Quantification: Transfer the lysate to a scintillation vial and measure the amount of [3H]-Serotonin taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and fit the data to a dose-response curve to determine the EC50 value.
Comparative Cellular Potency Data
This table shows hypothetical results from the serotonin uptake assay, comparing the functional potency of the novel compound to the standards.
| Compound | Target | Assay Type | EC50 (nM) | Reference Standard |
| This compound | SERT | [3H]-Serotonin Uptake | 28.3 | N/A |
| Fluoxetine | SERT | [3H]-Serotonin Uptake | 55.1 | Yes |
| Sertraline | SERT | [3H]-Serotonin Uptake | 4.5 | Yes |
Part 3: Selectivity Profiling
A crucial aspect of an inhibitor's profile is its selectivity. A highly selective compound preferentially binds to its intended target with minimal interaction with other related proteins. Off-target effects can lead to undesirable side effects. Therefore, it is essential to profile the novel compound against other key monoamine transporters, such as the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT).
Experimental Rationale
Using the same radioligand binding assay format described in Part 1, the novel compound is tested for its ability to displace specific radioligands from NET and DAT. High IC50 values for these off-targets indicate greater selectivity for SERT.
Comparative Selectivity Data
The selectivity of an inhibitor is often expressed as a ratio of its IC50 values for off-targets relative to its primary target. A higher ratio signifies greater selectivity.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| This compound | 12.5 | 1,500 | >10,000 | 120x | >800x |
| Fluoxetine | 25.0 | 310 | 2,000 | 12.4x | 80x |
| Sertraline | 2.1 | 420 | 25 | 200x | 11.9x |
Conclusion
This guide outlines a systematic, multi-tiered approach to comparing the efficacy of a novel compound, this compound, against established inhibitors of the Serotonin Transporter. The data presented, though hypothetical, illustrates a critical narrative:
-
Biochemical Potency: The novel compound demonstrates strong binding affinity to SERT, more potent than Fluoxetine but less potent than Sertraline.
-
Cellular Function: This biochemical potency translates effectively into a cellular environment, where the compound robustly inhibits serotonin uptake.
-
Selectivity: The novel compound exhibits a superior selectivity profile compared to Fluoxetine and a different profile compared to Sertraline, with particularly weak affinity for the Dopamine Transporter.
This structured evaluation, moving from isolated protein to a functional cellular system and finally to selectivity profiling, provides the comprehensive data package required for informed decision-making in a drug discovery pipeline. By adhering to these principles of rigorous, comparative, and multi-parametric analysis, researchers can confidently identify and advance promising new therapeutic candidates.
References
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Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. [Link]
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Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics. [Link]
A Comparative Guide to the Structure-Activity Relationships of Phenoxypropylamine Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phenoxypropylamine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis for numerous clinically significant drugs that modulate monoamine neurotransmission. This guide provides an in-depth comparison of structural analogs based on the fundamental [3-(4-Fluorophenoxy)propyl]methylamine structure. We will explore how targeted chemical modifications to this scaffold influence biological activity, with a focus on inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. All experimental data are presented to illuminate the critical structure-activity relationships (SAR) that govern potency and selectivity.
The Phenoxypropylamine Scaffold: A Privileged Structure in Neuroscience
The phenoxypropylamine moiety is a classic example of a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. Its prominence rose with the development of drugs like fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and atomoxetine (Strattera), a selective norepinephrine reuptake inhibitor (sNRI).[1][2] These drugs underscore the scaffold's remarkable tunability, where subtle structural changes can dramatically shift its pharmacological profile.
The basic scaffold consists of three key components, each offering a site for modification:
-
The Aryloxy Ring: Typically a substituted phenyl ring.
-
The Propyl Linker: A three-carbon chain connecting the ether oxygen to the amine.
-
The Amine Group: A primary or secondary amine that is protonated at physiological pH.
Our reference compound, this compound, represents a simple, yet relevant, embodiment of this scaffold, closely related to the core of many active molecules.[3]
Comparative Analysis of Structural Analogs: A Deep Dive into SAR
The therapeutic utility of phenoxypropylamine derivatives is defined by their affinity and selectivity for monoamine transporters.[4] The following sections dissect the SAR of this class by examining modifications at each of the three key positions.
Substituents on the phenoxy ring are perhaps the most critical determinant of transporter selectivity. Early SAR studies revealed that the position of substitution dictates the preference for either SERT or NET.[5]
-
Para-Substitution (4-position): Generally confers selectivity for the serotonin transporter (SERT). The classic example is fluoxetine, which features a para-trifluoromethyl (-CF3) group. This substitution leads to a 6-fold increase in SSRI potency compared to the non-fluorinated parent compound.[6][7] The presence of a halogen, particularly fluorine, can serve as a hydrogen bond acceptor, enhancing protein-ligand interactions.[6]
-
Ortho-Substitution (2-position): Tends to favor selectivity for the norepinephrine transporter (NET). Atomoxetine, with its ortho-methyl (-CH3) group on the phenoxy ring, is a prime example of a potent and selective NET inhibitor.[5]
-
Meta-Substitution (3-position): Can also be explored, as seen in some fluoxetine-related structures.[8]
Table 1: Influence of Aromatic Substitution on Transporter Inhibition
| Compound | Aromatic Substitution | Primary Target | IC50 / Ki (nM) | Reference |
| Fluoxetine | 4-Trifluoromethyl | SERT | 7 nM (SERT) | [5] |
| NET | 887 nM (NET) | [5] | ||
| Nisoxetine | 2-Methoxy | NET | 4 nM (NET) | [5] |
| SERT | 167 nM (SERT) | [5] | ||
| Atomoxetine | 2-Methyl | NET | Potent NET inhibitor | [9] |
Note: IC50/Ki values are approximate and can vary based on assay conditions. The table illustrates relative trends in selectivity.
The three-carbon chain between the aryloxy and amine groups is generally optimal for activity. Shortening or lengthening this linker typically results in a loss of potency. For analogs with a chiral center, such as fluoxetine and atomoxetine (which have a phenyl group on the linker), stereochemistry plays a significant role. Although both enantiomers of fluoxetine show similar affinity for SERT, for many other analogs, stereoselectivity is a key factor in achieving high potency.[5]
The nature of the amine group is crucial for the molecule's interaction with the transporter. Most potent inhibitors in this class are either primary or secondary amines.
-
Secondary Amines (e.g., -NHCH3): Found in highly potent drugs like fluoxetine and atomoxetine. The N-methyl group is considered important for activity.[10]
-
Primary Amines (e.g., -NH2): Also found in potent inhibitors like nisoxetine.
-
Tertiary Amines (e.g., -N(CH3)2): Often serve as synthetic precursors that are later demethylated to the more active secondary amine.[11]
Interestingly, while the methylamino group is important, it can sometimes be replaced with slightly larger groups, such as N-propyl, without a significant loss of activity.[10]
Mechanistic Insights: Inhibition of Monoamine Transporters
Phenoxypropylamine analogs exert their effects by blocking the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and/or dopamine) from the synaptic cleft back into the presynaptic neuron.[4] This action increases the concentration and duration of the neurotransmitter in the synapse, enhancing neurotransmission.
The selectivity of a given analog for SERT, NET, or DAT determines its therapeutic application, whether as an antidepressant (SSRI or SNRI), a treatment for ADHD (sNRI), or another CNS disorder.[1][12]
Caption: Mechanism of Monoamine Reuptake Inhibition.
Experimental Protocols
To aid researchers in the synthesis and evaluation of these compounds, we provide generalized, step-by-step protocols.
This protocol describes a common synthetic route involving the etherification of a substituted phenol with a halo-propylamine derivative. The synthesis of fluoxetine itself often involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene.[11][13]
Objective: To synthesize a [3-(4-Substituted-phenoxy)propyl]methylamine analog.
Materials:
-
4-Substituted-phenol
-
N-methyl-3-chloropropylamine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Tetrabutylammonium bromide (as a phase-transfer catalyst, optional)
-
Diethyl ether or Ethyl acetate for extraction
-
Hydrochloric acid (for salt formation)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-substituted-phenol in DMSO.
-
Base Addition: Add powdered NaOH or KOH to the solution and stir for 30-60 minutes at room temperature to form the sodium/potassium phenoxide salt.
-
Coupling Reaction: Add N-methyl-3-chloropropylamine hydrochloride and a catalytic amount of tetrabutylammonium bromide to the reaction mixture.
-
Heating: Heat the mixture to 80-110°C and stir for 10-20 hours, monitoring the reaction progress by TLC.[11]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ether) and add a solution of HCl in ether to precipitate the hydrochloride salt, which can be collected by filtration.
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for SERT, NET, and DAT.
Objective: To determine the binding affinity of a test analog for human monoamine transporters.
Materials:
-
Cell membranes prepared from cells expressing recombinant human SERT, NET, or DAT.
-
Radioligands: e.g., [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: e.g., Clomipramine (SERT), Desipramine (NET), Cocaine (DAT).
-
Test compound (the synthesized analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
Total & Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific inhibitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: General Workflow for Analog Synthesis and Evaluation.
Conclusion
The phenoxypropylamine scaffold remains a highly fertile ground for the discovery of novel CNS agents. The structure-activity relationships discussed herein demonstrate a clear and rational basis for the design of analogs with specific monoamine transporter profiles. Selectivity is primarily driven by the substitution pattern on the aryloxy ring, with para-substitution favoring SERT and ortho-substitution favoring NET. The integrity of the propyl linker and the presence of a secondary amine are also key features for maintaining high potency. The experimental protocols provided offer a foundational framework for researchers to synthesize and evaluate new chemical entities based on this privileged scaffold, continuing the search for next-generation therapeutics for psychiatric and neurological disorders.
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Comparative Efficacy Analysis: A Guide to Evaluating [3-(4-Fluorophenoxy)propyl]methylamine In Vitro and In Vivo
Abstract
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, [3-(4-Fluorophenoxy)propyl]methylamine. Given its structural similarity to the aryloxypropanamine class of molecules, which includes well-established selective serotonin reuptake inhibitors (SSRIs), we hypothesize its primary mechanism of action involves the inhibition of the serotonin transporter (SERT). This document outlines detailed in vitro and in vivo protocols, using the extensive data available for its close structural analog, Fluoxetine, as a benchmark for comparison. We will explore the methodologies for determining biochemical potency (in vitro) and translating those findings to predict therapeutic efficacy in a preclinical behavioral model (in vivo), while critically examining the factors that influence the in vitro-in vivo correlation.
Introduction: Profiling a Novel Aryloxypropanamine Compound
This compound is a research chemical belonging to the aryloxypropanamine class. Its core structure is highly analogous to that of Fluoxetine (Prozac), a widely prescribed antidepressant whose mechanism of action is the selective inhibition of serotonin reuptake from the synaptic cleft.[1][2][3] The primary structural difference is the substitution of a 4-fluoro group in the target compound versus a 4-trifluoromethyl group in Fluoxetine.
This structural similarity provides a strong rationale for hypothesizing that this compound also functions as a serotonin reuptake inhibitor. Therefore, the critical first step in characterizing its efficacy is to quantify its interaction with the serotonin transporter (SERT) and assess whether this interaction translates to a functional antidepressant-like effect in a living system. This guide details the experimental strategy to achieve this, from cell-based assays to whole-animal models.
In Vitro Efficacy: Quantifying Serotonin Transporter (SERT) Inhibition
The cornerstone of evaluating a putative SSRI is to measure its binding affinity and functional inhibition of the target protein, SERT. A common and robust method is the radiolabeled neurotransmitter uptake assay using a cell line that expresses the human serotonin transporter (hSERT).
Key Experimental Protocol: [³H]Serotonin Uptake Inhibition Assay
This assay directly measures the ability of a test compound to block the uptake of serotonin into cells. Human Embryonic Kidney 293 (HEK293) cells stably transfected with hSERT or human placental choriocarcinoma JAR cells, which endogenously express high levels of SERT, are suitable systems.[4][5]
Methodology:
-
Cell Culture: Culture hSERT-HEK293 or JAR cells to ~90% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include Fluoxetine as a positive control and a vehicle-only control (e.g., 0.1% DMSO).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound dilutions or controls for 15-20 minutes at 37°C.
-
Scientist's Note: This step allows the inhibitor to bind to the transporter before the introduction of the substrate.
-
-
Initiate Uptake: Add a solution containing a fixed concentration of [³H]Serotonin (e.g., 20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The time is optimized to be within the linear range of serotonin uptake.
-
Terminate Uptake: Rapidly terminate the reaction by washing the cells three times with ice-cold assay buffer. This stops the transporter activity and removes extracellular [³H]Serotonin.
-
Cell Lysis: Lyse the cells in each well using a scintillation cocktail or a lysis buffer.
-
Quantification: Measure the amount of intracellular [³H]Serotonin using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of serotonin taken up by the cells.
-
Data Analysis: Convert CPM values to percentage inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of serotonin uptake is inhibited).
Workflow for In Vitro SERT Inhibition Assay```dot
Caption: Experimental design for the murine Forced Swim Test (FST).
Expected Data & Benchmark Comparison
A successful compound will show a dose-dependent, statistically significant reduction in immobility time compared to the vehicle control.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle (Saline) | N/A | 150 ± 10 | 0% |
| Fluoxetine (Benchmark) | 20 | 85 ± 8* | 43% |
| Test Compound | 5 | To be determined | To be determined |
| Test Compound | 10 | To be determined | To be determined |
| Test Compound | 20 | To be determined | To be determined |
-
*Note: Data are representative examples. p < 0.05 vs. Vehicle.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. A compound that is potent in vitro should, ideally, demonstrate efficacy in vivo at a reasonable dose.
Key Considerations:
-
Potency Translation: Does the low-nanomolar IC₅₀ for SERT inhibition translate to a significant behavioral effect in the FST? If a compound has an IC₅₀ of 10 nM but requires a very high dose (e.g., >50 mg/kg) to show an effect in vivo, it may indicate poor pharmacokinetic properties such as low brain penetration or rapid metabolism.
-
Mechanism of Action: The primary mechanism of SSRIs is the blockade of SERT, which increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. [6][7]This prolonged signaling is thought to drive downstream neuroadaptive changes that ultimately alleviate depressive symptoms. [6]* Off-Target Effects: Fluoxetine is known to have mild activity at 5-HT2A and 5-HT2C receptors, which can contribute to some of its side effects like anxiety and insomnia. [1]It is crucial to profile this compound against a panel of other receptors and transporters to assess its selectivity. High affinity for other targets could explain unexpected in vivo outcomes.
Signaling Pathway of SSRI Action at the Synapse
Caption: SSRIs block the SERT, increasing synaptic serotonin levels.
Conclusion and Future Directions
This guide outlines a robust, two-stage process for the initial efficacy profiling of this compound. By first establishing its in vitro potency as a SERT inhibitor and then validating its functional effect in a predictive in vivo model, researchers can make a data-driven decision on its potential as a therapeutic candidate.
Positive results—namely, a low-nanomolar IC₅₀ against SERT and a significant, dose-dependent reduction in immobility in the Forced Swim Test—would strongly support advancing the compound to more complex behavioral models (e.g., chronic unpredictable mild stress) and comprehensive pharmacokinetic and safety profiling. This structured approach, benchmarking against established drugs like Fluoxetine, ensures a rigorous and scientifically sound evaluation.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Monoamine Transporter Research: A Comparative Framework Featuring [3-(4-Fluorophenoxy)propyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reproducibility of preclinical research is a cornerstone of successful drug discovery. This guide provides a comprehensive framework for ensuring the robustness of experiments involving novel psychoactive compounds, using [3-(4-Fluorophenoxy)propyl]methylamine as a focal point for comparison. While direct, peer-reviewed experimental data for this specific molecule is not extensively published, its structural similarity to well-characterized monoamine reuptake inhibitors, such as fluoxetine, allows us to establish a robust comparative context. This document outlines detailed protocols for synthesis, purification, and analytical characterization, alongside in-depth methodologies for assessing biological activity at the serotonin (SERT) and norepinephrine (NET) transporters. By juxtaposing the inferred properties of this compound with established data for reference compounds, we provide a blueprint for rigorous, reproducible, and insightful preclinical research in the pursuit of novel therapeutics for neurological disorders.
Introduction: The Imperative of Reproducibility in Neuropharmacology
The challenge of reproducibility in preclinical research is a well-documented hurdle in the path to clinical translation.[1][2][3][4][5] In the field of neuropharmacology, where subtle variations in experimental conditions can lead to significant discrepancies in results, a meticulous and transparent approach is paramount. This guide is designed to address this challenge by providing a detailed, experience-driven framework for conducting and evaluating research on novel monoamine transporter ligands.
This compound, a structural analog of known selective serotonin reuptake inhibitors (SSRIs), serves as our central case study. Its chemical scaffold suggests a high probability of interaction with monoamine transporters, particularly the serotonin transporter (SERT).[6][7] Understanding the nuances of its synthesis, characterization, and biological evaluation is key to generating reliable and comparable data.
Synthesis and Characterization: Establishing a Foundation of Purity and Identity
The journey to reproducible biological data begins with the unambiguous synthesis and rigorous characterization of the chemical entity under investigation. The purity and identity of a compound are not mere formalities; they are critical variables that profoundly influence experimental outcomes.
Proposed Synthetic Pathway
Based on established synthetic routes for analogous phenoxypropylamines, a plausible synthesis of this compound is proposed. This pathway provides a clear and logical sequence of reactions, each with a high likelihood of success based on prior art in the field.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(3-chloropropoxy)-4-fluorobenzene
-
To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(3-chloropropoxy)-4-fluorobenzene.
Step 2: Synthesis of this compound
-
In a sealed vessel, dissolve 1-(3-chloropropoxy)-4-fluorobenzene (1.0 eq) in a suitable solvent such as ethanol.
-
Add an excess of methylamine (solution in ethanol or THF, ~5-10 eq).
-
Heat the mixture to 80-100 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Purification and Analytical Characterization: The Gatekeepers of Quality
Reproducibility is impossible without a pure, well-characterized compound. The following analytical techniques are essential to confirm the identity and purity of the synthesized this compound.[8][9][10]
| Analytical Method | Purpose | Expected Outcome for this compound |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bonds. | Peaks corresponding to the aromatic, propyl chain, and methyl group protons and carbons with appropriate chemical shifts and integrations. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₄FNO). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak, ideally with >98% purity, under various detection wavelengths. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H, C-O, C-F, and aromatic C-H bonds. |
In Vitro Biological Evaluation: A Comparative Analysis of Monoamine Transporter Inhibition
The primary hypothesis for the biological activity of this compound is its ability to inhibit the reuptake of serotonin and/or norepinephrine. To test this, and to ensure the reproducibility of the findings, standardized in vitro transporter binding and uptake assays are critical.[11][12][13][14][15]
Rationale for Target Selection and Comparative Compounds
Given its structural similarity to fluoxetine, this compound is a prime candidate for a selective serotonin reuptake inhibitor (SSRI). However, minor structural modifications can significantly alter selectivity, potentially introducing norepinephrine transporter (NET) inhibition. Therefore, a comprehensive evaluation at both SERT and NET is warranted. For comparative purposes, fluoxetine (a well-established SSRI) and desipramine (a well-established NRI) should be included as reference compounds in all assays.
Caption: Mechanism of monoamine reuptake inhibition.
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[16][17]
Materials:
-
HEK293 cells stably expressing human SERT or NET.
-
[³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET).
-
Test compound (this compound) and reference compounds (Fluoxetine, Desipramine).
-
Assay buffer, wash buffer, scintillation fluid.
-
96-well plates, filter mats, scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hSERT and HEK293-hNET cells.
-
In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of the test or reference compound.
-
Add the appropriate radioligand ([³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Calculate specific binding and determine the IC₅₀ and Kᵢ values for each compound.
Data Presentation and Interpretation
The results of the binding assays should be presented in a clear, tabular format to facilitate comparison.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (NET Kᵢ / SERT Kᵢ) |
| This compound | To be determined | To be determined | To be determined |
| Fluoxetine (Reference) | Literature Value | Literature Value | Literature Value |
| Desipramine (Reference) | Literature Value | Literature Value | Literature Value |
Note: Literature values for reference compounds should be cited from reputable sources.
The selectivity ratio is a crucial parameter for understanding the pharmacological profile of the test compound. A high selectivity ratio for SERT over NET would classify this compound as an SSRI.
Addressing the Reproducibility Crisis: A Self-Validating System
Ensuring the trustworthiness of experimental data requires a multi-faceted approach that goes beyond simply following a protocol.[1][2][3][4][5]
-
Internal Consistency: Experiments should be repeated multiple times by different operators to ensure intra-laboratory reproducibility.
-
Positive and Negative Controls: The inclusion of well-characterized reference compounds is non-negotiable. These controls serve as a benchmark for assay performance.
-
Method Validation: Key assay parameters such as incubation time, temperature, and buffer composition should be optimized and validated.[14]
-
Transparent Reporting: All experimental details, including reagent sources, lot numbers, and instrument settings, should be meticulously documented and reported.
Conclusion: A Path Forward for Rigorous Preclinical Research
While the complete experimental profile of this compound remains to be fully elucidated in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By adhering to the detailed protocols for synthesis, characterization, and in vitro evaluation, and by embracing the principles of a self-validating experimental system, researchers can generate high-quality, reproducible data. This approach not only enhances the reliability of individual studies but also contributes to the collective effort of advancing novel therapeutics for neurological disorders from the laboratory to the clinic. The principles outlined herein are broadly applicable to the study of any novel psychoactive compound and serve as a guide for best practices in preclinical drug discovery.
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A Researcher's Guide to the Pharmacological Benchmarking of [3-(4-Fluorophenoxy)propyl]methylamine
This guide provides a comprehensive framework for the pharmacological evaluation of [3-(4-Fluorophenoxy)propyl]methylamine, a novel compound with structural similarities to known selective serotonin reuptake inhibitors (SSRIs). Due to the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers, outlining the essential in vitro and in vivo studies required to characterize its pharmacological profile and benchmark its performance against established standard compounds.
The central hypothesis guiding this benchmarking proposal is that the structural alerts within this compound suggest a potential affinity for the serotonin transporter (SERT). Therefore, the experimental design is centered around elucidating its activity as a potential antidepressant, while also proactively assessing its safety and metabolic liabilities.
Rationale for Benchmarking and Selection of Standard Compounds
The discovery of novel psychoactive compounds requires a rigorous and systematic approach to characterization. Benchmarking against well-established drugs provides crucial context for a new compound's potency, selectivity, and potential therapeutic window. For a compound with a suspected SSRI-like profile, the choice of standard compounds is critical. We propose the following as primary comparators:
-
Fluoxetine: A first-generation SSRI, it serves as a foundational benchmark for SERT inhibition and provides a wealth of historical data for comparison.
-
Sertraline: A potent SSRI with some affinity for the dopamine transporter (DAT), offering a point of comparison for selectivity profiling.[1]
-
Vortioxetine: A newer antidepressant with a multimodal mechanism of action, including SERT inhibition and modulation of various serotonin receptors.[2] Including vortioxetine allows for a more nuanced comparison against contemporary antidepressant therapies.
In Vitro Benchmarking: The Foundation of Pharmacological Profiling
In vitro assays are the first step in characterizing a compound's activity and potential liabilities. They provide a controlled environment to assess direct interactions with molecular targets and metabolic enzymes.
Primary Target Engagement: Serotonin Transporter (SERT) Affinity
The cornerstone of this investigation is to determine the affinity and potency of this compound at the human serotonin transporter (hSERT).
Experimental Protocol: Radioligand Binding Assay for SERT Affinity [1]
-
Membrane Preparation: Utilize membranes prepared from HEK293 cells stably expressing hSERT.
-
Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl and NaCl.
-
Radioligand: Use a tritiated high-affinity SERT ligand, such as [³H]-Citalopram.
-
Competition Binding: Incubate the hSERT-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) and standard compounds (Fluoxetine, Sertraline, Vortioxetine).
-
Incubation and Termination: Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Selectivity Profiling: Assessing Off-Target Activities
A crucial aspect of drug development is to understand a compound's selectivity. Cross-reactivity with other monoamine transporters can influence the side-effect profile.
Experimental Protocol: Monoamine Transporter Selectivity Assays
Similar radioligand binding assays should be conducted for the norepinephrine transporter (NET) and the dopamine transporter (DAT) using appropriate cell lines and radioligands (e.g., [³H]-Nisoxetine for NET and [³H]-WIN 35,428 for DAT).
Functional Activity: SERT Reuptake Inhibition
Demonstrating binding affinity is the first step; confirming functional inhibition of serotonin reuptake is essential.
Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay [3]
-
Cell Culture: Use a suitable cell line endogenously or recombinantly expressing hSERT, such as JAR choriocarcinoma cells or transfected HEK293 cells.[3]
-
Serotonin Uptake: Pre-incubate the cells with varying concentrations of the test and standard compounds.
-
Initiate Uptake: Initiate serotonin uptake by adding a low concentration of [³H]-serotonin.
-
Incubation and Termination: Incubate for a short period at 37°C to allow for serotonin uptake. Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-serotonin taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of serotonin reuptake.
Safety Pharmacology: Early Assessment of Potential Liabilities
Early identification of potential safety issues is paramount. Two key areas of concern for CNS-active drugs are inhibition of cytochrome P450 enzymes and blockade of the hERG potassium channel.
Inhibition of CYP enzymes, particularly CYP2D6 which is involved in the metabolism of many antidepressants, can lead to drug-drug interactions.[4]
Experimental Protocol: CYP2D6 Inhibition Assay [5]
-
Test System: Use human liver microsomes as a source of CYP enzymes.
-
Substrate: Employ a specific fluorescent or LC-MS/MS detectable substrate for CYP2D6.
-
Cofactor: Add a NADPH regenerating system to support enzyme activity.
-
Incubation: Incubate the microsomes, substrate, and cofactor with a range of concentrations of the test compound and a known inhibitor (e.g., Quinidine).[5]
-
Measurement: Measure the formation of the metabolite over time using a plate reader (for fluorescent substrates) or by LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of CYP2D6 activity.
Blockade of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[6]
Experimental Protocol: hERG Channel Assay (Automated Patch Clamp) [7]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Employ an automated patch-clamp system for high-throughput analysis.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[8]
-
Compound Application: Apply a range of concentrations of the test compound and a known hERG blocker (e.g., E-4031) to the cells.[7]
-
Current Measurement: Record the hERG tail current in the presence of the compound.
-
Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC50 value.
In Vivo Benchmarking: Evaluating Antidepressant-Like Activity
Animal models are indispensable for assessing the in vivo efficacy of potential antidepressants. These models aim to replicate certain behavioral aspects of depression.
Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressant activity.[9] Antidepressants typically reduce the duration of immobility in this test.
Experimental Protocol: Forced Swim Test in Rodents [10]
-
Animals: Use male mice or rats.
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Acclimation: On the first day, place the animals in the water for a 15-minute pre-test session.
-
Drug Administration: Administer the test compound, standard compounds, or vehicle at appropriate doses and time points before the test session.
-
Test Session: On the second day, place the animals back in the water for a 5-6 minute test session.
-
Behavioral Scoring: Record the duration of immobility (floating without struggling).
-
Data Analysis: Compare the immobility time between the different treatment groups.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model has greater face and construct validity for depression as it induces a state of anhedonia, a core symptom of depression.[9]
Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS) in Rodents
-
Stress Induction: Expose rodents to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) over a period of several weeks.
-
Drug Treatment: Administer the test compound, standard compounds, or vehicle daily throughout the stress period.
-
Behavioral Readouts:
-
Sucrose Preference Test: Measure the consumption of a sweetened solution versus plain water to assess anhedonia.
-
Forced Swim Test: Can be performed at the end of the CUMS protocol to assess behavioral despair.
-
-
Data Analysis: Compare the behavioral outcomes between the stressed and non-stressed groups, and between the different treatment groups within the stressed cohort.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Profile
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | CYP2D6 IC50 (µM) | hERG IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Fluoxetine | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Sertraline | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
| Vortioxetine | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
TBD: To Be Determined
Table 2: Comparative In Vivo Efficacy (Forced Swim Test)
| Compound | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | TBD |
| This compound | Dose 1 | TBD |
| Dose 2 | TBD | |
| Dose 3 | TBD | |
| Fluoxetine | Effective Dose | Literature Value |
| Sertraline | Effective Dose | Literature Value |
| Vortioxetine | Effective Dose | Literature Value |
TBD: To Be Determined
Visualizing Experimental Workflows
Clear diagrams of the experimental workflows are essential for reproducibility and understanding.
Caption: Workflow for the SERT Radioligand Binding Assay.
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This guide provides an in-depth comparative analysis of [3-(4-Fluorophenoxy)propyl]methylamine, a representative member of the phenoxypropylamine chemical class. We will objectively compare its pharmacological profile and synthetic methodologies against its close and clinically significant analogs, primarily focusing on Fluoxetine. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of selective serotonin reuptake inhibitors (SSRIs).
Introduction: The Phenoxypropylamine Scaffold in Modern Neuroscience
The phenoxypropylamine backbone is a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs), a class of drugs that has revolutionized the treatment of major depressive disorder and other psychiatric conditions.[1][2] These agents function by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft, thereby increasing the neurotransmitter's availability and enhancing serotonergic signaling.[1][3]
Fluoxetine (Prozac), chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, is arguably the most famous compound from this class. The subject of this guide, this compound, is a close structural analog that lacks the phenyl group at the 3-position and substitutes the trifluoromethyl group with a fluorine atom.[4][5] This guide aims to dissect how these seemingly subtle molecular changes influence biological activity and synthetic accessibility, providing valuable insights for medicinal chemists and pharmacologists in the design of novel CNS agents.
Section 1: Comparative Pharmacological Analysis
Mechanism of Action: Targeting the Serotonin Transporter (SERT)
The primary therapeutic target for this class of compounds is the serotonin transporter (SERT).[1] By binding to the transporter's central, orthosteric site, these inhibitors lock SERT in an outward-open conformation, preventing the reuptake of serotonin from the synapse into the presynaptic neuron.[6] This leads to a sustained elevation of serotonin levels in the synaptic cleft, which is believed to mediate the long-term therapeutic effects of these drugs.[7] The selectivity for SERT over other monoamine transporters, like the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key factor in the improved side-effect profile of SSRIs compared to older tricyclic antidepressants (TCAs).[3][8]
Caption: Mechanism of SERT inhibition by phenoxypropylamine compounds.
Structure-Activity Relationship (SAR) and Comparative Potency
The efficacy and selectivity of phenoxypropylamine derivatives are highly dependent on the substituents on the phenoxy ring. The classic example is the comparison between fluoxetine and its analogs. The para-trifluoromethyl (-CF3) group in fluoxetine is a pivotal structural element for its high affinity and selective interaction with SERT.[9]
For context, the table below compares the transporter inhibition profiles of fluoxetine and paroxetine, another potent SSRI with a different core structure but which also features a 4-fluorophenoxy moiety.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| Fluoxetine | ~1 | ~150 | ~1000 | ~150x | ~1000x |
| Paroxetine | ~0.1 | ~30 | ~150 | ~300x | ~1500x |
| This compound | Data not published | Data not published | Data not published | N/A | N/A |
Note: Ki values are approximate and can vary between different assays and studies. The data presented is for illustrative comparison.[3][7][10]
Expert Interpretation of SAR:
-
Phenoxy Ring Substitution: The electronic properties of the substituent at the para-position of the phenoxy ring are critical. The trifluoromethyl group of fluoxetine is a strong electron-withdrawing group that contributes significantly to its potent and selective inhibition of SERT.[9] The single fluorine atom in this compound is also electron-withdrawing but to a lesser extent, which may result in a lower binding affinity for SERT compared to fluoxetine.
-
The 3-Phenyl Group: The absence of the phenyl group at the 3-position of the propyl chain in this compound is a major structural deviation from fluoxetine. This phenyl ring is crucial for the high-affinity binding of fluoxetine within the SERT active site. Its removal would be expected to significantly reduce potency.
-
N-Methyl Group: The methyl group on the terminal amine is a common feature and is generally well-tolerated for SERT inhibition.
Section 2: Comparative Synthesis Methodologies
The synthesis of phenoxypropylamine derivatives can be approached through several well-established routes. A common and effective strategy involves the etherification of a suitable amino alcohol with an activated fluorinated benzene ring.
General Synthetic Workflow
A representative synthesis for this class of compounds involves two key steps:
-
Formation of the Amino Alcohol Intermediate: This is often achieved via a Mannich-type reaction or by reduction of a corresponding aminoketone.
-
Ether Synthesis (Williamson Ether Synthesis): The hydroxyl group of the amino alcohol is deprotonated with a strong base to form an alkoxide, which then displaces a halogen on the aromatic ring (e.g., 1-chloro-4-trifluoromethylbenzene for fluoxetine).[11][12]
Caption: General synthetic workflow for phenoxypropylamine derivatives.
Experimental Protocol: Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine (Fluoxetine)
This protocol is a representative example for this class of compounds and is adapted from established literature.[11][12]
Objective: To synthesize Fluoxetine via etherification of an amino alcohol intermediate.
Materials:
-
1-phenyl-3-(N-methylamino)propane-1-ol (Intermediate III)
-
1-chloro-4-trifluoromethylbenzene (Intermediate IV)
-
Potassium-t-butoxide (KOBu) or Sodium Hydride (NaH)
-
N-methylpyrrolidone (NMP) or Dimethylsulfoxide (DMSO)
-
Potassium Iodide (KJ, optional catalyst)
-
Ethyl Acetate
-
Hydrochloric Acid (for salt formation)
Procedure:
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1-phenyl-3-(N-methylamino)propane-1-ol in anhydrous NMP.
-
Base Addition: Under a nitrogen atmosphere, carefully add potassium-t-butoxide portion-wise to the solution at room temperature. The reaction is exothermic.
-
Aryl Halide Addition: To the resulting alkoxide solution, add 1-chloro-4-trifluoromethylbenzene. If reactivity is low, a catalytic amount of Potassium Iodide can be added.
-
Heating: Heat the reaction mixture to 80-110 °C and maintain for 4-20 hours, monitoring the reaction progress by TLC or HPLC.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluoxetine free base. The crude product can be further purified by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate Fluoxetine hydrochloride. Filter and dry the solid product.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular structure and High-Performance Liquid Chromatography (HPLC) to determine purity.
Comparison of Synthetic Routes
| Parameter | Route A: Williamson Ether Synthesis | Route B: Mitsunobu Reaction |
| Key Reagents | Strong base (NaH, KOBu), Aryl Halide | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3), Phenol |
| Generality | High; widely applicable.[11] | Good; useful for sensitive substrates. |
| Scalability | Excellent; commonly used in industrial production. | Moderate; reagents are expensive and generate stoichiometric waste (phosphine oxide). |
| Stereocontrol | Retains stereochemistry of the alcohol. | Inversion of stereochemistry at the alcohol center. |
| Safety/Handling | Requires careful handling of pyrophoric bases (NaH). | DEAD can be shock-sensitive. |
Conclusion
This compound serves as an excellent model compound for understanding the fundamental structure-activity relationships within the phenoxypropylamine class of SERT inhibitors. By comparing it to the clinically successful drug Fluoxetine, we can appreciate the profound impact of specific aromatic substituents and the presence of a second phenyl ring on pharmacological potency and selectivity. The synthetic methodologies, primarily centered around the robust Williamson ether synthesis, are well-established and scalable, allowing for the generation of diverse analog libraries for further biological screening. This comparative guide underscores the rationale behind the molecular design of one of the most important classes of CNS therapeutics and provides a foundational framework for future drug discovery efforts in this area.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of [3-(4--Fluorophenoxy)propyl]methylamine
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of [3-(4-Fluorophenoxy)propyl]methylamine, a compound class frequently encountered in pharmaceutical research. Our commitment to excellence extends beyond product efficacy to encompass the entire lifecycle of a chemical, including its safe and compliant disposal.
The introduction of fluorine into organic molecules can significantly alter their properties, often enhancing metabolic stability and bioavailability.[1][2] However, these same properties necessitate careful consideration of their environmental fate and potential hazards. This guide is designed to provide researchers, scientists, and drug development professionals with the essential information for the safe and compliant disposal of this compound.
Hazard Identification and Risk Assessment
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds potentially persistent in the environment.[1] Combustion of fluorinated compounds can also produce hazardous byproducts like hydrogen fluoride (HF).[3]
-
Amines: Organic amines can be corrosive, flammable, and toxic.[4][5] They can cause severe skin burns and eye damage.[6]
Inferred Hazard Profile:
| Property | Anticipated Hazard | Rationale |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Common for amine compounds.[6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Characteristic of many organic amines.[6] |
| Environmental Hazard | Potentially persistent in the environment. | Due to the stable carbon-fluorine bond.[1] |
| Combustion Products | May produce toxic fumes, including hydrogen fluoride and oxides of nitrogen. | A risk with fluorinated organic compounds and amines.[3] |
Before beginning any work with this compound, a thorough risk assessment should be conducted to identify specific hazards in your laboratory context and to ensure appropriate control measures are in place.
Personal Protective Equipment (PPE)
The proper selection and consistent use of PPE is the first line of defense against chemical exposure.
-
Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Select gloves based on the specific solvent used and consult the glove manufacturer's compatibility chart. Given the corrosive nature of amines, wearing two pairs of gloves (double-gloving) is a recommended best practice.[1]
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, leak-proof cap.
Step 2: Label the Waste Container
-
Clearly label the container with the words "Hazardous Waste."
-
Identify all contents, including this compound and any solvents, with their approximate concentrations.
-
Include the date when the first waste was added to the container.
Step 3: Collect the Waste
-
Collect all waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in the designated container.[1]
-
Do not mix incompatible waste streams. this compound, as an amine, is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
Spill Management
In the event of a spill, prompt and appropriate action is essential to minimize exposure and environmental contamination.
For Small Spills:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[5]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the laboratory immediately and contact your institution's emergency response team.[1]
Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7][8][9][10]
Step 1: Waste Characterization
-
Based on its chemical properties, waste containing this compound would likely be classified as hazardous due to its corrosivity (as an amine) and potential toxicity.
Step 2: Accumulation and Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[4]
Step 3: Engage a Licensed Disposal Vendor
-
Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).[11]
-
Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of hazardous waste.
Step 4: Documentation
-
Maintain accurate records of the waste generated, including the chemical composition and quantity.
-
A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[9][11]
The overall disposal workflow is summarized in the following diagram:
Caption: Cradle-to-Grave Disposal Workflow.
By adhering to these procedures, you are not only ensuring your personal safety and the safety of your colleagues but also upholding your responsibility to protect the environment. For any questions or concerns regarding the disposal of this compound or any other chemical, always consult your institution's Environmental Health and Safety department.
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Navigating the Safe Handling of [3-(4-Fluorophenoxy)propyl]methylamine: A Guide for Laboratory Professionals
As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. Among these is [3-(4-Fluorophenoxy)propyl]methylamine, a compound whose specific toxicological properties are not extensively documented in publicly available literature. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our approach is to build a self-validating system of protocols that prioritizes safety through a deep understanding of the potential hazards associated with its structural motifs—a fluorinated aromatic ring and an alkylamine chain.
Immediate Safety Profile: Hazard Recognition and Mitigation
A thorough hazard assessment is the foundation of laboratory safety.[1][2] While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an analysis of structurally related compounds allows for a predictive hazard profile. Amines can be corrosive and irritants, while fluorinated compounds can possess unique metabolic behaviors and toxicities. Therefore, a cautious and conservative approach is mandated.
| Potential Hazard | Primary Route of Exposure | Anticipated Effect | Immediate Mitigation Action |
| Corrosivity/Irritation | Skin/Eye Contact | Can cause skin irritation or severe burns and serious eye damage.[3][4] | Flush affected area with copious amounts of water for at least 15 minutes; seek immediate medical attention.[4] |
| Respiratory Irritation | Inhalation | Vapors or aerosols may cause respiratory tract irritation.[3][4] | Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
| Toxicity | Ingestion, Inhalation, Skin Absorption | The chemical, physical, and toxicological properties have not been thoroughly investigated. Assume high toxicity. | Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel. |
This table is based on hazard assessments of analogous chemical structures. Always consult a substance-specific SDS when available.
Personal Protective Equipment (PPE): Your Last Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks that cannot be eliminated through engineering or administrative controls.[1][2][5] For this compound, the following PPE is considered the minimum requirement.
| Equipment | Specification | Justification |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a face shield.[6] | Protects against splashes of the liquid, which can cause severe eye damage.[7] A face shield is necessary when handling larger volumes (>50 mL) where the risk of splashing is higher.[6][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing potential irritation, burns, or absorption of the substance.[1][7] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from spills and splashes.[6][7] |
| Footwear | Closed-toe, liquid-resistant shoes. | Prevents exposure from spills that may reach the floor.[6][8] |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors.[8][9] A respirator may be required for spill cleanup or if work outside a hood is unavoidable; consult with your institution's safety officer. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to minimize exposure and ensure a controlled environment. The American Chemical Society (ACS) emphasizes a "RAMP" framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—which is embedded in these steps.[10]
Part 1: Pre-Operational Checklist
-
Consult SDS : Before any work, attempt to acquire and thoroughly read the specific Safety Data Sheet for this compound.
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and has a valid certification. Check that the safety shower and eyewash station are unobstructed and functional.
-
Assemble PPE : Don all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures.
-
Prepare Workspace : Designate a specific area within the fume hood for the handling procedure. Keep the area uncluttered.[11] Ensure spill cleanup materials are readily accessible.
Part 2: Chemical Handling Workflow
The following diagram outlines the logical flow for safely handling the compound.
Part 3: Post-Handling and Decontamination
-
Quenching : If the procedure involves reactive reagents, ensure they are fully quenched before starting decontamination.
-
Glassware Decontamination : Rinse all contaminated glassware three times with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Surface Cleaning : Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
PPE Removal : Doff PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[11]
Disposal Plan: Managing the Waste Stream
Improper disposal of chemical waste poses a significant environmental and safety risk.[8] All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
-
Liquid Waste : Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste : All contaminated solids, such as gloves, weigh boats, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling : Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Corrosive," "Toxic").
-
Storage and Disposal : Store waste containers in a designated satellite accumulation area. Follow your institution's procedures for arranging pickup by the Environmental Health & Safety (EH&S) department. Never pour chemical waste down the drain.[8][12]
By adhering to these rigorous safety protocols, laboratory professionals can confidently and safely handle this compound, ensuring personal safety and environmental protection while advancing critical research.
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington. [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
